molecular formula C29H39ClFNO3 B12413568 (S)-(-)-Mrjf22

(S)-(-)-Mrjf22

Cat. No.: B12413568
M. Wt: 504.1 g/mol
InChI Key: ZMMTZQWVQFDIBG-MHZLTWQESA-N
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Description

(S)-(-)-MRJF22, with the CAS Number 2757301-90-7 and molecular formula C 29 H 39 ClFNO 3 , is a novel enantiopure compound emerging as a promising multifunctional agent for oncology research, specifically for the study of uveal melanoma (UM), the most common primary intraocular malignancy in adults . This small molecule is a haloperidol metabolite II valproate ester, designed as a single pharmacophore that concurrently engages sigma receptor (σR) signaling and inhibits histone deacetylase (HDAC) activity, two pathways implicated in cancer progression and epigenetic regulation . Its primary research value lies in its potent anti-metastatic properties. While it effectively reduces cell viability, this compound has been demonstrated to exhibit the highest antimigratory effects in both human uveal melanoma cells and human retinal endothelial cells (HRECs) . Given the critical role of cell motility and angiogenesis driven by elevated VEGF levels in UM's high metastatic rate and mortality, this compound represents a compelling candidate for investigating novel antimetastatic strategies . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

Molecular Formula

C29H39ClFNO3

Molecular Weight

504.1 g/mol

IUPAC Name

[(1S)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butyl] 2-propylpentanoate

InChI

InChI=1S/C29H39ClFNO3/c1-3-6-23(7-4-2)28(33)35-27(22-9-15-26(31)16-10-22)8-5-19-32-20-17-29(34,18-21-32)24-11-13-25(30)14-12-24/h9-16,23,27,34H,3-8,17-21H2,1-2H3/t27-/m0/s1

InChI Key

ZMMTZQWVQFDIBG-MHZLTWQESA-N

Isomeric SMILES

CCCC(CCC)C(=O)O[C@@H](CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F

Canonical SMILES

CCCC(CCC)C(=O)OC(CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

(S)-(-)-Mrjf22: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Promising Anti-cancer Agent

Abstract

(S)-(-)-Mrjf22 is a novel synthetic compound that has demonstrated significant potential as a multifunctional agent in the context of cancer therapy, particularly for uveal melanoma.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. It details the experimental protocols for its synthesis and biological evaluation, and visually represents its mechanism of action through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is the (S)-enantiomer of a valproate ester of haloperidol metabolite II.[1][2] It is a prodrug designed to dually target sigma (σ) receptors and histone deacetylases (HDACs).[1]

Chemical Structure
  • IUPAC Name: (S)-(4-(4-chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl) 2-propylpentanoate

  • CAS Number: 2757301-90-7

  • Molecular Formula: C₂₉H₃₉ClFNO₃

  • SMILES Notation: CCC(CCC)C(=O)O[C@]1(CCN(CC1)CCCC(=O)C2=CC=C(F)C=C2)C3=CC=C(Cl)C=C3

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 504.08 g/mol
Appearance Powder
Storage Conditions -20°C for 3 years (powder); -80°C for 1 year (in solvent)
Optical Rotation [α]D²⁰ = -26.0° (c 1.0, CHCl₃)

Biological Activity and Mechanism of Action

This compound exhibits potent anti-cancer properties, primarily through its dual-action mechanism involving the modulation of sigma (σ) receptors and the inhibition of histone deacetylases (HDACs).

Anti-angiogenic and Anti-migratory Effects

This compound has demonstrated significant anti-angiogenic activity. It effectively reduces the viability of human retinal endothelial cells (HRECs) and inhibits tube formation. Furthermore, it exhibits potent anti-migratory effects in both endothelial and tumor cells, a crucial aspect in preventing metastasis. Studies have shown that the (S)-enantiomer is more potent in its anti-migratory effects compared to the (R)-enantiomer and the racemic mixture.

Dual-Targeting Mechanism

The biological activity of this compound stems from its ability to act on two distinct cellular targets:

  • Sigma (σ) Receptors: The haloperidol metabolite II moiety of the molecule interacts with sigma receptors. Specifically, it acts as a σ₁ receptor antagonist and a σ₂ receptor agonist. This modulation of sigma receptor activity is linked to the induction of apoptosis and autophagy in cancer cells.

  • Histone Deacetylases (HDACs): The valproic acid component of this compound functions as an HDAC inhibitor. Inhibition of HDACs leads to the hyperacetylation of histones, which in turn affects gene expression, leading to cell cycle arrest, apoptosis, and the inhibition of angiogenesis.

The following diagram illustrates the proposed dual-action mechanism of this compound.

G Proposed Dual-Action Mechanism of this compound cluster_0 Cellular Effects cluster_1 Molecular Targets Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Inhibition of Angiogenesis Inhibition of Angiogenesis Inhibition of Migration Inhibition of Migration Sigma-1 Receptor Sigma-1 Receptor Sigma-1 Receptor->Apoptosis Sigma-1 Receptor->Inhibition of Migration Sigma-2 Receptor Sigma-2 Receptor Sigma-2 Receptor->Apoptosis Sigma-2 Receptor->Inhibition of Migration HDACs HDACs HDACs->Cell Cycle Arrest HDACs->Inhibition of Angiogenesis HDACs->Inhibition of Migration Mrjf22 Mrjf22 Mrjf22->Sigma-1 Receptor Antagonist Mrjf22->Sigma-2 Receptor Agonist Mrjf22->HDACs Inhibitor

Caption: Dual-action mechanism of this compound.

Experimental Protocols

Asymmetric Synthesis of this compound

The asymmetric synthesis of this compound is a multi-step process that begins with the stereoselective reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one. A generalized workflow for the synthesis is presented below.

G Asymmetric Synthesis of this compound Start Start Step1 Stereoselective Reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one using (-)-DIP-Cl Start->Step1 Step2 Nucleophilic Substitution with 4-(4-chlorophenyl)hydroxypiperidine to form (S)-(-)-HP-mII Step1->Step2 Step3 Esterification with 2-propylpentanoyl chloride Step2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Detailed Methodology:

  • Stereoselective Reduction: 4-chloro-1-(4-fluorophenyl)butan-1-one is treated with (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™) to achieve a highly stereoselective reduction of the ketone.

  • Formation of (S)-(-)-HP-mII: The resulting chiral alcohol undergoes a nucleophilic substitution reaction with 4-(4-chlorophenyl)hydroxypiperidine to yield (S)-(-)-haloperidol metabolite II ((S)-(-)-HP-mII).

  • Esterification: Finally, (S)-(-)-HP-mII is esterified with 2-propylpentanoyl chloride (valproyl chloride) to produce the final product, this compound.

Cell Migration Assay (Wound Healing Assay)

The anti-migratory properties of this compound can be assessed using a wound healing assay.

Protocol:

  • Plate human uveal melanoma cells (e.g., 92-1 cell line) in a multi-well plate and grow to confluence.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Wash the wells to remove detached cells.

  • Treat the cells with varying concentrations of this compound. Include a vehicle control.

  • Incubate the plate and acquire images of the wound at different time points (e.g., 0, 24, 48 hours).

  • Quantify the rate of wound closure to determine the effect of the compound on cell migration.

Signaling Pathways

The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways.

Sigma Receptor Signaling

This compound's interaction with σ₁ and σ₂ receptors initiates a signaling cascade that ultimately leads to apoptosis and inhibition of cell migration. The precise downstream effectors are still under investigation, but the general pathway is depicted below.

G Sigma Receptor Signaling Pathway Mrjf22 Mrjf22 Sigma1R Sigma-1 Receptor Mrjf22->Sigma1R Antagonizes Sigma2R Sigma-2 Receptor Mrjf22->Sigma2R Agonizes Downstream Downstream Signaling (e.g., Calcium signaling, ER stress) Sigma1R->Downstream Sigma2R->Downstream Apoptosis Apoptosis Downstream->Apoptosis InhibitMigration Inhibition of Cell Migration Downstream->InhibitMigration

Caption: this compound and sigma receptor signaling.

HDAC Inhibition Pathway

As an HDAC inhibitor, the valproic acid moiety of this compound leads to chromatin remodeling and changes in gene expression, resulting in anti-cancer effects.

G HDAC Inhibition Pathway Mrjf22 Mrjf22 HDACs Histone Deacetylases Mrjf22->HDACs Inhibits HistoneAcetylation Increased Histone Acetylation HDACs->HistoneAcetylation GeneExpression Altered Gene Expression HistoneAcetylation->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis Angiogenesis Inhibition of Angiogenesis GeneExpression->Angiogenesis

Caption: this compound and HDAC inhibition pathway.

Conclusion

This compound is a promising dual-action therapeutic agent with significant potential for the treatment of uveal melanoma and potentially other cancers. Its ability to simultaneously target sigma receptors and HDACs provides a multi-pronged attack on cancer cell proliferation, migration, and angiogenesis. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This technical guide provides a foundational understanding for researchers and drug developers interested in advancing the study of this novel compound.

References

(S)-(-)-Mrjf22: A Multifaceted Approach to Combating Uveal Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(-)-Mrjf22, a novel dual-targeting compound, has emerged as a promising therapeutic candidate for uveal melanoma, the most common and aggressive intraocular tumor in adults. This technical guide provides an in-depth analysis of its mechanism of action, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

This compound is a prodrug that combines the sigma (σ) ligand haloperidol metabolite II with the histone deacetylase (HDAC) inhibitor valproic acid.[1][2] This unique combination allows it to simultaneously modulate multiple signaling pathways implicated in cancer progression, particularly angiogenesis and cell migration.[1][2]

Core Mechanism of Action

The therapeutic potential of this compound stems from its ability to act on two distinct molecular targets:

  • Sigma (σ) Receptors: These receptors, particularly the σ1 and σ2 subtypes, are overexpressed in various tumor cell lines and are involved in cell proliferation, survival, and motility.[1] this compound is believed to act as a σ1 receptor antagonist and a σ2 receptor agonist.

    • σ1 Receptor Antagonism: The σ1 receptor, a chaperone protein at the mitochondria-associated membrane, is implicated in apoptosis and angiogenesis. Its presence in cancer cells has been shown to increase the secretion of Vascular Endothelial Growth Factor (VEGF), a key promoter of blood vessel formation that fuels tumor growth. By antagonizing the σ1 receptor, this compound can potentially inhibit these pro-cancerous activities.

    • σ2 Receptor Agonism: The σ2 receptor, identified as the ER-resident transmembrane protein 97 (TMEM97), is a biomarker for cell proliferation. Agonism of the σ2 receptor has been linked to the induction of apoptosis and autophagy, processes that lead to programmed cell death.

  • Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition leads to hyperacetylation of histones, which can affect the expression of genes involved in cell cycle arrest, apoptosis, and the inhibition of angiogenesis. Valproic acid, a component of this compound, is a known HDAC inhibitor that can induce G1 cell-cycle arrest in uveal melanoma cells.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments evaluating the efficacy of this compound and its related compounds in preclinical studies.

Table 1: Inhibitory Concentration (IC50) Values on Human Retinal Endothelial Cell (HREC) Viability

CompoundIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
This compound>2012.5 ± 1.18.9 ± 0.7
(R)-(+)-Mrjf22>2013.1 ± 1.59.2 ± 0.9
(±)-Mrjf22>2012.8 ± 1.39.1 ± 0.8

Data represents the concentration at which 50% of cell viability is inhibited.

Table 2: Antiproliferative Activity on Human Uveal Melanoma (92-1) Cells

CompoundEstimated IC50 (µM)
This compound4.45
(R)-(+)-Mrjf224.95
(±)-Mrjf225.46

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

G cluster_0 This compound cluster_1 Molecular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcomes Mrjf22 This compound Sigma1 σ1 Receptor Mrjf22->Sigma1 Antagonism Sigma2 σ2 Receptor Mrjf22->Sigma2 Agonism HDAC HDAC Mrjf22->HDAC Inhibition VEGF ↓ VEGF Secretion Sigma1->VEGF Apoptosis ↑ Apoptosis Sigma2->Apoptosis Autophagy ↑ Autophagy Sigma2->Autophagy CellCycle G1 Cell Cycle Arrest HDAC->CellCycle Angiogenesis ↓ Angiogenesis VEGF->Angiogenesis Migration ↓ Cell Migration VEGF->Migration Proliferation ↓ Cell Proliferation Apoptosis->Proliferation Autophagy->Proliferation CellCycle->Proliferation

Caption: Proposed signaling pathway of this compound in cancer cells.

G cluster_0 In Vitro Evaluation cluster_1 Assays start Cancer Cell Lines (e.g., UM 92-1, HREC) culture Cell Culture start->culture treatment Treatment with This compound culture->treatment mtt MTT Assay (Viability) treatment->mtt wound Wound Healing Assay (Migration) treatment->wound crystal Crystal Violet Staining (Proliferation) treatment->crystal rtpcr RT-PCR (Gene Expression) treatment->rtpcr analysis Data Analysis mtt->analysis wound->analysis crystal->analysis rtpcr->analysis

Caption: General experimental workflow for in vitro studies of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human Retinal Endothelial Cells (HRECs) are seeded into 96-well plates at a density of 5 x 10³ cells per well.

  • Incubation: Cells are allowed to adhere and grow for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1.0, 2.5, 5.0, 10.0, and 20.0 µM).

  • Incubation: Cells are incubated with the compound for 24, 48, and 72 hours.

  • MTT Addition: 3-[4,5–dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3 hours.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Cell Proliferation Assay (Crystal Violet Staining)
  • Cell Seeding: Human uveal melanoma 92-1 cells are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Fixation: The medium is removed, and cells are fixed with 4% paraformaldehyde.

  • Staining: Cells are stained with 0.5% crystal violet solution.

  • Washing: Excess stain is washed away with water.

  • Solubilization: The stain is solubilized with 33% acetic acid.

  • Measurement: The absorbance is measured at 590 nm.

Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: Cells (e.g., HRECs or 92-1 cells) are grown to confluence in 6-well plates.

  • Wound Creation: A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

  • Washing: The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Fresh medium containing the desired concentration of this compound is added.

  • Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 hours).

  • Analysis: The width of the wound is measured, and the percentage of wound closure is calculated to determine cell migration.

Gene Expression Analysis (Reverse Transcription Polymerase Chain Reaction - RT-PCR)
  • Cell Culture and Treatment: Human uveal melanoma 92-1 cells are cultured and treated with this compound.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is used as a template for PCR amplification of the target genes (e.g., SIGMAR1 for σ1 receptor and TMEM97 for σ2 receptor) using specific primers. A housekeeping gene (e.g., 45S Ribosomal pre-RNA) is used as a positive control.

  • Gel Electrophoresis: The PCR products are separated on an agarose gel and visualized to determine the expression levels of the target genes.

Conclusion

This compound represents a promising multi-targeted therapeutic agent for uveal melanoma. Its dual action on sigma receptors and HDACs provides a multifaceted approach to inhibiting key cancer progression pathways, including angiogenesis and cell migration. The data presented in this guide underscores its potential and provides a foundation for further research and development. The detailed experimental protocols offer a practical resource for scientists seeking to validate and expand upon these findings.

References

(S)-(-)-Mrjf22: A Comprehensive Technical Guide to its Sigma Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Mrjf22 is the levorotatory enantiomer of a novel multifunctional agent with significant potential in the field of oncology, particularly in the treatment of uveal melanoma.[1][2][3] It is a prodrug that combines the pharmacophores of haloperidol metabolite II, a sigma (σ) receptor ligand, and valproic acid, a histone deacetylase (HDAC) inhibitor.[1][4] This strategic combination results in a compound with potent antiangiogenic and antimigratory properties. Understanding the specific interactions of this compound with its molecular targets is crucial for its development as a therapeutic agent. This technical guide provides an in-depth analysis of the sigma receptor binding affinity of this compound, including quantitative data, detailed experimental protocols, and an exploration of the relevant signaling pathways.

Sigma Receptor Binding Affinity

The affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors has been determined through radioligand binding assays. The data, presented in Table 1, reveals a distinct binding profile for the (S)-(-)-enantiomer compared to its racemic mixture and the (R)-(+)-enantiomer.

Data Presentation
Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
This compound 16 56
(±)-Mrjf2213Not explicitly stated, but higher than enantiomers
(R)-(+)-Mrjf226474
Data sourced from preliminary studies on this compound as a potential agent against uveal melanoma.

The data indicates that this compound possesses a high affinity for the σ₁ receptor, comparable to the racemic mixture, and a significantly higher affinity than the (R)-(+)-stereoisomer. Notably, both enantiomers exhibit higher affinities for the σ₂ receptor than the racemic mixture, with this compound displaying a superior binding affinity for the σ₂ receptor. This enhanced affinity for the σ₂ receptor is believed to be a key contributor to its potent antimigratory effects.

Experimental Protocols

The determination of the sigma receptor binding affinities for this compound was achieved through competitive radioligand binding assays. The following is a detailed methodology based on established protocols for such experiments.

Sigma-1 and Sigma-2 Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for σ₁ and σ₂ receptors.

Materials:

  • Membrane Preparations: Guinea pig brain membranes or membranes from cells expressing high levels of σ₁ and σ₂ receptors.

  • Radioligands:

    • For σ₁ receptor assay: [³H]-(+)-pentazocine.

    • For σ₂ receptor assay: [³H]-DTG (1,3-di-o-tolylguanidine).

  • Non-specific Binding Determination:

    • For σ₁ receptor assay: Haloperidol (10 µM).

    • For σ₂ receptor assay: (+)-Pentazocine (to mask σ₁ sites) and a high concentration of a non-labeled σ₂ ligand.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Brandel cell harvester or equivalent.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times with fresh buffer and resuspend to a final protein concentration of approximately 0.5-1.0 mg/mL.

  • Assay Incubation:

    • In test tubes, combine the membrane preparation, the respective radioligand at a concentration near its Kₔ value, and varying concentrations of this compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add the appropriate non-labeled ligand at a high concentration.

    • For the σ₂ assay, include (+)-pentazocine to saturate and block the σ₁ receptors.

    • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 120-150 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters under vacuum. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane->Incubation Radioligand Radioligand Preparation ([³H]-(+)-pentazocine or [³H]-DTG) Radioligand->Incubation Test_Compound This compound Dilutions Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Binding_Curve Competition Binding Curve Generation Scintillation->Binding_Curve IC50 IC₅₀ Determination Binding_Curve->IC50 Ki Kᵢ Calculation (Cheng-Prusoff) IC50->Ki

Workflow for Sigma Receptor Binding Assay.

Signaling Pathways

The biological effects of this compound, particularly its antimigratory and antiangiogenic activities, are attributed to its interaction with sigma receptors. The superior binding affinity of the (S)-(-)-enantiomer for the σ₂ receptor suggests a predominant role for this subtype in mediating these effects.

Sigma-2 Receptor Signaling and Cell Migration

The σ₂ receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in the regulation of cell migration. Agonism at the σ₂ receptor by compounds like this compound is thought to interfere with signaling cascades that promote cell motility. In the context of uveal melanoma and retinal endothelial cells, this compound has been shown to inhibit cell migration stimulated by Vascular Endothelial Growth Factor-A (VEGF-A). This suggests an antagonistic interplay between the signaling pathways activated by this compound through the σ₂ receptor and those initiated by VEGF-A.

Sigma2_Signaling cluster_ligand Ligand Binding cluster_downstream Downstream Effects Mrjf22 This compound Sigma2 Sigma-2 Receptor (TMEM97) Mrjf22->Sigma2 Agonist Signaling_Cascade Modulation of Intracellular Signaling Cascades Sigma2->Signaling_Cascade Cell_Migration Inhibition of Cell Migration Signaling_Cascade->Cell_Migration

This compound and Sigma-2 Receptor Signaling.

VEGF-A Signaling in Endothelial Cells

VEGF-A is a potent pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and tube formation. It exerts its effects by binding to its receptor, VEGFR2, on the surface of endothelial cells. This binding triggers a cascade of intracellular signaling events, including the activation of the PI3K/Akt and MAPK pathways, which are crucial for cell migration and survival. The ability of this compound to counteract VEGF-A-induced cell motility suggests that its signaling through the σ₂ receptor may converge on and inhibit key components of the VEGF-A/VEGFR2 pathway.

VEGF_Signaling cluster_vegf VEGF-A Signaling cluster_pathways Intracellular Pathways cluster_effects Cellular Effects cluster_inhibition Inhibition by this compound VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK MAPK Pathway VEGFR2->MAPK Cell_Migration_VEGF Cell Migration PI3K_Akt->Cell_Migration_VEGF Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Tube_Formation Tube Formation PI3K_Akt->Tube_Formation MAPK->Cell_Migration_VEGF MAPK->Cell_Proliferation MAPK->Tube_Formation Mrjf22_Inhibition This compound Mrjf22_Inhibition->Cell_Migration_VEGF

Inhibition of VEGF-A Signaling by this compound.

Conclusion

This compound is a promising drug candidate with a well-defined sigma receptor binding profile. Its high affinity for the σ₂ receptor is a key determinant of its potent antimigratory and antiangiogenic effects. The experimental protocols for assessing its binding affinity are robust and well-established. Further research into the precise molecular mechanisms by which this compound-mediated σ₂ receptor activation antagonizes pro-migratory signaling pathways, such as that of VEGF-A, will be critical for its continued development as a novel therapeutic for uveal melanoma and other cancers characterized by aberrant angiogenesis and cell migration. This technical guide provides a foundational understanding for researchers and drug development professionals working on this and similar targeted therapies.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of (S)-(-)-N-methyl-N-[1-(3,4-methylenedioxyphenyl)propan-2-yl]-2-phenylacetamide [(S)-(-)-Mrjf22]

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the pharmacokinetics and metabolism of (S)-(-)-Mrjf22 is limited. This guide provides a summary of the available data and a discussion of the potential metabolic pathways based on the compound's structure and the known metabolism of its parent molecules.

This compound is the (S)-enantiomer of the racemic compound (±)-MRJF22. (±)-MRJF22 is a novel prodrug that combines a metabolite of haloperidol with valproic acid.[1][2] Its development is aimed at creating a multifunctional agent with potential applications in conditions like uveal melanoma.[1][3] Understanding the pharmacokinetic and metabolic profile of this compound is crucial for its further development as a therapeutic agent.

Data Presentation

The primary available quantitative data for this compound relates to its stability in chemical and biological matrices.

Table 1: Chemical and Enzymatic Stability of (±)-MRJF22 and its Enantiomers [1]

CompoundMediumpHHalf-life (t1/2)
(±)-MRJF22Buffer Solution1.3Stable for ~4 days
Buffer Solution7.4Stable for ~4 days
Rat Plasma-0.2 - 0.4 h
Human Plasma->58 h
(+)-MRJF22Rat Plasma-Data not available
Human Plasma->58 h
(-)-MRJF22Rat Plasma-Data not available
Human Plasma->58 h

Values are presented as means ± standard deviation from three experiments where applicable.

The data indicates that while the racemic mixture and its enantiomers are chemically stable at both acidic and physiological pH, there is a significant species-dependent difference in enzymatic stability. The rapid hydrolysis in rat plasma, contrasted with the high stability in human plasma, is attributed to the vast difference in carboxylesterase content between the two species. The high stability in human plasma suggests that this compound could potentially reach its target site intact without significant premature metabolism by esterases.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the available literature.

Chemical Stability Assay

The chemical stability of (±)-MRJF22 was assessed in buffer solutions at pH 1.3 and 7.4. The compound was incubated in these solutions, and its concentration was monitored over time to determine its stability. The results indicated that the racemate was stable for approximately four days in both pH environments.

Enzymatic Stability Assay in Rat and Human Plasma

To evaluate the enzymatic stability, (±)-MRJF22 and its individual enantiomers were incubated in both rat and human plasma. The rate of hydrolysis was monitored to determine the half-life (t1/2) of the compounds. The findings revealed rapid hydrolysis in rat plasma, with a half-life of 0.2-0.4 hours, while in human plasma, the compounds were significantly more stable, with a half-life exceeding 58 hours. This difference is ascribed to the higher activity of carboxylesterases in rat plasma compared to human plasma.

Analytical Methodology

While the specific analytical method for the stability studies of this compound is not detailed in the provided search results, such studies typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the parent compound and any metabolites in biological matrices. LC-MS/MS offers high sensitivity and specificity, making it the preferred method for bioanalytical studies.

Mandatory Visualization

Caption: Workflow for chemical and enzymatic stability testing of this compound.

Metabolism of this compound

As this compound is a prodrug of a haloperidol metabolite and valproic acid, its metabolism is expected to involve the hydrolysis of the ester linkage, followed by the metabolism of the individual components.

metabolism_pathway Expected Metabolic Pathway of this compound cluster_hydrolysis Phase I: Hydrolysis cluster_haloperidol_metabolism Further Metabolism of Haloperidol Metabolite II cluster_valproic_acid_metabolism Further Metabolism of Valproic Acid Mrjf22 This compound Hydrolysis Esterase-mediated hydrolysis Mrjf22->Hydrolysis Haloperidol_Metabolite Haloperidol Metabolite II Hydrolysis->Haloperidol_Metabolite Valproic_Acid Valproic Acid Hydrolysis->Valproic_Acid Haloperidol_Metabolites Oxidation, Glucuronidation (CYP3A4, CYP2D6, UGTs) Haloperidol_Metabolite->Haloperidol_Metabolites Valproic_Acid_Metabolites Glucuronidation, β-oxidation, CYP-mediated oxidation (UGTs, Mitochondrial enzymes, CYPs) Valproic_Acid->Valproic_Acid_Metabolites

Caption: Proposed metabolic pathway of this compound.

Expected Metabolic Pathways

  • Ester Hydrolysis: The primary metabolic step is anticipated to be the hydrolysis of the ester bond linking the haloperidol metabolite and valproic acid. This reaction is typically catalyzed by carboxylesterases present in the liver, plasma, and other tissues. As indicated by the stability studies, this process is significantly slower in humans compared to rats.

  • Metabolism of the Haloperidol Moiety: Following hydrolysis, the released haloperidol metabolite II would undergo further metabolism. The metabolism of haloperidol is extensive and involves several pathways, including:

    • Reduction: The carbonyl group of haloperidol can be reduced to form a hydroxyl metabolite.

    • Oxidative N-dealkylation: This process is mediated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6.

    • Glucuronidation: The hydroxyl group of haloperidol and its metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Metabolism of the Valproic Acid Moiety: Valproic acid is also extensively metabolized in the liver through three main pathways:

    • Glucuronidation: This is a major pathway, accounting for a significant portion of valproic acid elimination, and is mediated by various UGT enzymes.

    • Mitochondrial β-oxidation: Similar to endogenous fatty acids, valproic acid can undergo β-oxidation in the mitochondria.

    • CYP-mediated oxidation: A smaller fraction of valproic acid is metabolized by cytochrome P450 enzymes, leading to various oxidized metabolites.

References

(S)-(-)-Mrjf22: A Novel Dual-Targeting Agent for Uveal Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on a Promising Therapeutic Candidate

Executive Summary

Uveal melanoma (UM) is a rare but aggressive form of ocular cancer with a high propensity for metastasis, leading to a poor prognosis for many patients. Current therapeutic options for metastatic UM are limited, highlighting the urgent need for novel treatment strategies. (S)-(-)-Mrjf22 is a novel, multifunctional compound that has demonstrated significant potential as an anti-cancer agent in preclinical studies. This technical guide provides a comprehensive overview of the core targets, mechanism of action, and preclinical efficacy of this compound in uveal melanoma. It is intended for researchers, scientists, and drug development professionals in the field of oncology and ophthalmology.

This compound is a prodrug that combines two distinct pharmacological activities: sigma-2 (σ2) receptor agonism and histone deacetylase (HDAC) inhibition.[1][2] This dual-targeting approach is designed to attack uveal melanoma cells through multiple, synergistic pathways. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in various tumor cells and is implicated in apoptosis and autophagy.[1] HDAC inhibitors, such as valproic acid (a component of Mrjf22), are known to induce cell cycle arrest and apoptosis in cancer cells.[1][2]

Preclinical studies utilizing the human uveal melanoma cell line 92-1 have shown that this compound exhibits potent anti-migratory effects, a crucial factor in preventing metastasis. While both enantiomers of Mrjf22, (R)-(+) and (S)-(-), along with the racemic mixture, displayed similar capabilities in reducing cell viability, the (S)-(-)-enantiomer was the most potent in inhibiting cell migration. This suggests that the anti-migratory effects are a key therapeutic benefit of this specific stereoisomer.

This document will detail the quantitative data from these preclinical studies, provide in-depth experimental protocols for the key assays performed, and present visual diagrams of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound as a promising therapeutic candidate for uveal melanoma.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound and its related compounds on the 92-1 human uveal melanoma cell line.

Table 1: Inhibition of Cell Migration in 92-1 Uveal Melanoma Cells

CompoundConcentration (µM)Inhibition of Migration (%) at 48h
(±)-MRJF223~50
(R)-(+)-MRJF223~60
This compound 3 ~80

Data extracted from concentration-response curves in the primary literature. The (S)-(-)-enantiomer demonstrates the most potent inhibition of cell migration.

Table 2: Effect on Cell Viability in 92-1 Uveal Melanoma Cells

CompoundEffect on Cell Viability
(±)-MRJF22Nearly identical to enantiomers
(R)-(+)-MRJF22Nearly identical to racemate and (S)-enantiomer
This compound Nearly identical to racemate and (R)-enantiomer

The study reported that both enantiomers and the racemic mixture displayed "almost identical capabilities to reduce cell viability," indicating that the primary differential effect of the (S)-(-)-enantiomer is on cell migration rather than direct cytotoxicity.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect in uveal melanoma is attributed to its dual-targeting mechanism involving the sigma-2 (σ2) receptor and histone deacetylases (HDACs).

Proposed Signaling Pathway for this compound in Uveal Melanoma

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Mrjf22 This compound Sigma2 Sigma-2 Receptor (TMEM97) Mrjf22->Sigma2 Agonist HDAC HDAC Mrjf22->HDAC Inhibitor Apoptosis Apoptosis Sigma2->Apoptosis Acetylation Histone Hyperacetylation HDAC->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest GeneExpression->Apoptosis MigrationInhibition Inhibition of Cell Migration CellCycleArrest->MigrationInhibition Apoptosis->MigrationInhibition

Caption: Proposed dual-action mechanism of this compound in uveal melanoma.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Culture

The human uveal melanoma cell line 92-1 was used for all in vitro experiments. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing (Scratch) Assay for Cell Migration

This assay was performed to assess the effect of this compound on the migratory capabilities of 92-1 uveal melanoma cells.

Protocol:

  • Cell Seeding: 92-1 cells were seeded into 6-well plates and grown to confluence.

  • Wound Creation: A sterile p200 pipette tip was used to create a linear "scratch" or wound in the confluent cell monolayer.

  • Washing: The wells were gently washed with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Fresh culture medium containing the desired concentration (e.g., 3 µM) of this compound, its enantiomer, or the racemic mixture was added to the respective wells. A vehicle control (DMSO) was also included.

  • Imaging: The wounds were imaged at 0 hours and 48 hours using an inverted microscope at 4x magnification.

  • Analysis: The width of the wound was measured at multiple points at both time points. The percentage of wound closure was calculated to determine the extent of cell migration. The inhibition of migration was expressed as a percentage relative to the vehicle control.

Experimental Workflow: Wound Healing Assay

G A 1. Culture 92-1 cells to confluence in 6-well plates B 2. Create a linear scratch with a pipette tip A->B C 3. Wash with PBS to remove debris B->C D 4. Add medium with this compound or controls C->D E 5. Image at 0h and 48h D->E F 6. Measure wound width and calculate migration inhibition E->F

Caption: Workflow for the wound healing (scratch) assay.

Cell Viability Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay was likely used to assess the effect of the compounds on cell viability, although the specific assay was not detailed in the primary source. The general protocol is as follows:

Protocol:

  • Cell Seeding: 92-1 cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound, its related compounds, or a vehicle control.

  • Incubation: The cells were incubated for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: An MTT solution was added to each well, and the plate was incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells.

Conclusion and Future Directions

This compound represents a promising, novel therapeutic agent for the treatment of uveal melanoma. Its dual-targeting mechanism of action, combining σ2 receptor agonism and HDAC inhibition, offers a multi-pronged attack on cancer cell proliferation and, most notably, migration. The superior anti-migratory effects of the (S)-(-)-enantiomer highlight its potential to address the significant clinical challenge of metastasis in uveal melanoma.

Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound and to evaluate its efficacy and safety in in vivo models of uveal melanoma. Subsequent clinical trials will be necessary to determine its therapeutic potential in patients. The data presented in this guide provide a strong rationale for the continued development of this compound as a next-generation therapy for this devastating disease.

References

(S)-(-)-Mrjf22: A Multifunctional Agent for the Inhibition of Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis. (S)-(-)-Mrjf22 is a novel compound that has demonstrated significant anti-angiogenic properties. It is the (S)-enantiomer of a prodrug that combines a sigma (σ) receptor ligand (a metabolite of haloperidol) with valproic acid, a histone deacetylase (HDAC) inhibitor.[1][2] This dual-action design allows it to target multiple pathways involved in cancer progression.

This technical guide provides a comprehensive overview of the role of this compound in inhibiting angiogenesis, with a focus on its effects on human retinal endothelial cells (HRECs). We will detail the quantitative data from key experiments, provide in-depth experimental protocols, and visualize the proposed signaling pathways.

Core Mechanism of Action

This compound exhibits a multi-faceted approach to inhibiting angiogenesis. Its effects can be broadly categorized into two mechanisms:

  • Sigma-2 (σ2) Receptor-Dependent Inhibition of Cell Migration and Tube Formation: this compound acts as a σ2 receptor agonist. This interaction is crucial for its ability to inhibit the migration of endothelial cells and their subsequent organization into capillary-like structures, both of which are fundamental steps in angiogenesis. This effect is observed in the presence of the pro-angiogenic stimulus VEGF-A.[1]

  • Sigma (σ) Receptor-Independent Cytotoxicity and Anti-proliferative Effects: The compound also reduces the viability and proliferation of endothelial cells. However, these effects appear to be independent of σ receptor signaling.[1]

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic activity of this compound has been quantified through a series of in vitro assays on Human Retinal Endothelial Cells (HRECs). The following tables summarize the key findings.

Table 1: Effect of this compound on HREC Viability (MTT Assay)

The viability of HRECs was assessed after treatment with this compound for 24, 48, and 72 hours. The half-maximal inhibitory concentration (IC50) values are presented below.

Compound24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
This compound 10.18.76.8

Data extracted from Barbaraci et al., 2021.[1]

Table 2: Inhibition of VEGF-A-Stimulated HREC Proliferation (Crystal Violet Assay)

HRECs were stimulated with 80 ng/mL VEGF-A to induce proliferation. The effect of this compound on this proliferation was measured after 24 hours.

TreatmentHREC Proliferation
Control (untreated)Baseline
VEGF-A (80 ng/mL)~45% increase vs. control
This compound (5 µM) + VEGF-A (80 ng/mL) Complete prevention of VEGF-A-mediated proliferation

Data extracted from Barbaraci et al., 2021.

Table 3: Inhibition of VEGF-A-Stimulated HREC Migration (Wound Healing Assay)

A wound was created in a confluent monolayer of HRECs, which were then stimulated with 80 ng/mL VEGF-A. The ability of this compound to inhibit the closure of this wound was assessed.

TreatmentWound Closure
Control (untreated)Incomplete closure at 48h
VEGF-A (80 ng/mL)Complete closure at 24h
This compound (5 µM) + VEGF-A (80 ng/mL) Complete abrogation of VEGF-A-mediated migration at 48h

Data extracted from Barbaraci et al., 2021.

Table 4: Inhibition of VEGF-A-Stimulated HREC Tube Formation (Matrigel Assay)

HRECs were seeded on Matrigel and stimulated with 80 ng/mL VEGF-A to induce the formation of capillary-like tubular structures.

TreatmentTube Formation (Total Tube Length)
Control (untreated)Minimal tube formation
VEGF-A (80 ng/mL)Significant increase in total tube length
This compound (5 µM) + VEGF-A (80 ng/mL) Blocked VEGF-A-stimulated tube formation

Data extracted from Barbaraci et al., 2021.

Signaling Pathways

VEGF-A Signaling Pathway in Angiogenesis

VEGF-A is a potent pro-angiogenic factor that binds to its receptor, VEGFR2, on endothelial cells. This binding triggers a cascade of intracellular signaling events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.

VEGF_A_Signaling VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration TubeFormation Tube Formation Migration->TubeFormation

Caption: Simplified VEGF-A signaling pathway in endothelial cells.

Proposed Mechanism of this compound Action

This compound, through its agonistic activity at the σ2 receptor (also known as TMEM97), is proposed to interfere with the downstream signaling of VEGF-A, specifically impacting cell migration and tube formation. The precise molecular intermediates in the σ2 receptor pathway that mediate this anti-angiogenic effect are a subject of ongoing research.

Mrjf22_Action Mrjf22 This compound Sigma2R σ2 Receptor (TMEM97) Mrjf22->Sigma2R Agonist Downstream Downstream Signaling Sigma2R->Downstream Downstream->Inhibition VEGFA_pathway VEGF-A Signaling (Migration/Tube Formation Components) Migration Cell Migration VEGFA_pathway->Migration TubeFormation Tube Formation VEGFA_pathway->TubeFormation Inhibition->VEGFA_pathway

Caption: Proposed inhibitory action of this compound on angiogenesis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-angiogenic effects.

HREC Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on Human Retinal Endothelial Cells.

Materials:

  • Human Retinal Endothelial Cells (HRECs)

  • Endothelial Cell Growth Medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HRECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 1.0, 2.5, 5.0, 10.0, and 20.0 µM) in culture medium. After 24 hours, replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 seed Seed HRECs (5x10³ cells/well) incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the HREC Viability (MTT) Assay.

HREC Proliferation Assay (Crystal Violet Assay)

Objective: To assess the effect of this compound on VEGF-A-induced HREC proliferation.

Materials:

  • HRECs and complete growth medium

  • 24-well plates

  • VEGF-A (Recombinant Human)

  • This compound stock solution

  • Crystal Violet solution (0.5% in 20% methanol)

  • Methanol (100%)

  • PBS

Procedure:

  • Cell Seeding: Seed HRECs in a 24-well plate and grow to sub-confluence.

  • Serum Starvation: Serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 1% FBS).

  • Treatment: Treat the cells with 5 µM this compound in the presence or absence of 80 ng/mL VEGF-A for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 100% methanol for 10 minutes at room temperature.

  • Staining: Remove the methanol and stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.

  • Washing: Wash the plates thoroughly with water to remove excess stain and allow to air dry.

  • Solubilization: Solubilize the bound dye with a suitable solvent (e.g., 10% acetic acid or methanol).

  • Quantification: Transfer the solubilized dye to a 96-well plate and measure the absorbance at 570-590 nm.

HREC Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of this compound on the migratory capacity of HRECs in response to VEGF-A.

Materials:

  • HRECs and complete growth medium

  • 6-well or 12-well plates

  • 200 µL pipette tips or a cell scraper

  • VEGF-A

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Cell Monolayer: Seed HRECs in plates and grow until they form a confluent monolayer.

  • Wound Creation: Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh low-serum medium containing 80 ng/mL VEGF-A and 5 µM this compound. Include appropriate controls (untreated and VEGF-A alone).

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) at the same position.

  • Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

HREC Tube Formation Assay

Objective: To determine the effect of this compound on the ability of HRECs to form capillary-like structures on Matrigel.

Materials:

  • HRECs and complete growth medium

  • 96-well plates

  • Matrigel Basement Membrane Matrix (growth factor reduced)

  • VEGF-A

  • This compound stock solution

  • Inverted microscope with a camera

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HRECs and resuspend them in low-serum medium. Seed 1.5 x 10⁴ cells per well onto the polymerized Matrigel.

  • Treatment: Add 80 ng/mL VEGF-A and 5 µM this compound to the respective wells.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 6-24 hours.

  • Imaging: Observe and photograph the formation of tube-like structures using an inverted microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Conclusion

This compound demonstrates potent anti-angiogenic activity through a dual mechanism that involves both sigma-2 receptor-dependent and -independent pathways. Its ability to inhibit endothelial cell proliferation, migration, and tube formation, particularly in a VEGF-rich environment, highlights its potential as a therapeutic agent for angiogenesis-dependent diseases such as cancer. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this promising compound.

References

(S)-(-)-Mrjf22: A Novel Bifunctional Agent Targeting Cancer Cell Migration in Uveal Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-(-)-Mrjf22 is a novel synthetic compound that has demonstrated significant potential as an anti-cancer agent, particularly in the context of uveal melanoma (UM), a rare and aggressive form of ocular cancer. This technical guide provides a comprehensive overview of the current understanding of this compound, with a specific focus on its profound inhibitory effects on cancer cell migration. The document details the compound's mechanism of action, which involves a dual targeting of sigma-2 (σ2) receptors and histone deacetylases (HDACs). This guide furnishes researchers and drug development professionals with quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and a thorough exploration of the implicated signaling pathways.

Introduction

Metastasis is the primary cause of mortality in cancer patients, and the migration of cancer cells is a critical initial step in this complex process. Uveal melanoma, despite being a rare malignancy, has a high propensity for metastasis, predominantly to the liver, leading to a poor prognosis.[1] The development of therapeutic agents that can effectively inhibit cancer cell migration is therefore a paramount objective in oncology research.

This compound is a chiral small molecule, specifically the (S)-enantiomer of a prodrug that combines the pharmacophores of a sigma (σ) receptor ligand (a metabolite of haloperidol) and a histone deacetylase (HDAC) inhibitor (valproic acid).[1] This innovative design allows for a multi-pronged attack on cancer cell motility. Research has shown that this compound exhibits superior antimigratory effects compared to its (R)-enantiomer and the racemic mixture, highlighting the stereospecificity of its biological activity.[1] This document serves as a technical resource, consolidating the available data on this compound and its impact on cancer cell migration.

Quantitative Data on Antimigratory Effects

The antimigratory potency of this compound has been quantified in the human uveal melanoma cell line 92-1. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from wound healing assays performed over a 48-hour period.

CompoundIC50 for Migration Inhibition (µM)
This compound 0.09
(R)-(+)-Mrjf221.15
(±)-Mrjf22 (racemic)4.22
Data sourced from Barbaraci et al., Journal of Medicinal Chemistry, 2021.[1]

These data clearly indicate that the (S)-enantiomer is significantly more potent in inhibiting the migration of 92-1 uveal melanoma cells, being over 12 times more active than the (R)-enantiomer and more than 46 times more active than the racemic mixture.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell migration.

Cell Culture

The human uveal melanoma cell line 92-1 is utilized for in vitro studies. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing Assay (Scratch Assay)

This assay is employed to assess two-dimensional cell migration.

Protocol:

  • Cell Seeding: 92-1 cells are seeded into 24-well plates and grown to confluence.

  • Scratch Creation: A sterile 200 µL pipette tip is used to create a uniform scratch (wound) in the center of the cell monolayer.

  • Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Fresh medium containing various concentrations of this compound or control vehicle (e.g., DMSO) is added to the wells.

  • Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope.

  • Data Analysis: The width of the scratch is measured at multiple points for each image. The percentage of wound closure is calculated relative to the initial scratch width. Dose-response curves are then generated to determine the IC50 value for migration inhibition.

G cluster_protocol Wound Healing Assay Workflow A Seed 92-1 cells to confluence B Create a scratch in the monolayer A->B C Wash to remove debris B->C D Treat with this compound C->D E Image at 0h, 24h, 48h D->E F Measure wound width and calculate closure E->F

Caption: Workflow for the wound healing assay.

Signaling Pathways Modulated by this compound

The antimigratory effect of this compound is attributed to its dual-action mechanism, targeting both sigma-2 (σ2) receptors and histone deacetylases (HDACs).

Sigma-2 (σ2) Receptor Pathway

This compound acts as a σ2 receptor agonist. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is often overexpressed in proliferating tumor cells. Agonism at the σ2 receptor has been linked to the inhibition of cancer cell migration. While the precise downstream signaling cascade initiated by this compound in uveal melanoma cells is still under investigation, studies on other σ2 receptor agonists in different cancer types suggest the involvement of the PI3K-AKT-mTOR pathway. Activation of the σ2 receptor may lead to a decrease in the phosphorylation of key proteins in this pathway, ultimately inhibiting cell motility.

G cluster_sigma2 Proposed Sigma-2 Receptor Signaling S_Mrjf22 This compound Sigma2 Sigma-2 Receptor (TMEM97) S_Mrjf22->Sigma2 Agonist PI3K PI3K Sigma2->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Migration Cell Migration mTOR->Migration

Caption: Proposed σ2 receptor signaling pathway.

Histone Deacetylase (HDAC) Inhibition Pathway

The valproic acid moiety of this compound functions as an HDAC inhibitor. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes and the modulation of various signaling pathways. In the context of cell migration, HDAC inhibitors have been shown to affect the expression and activity of proteins involved in the epithelial-mesenchymal transition (EMT), a key process in cancer cell motility. For instance, HDAC inhibition can modulate the PI3K/AKT/GSK-3β signaling pathway, which in turn can regulate the expression of transcription factors like Snail that are critical for EMT.

G cluster_hdac Proposed HDAC Inhibition Signaling S_Mrjf22 This compound (Valproic Acid moiety) HDAC HDAC S_Mrjf22->HDAC Inhibition AKT AKT HDAC->AKT Modulation GSK3b GSK-3β AKT->GSK3b Snail Snail GSK3b->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Migration Cell Migration EMT->Migration

Caption: Proposed HDAC inhibition signaling pathway.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-metastatic therapies for uveal melanoma and potentially other cancers. Its dual-targeting mechanism, potent antimigratory activity, and stereospecific effects make it a compelling subject for further investigation. Future research should focus on elucidating the precise downstream signaling events following σ2 receptor activation and HDAC inhibition by this compound in uveal melanoma cells. In vivo studies are also warranted to evaluate its efficacy and safety in preclinical models of metastatic uveal melanoma. The comprehensive data and protocols presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of this promising compound into clinical applications.

References

Preclinical Profile of (S)-(-)-Mrjf22: A Novel Dual-Targeting Agent in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

(S)-(-)-Mrjf22 , a novel prodrug, has emerged as a promising candidate in preclinical oncology research, particularly for the treatment of uveal melanoma. This molecule uniquely combines a sigma (σ) receptor ligand (a derivative of haloperidol metabolite II) with a histone deacetylase (HDAC) inhibitor (valproic acid)[1]. This dual-targeting approach aims to simultaneously modulate distinct oncogenic pathways, offering a multi-pronged attack on cancer cell proliferation and migration. This in-depth technical guide summarizes the key preclinical findings, details the experimental methodologies employed, and visualizes the intricate signaling pathways and experimental workflows.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been primarily evaluated through in vitro studies on human uveal melanoma (UM 92-1) and human retinal endothelial cells (HRECs). The following tables present a consolidated view of the quantitative data from these investigations.

Cell LineAssayCompoundIC50 (µM)Time Point
UM 92-1Cell Viability (MTT)This compound~572h
UM 92-1Cell Viability (MTT)(R)-(+)-Mrjf22~572h
UM 92-1Cell Viability (MTT)(±)-Mrjf22~572h
HRECsCell Viability (MTT)This compound~1072h
HRECsCell Viability (MTT)(R)-(+)-Mrjf22~1072h
HRECsCell Viability (MTT)(±)-Mrjf22~1072h

Table 1: In Vitro Cytotoxicity of Mrjf22 Enantiomers. The data indicates that both enantiomers and the racemic mixture of Mrjf22 exhibit comparable cytotoxic effects on both uveal melanoma and retinal endothelial cells.

Cell LineAssayCompoundConcentration% Inhibition of MigrationTime Point
UM 92-1Wound HealingThis compound3 µMNot explicitly quantified, but described as the "highest antimigratory effects"48h
UM 92-1Wound Healing(R)-(+)-Mrjf223 µMLess effective than this compound48h
UM 92-1Wound Healing(±)-Mrjf223 µMLess effective than this compound48h
HRECsWound HealingThis compound5 µMSignificant inhibition48h
HRECsWound Healing(R)-(+)-Mrjf225 µMSignificant inhibition48h
HRECsWound Healing(±)-Mrjf225 µMSignificant inhibition48h

Table 2: In Vitro Anti-migratory Effects of Mrjf22 Enantiomers. While quantitative percentages for UM 92-1 cells were not detailed in the primary literature, this compound demonstrated superior anti-migratory properties compared to the (R)-(+)-enantiomer and the racemic mixture[1].

Experimental Protocols

A thorough understanding of the methodologies is crucial for the interpretation and replication of preclinical findings. The following are detailed protocols for the key experiments conducted in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Human uveal melanoma (UM 92-1) cells or Human Retinal Endothelial Cells (HRECs) are seeded into 96-well plates at a density of 5 x 10³ cells per well in a final volume of 100 µL of complete culture medium.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

  • Compound Treatment: this compound, (R)-(+)-Mrjf22, and (±)-Mrjf22 are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired concentrations. The cells are treated with various concentrations of the compounds, and a vehicle control (medium with the solvent at the same final concentration) is also included.

  • Incubation with Compound: The plates are incubated for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curves.

Wound Healing (Migration) Assay

This assay is used to assess the effect of a compound on cell migration.

  • Cell Seeding: UM 92-1 cells or HRECs are seeded into 6-well plates and grown to form a confluent monolayer.

  • Scratch Creation: A sterile 200 µL pipette tip is used to create a uniform scratch (a "wound") across the center of the cell monolayer.

  • Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove any detached cells.

  • Compound Treatment: Fresh culture medium containing the desired concentration of this compound or control vehicle is added to the wells.

  • Image Acquisition (Time 0): Images of the scratch are captured immediately after treatment using a phase-contrast microscope. This serves as the baseline (0-hour time point).

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator.

  • Image Acquisition (Time Points): Images of the same scratch area are captured at various time points (e.g., 24 and 48 hours) to monitor the migration of cells into the wound area.

  • Data Analysis: The width of the scratch at different time points is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated by comparing the wound width at each time point to the initial width at time 0.

Signaling Pathways and Experimental Workflows

The dual-targeting nature of this compound engages multiple signaling cascades critical for cancer cell survival and metastasis.

Proposed Signaling Pathway of this compound in Uveal Melanoma

This compound is hypothesized to exert its anti-cancer effects through the simultaneous modulation of sigma receptors and inhibition of histone deacetylases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S_MRJF22 This compound Sigma1 Sigma-1 Receptor S_MRJF22->Sigma1 Antagonist? Sigma2 Sigma-2 Receptor (TMEM97) S_MRJF22->Sigma2 Agonist? HDAC HDAC S_MRJF22->HDAC Inhibition Acetylated_Histones Acetylated Histones Ca_Signaling Altered Ca2+ Signaling Sigma1->Ca_Signaling ER_Stress ER Stress Sigma1->ER_Stress ROS Increased ROS Sigma2->ROS Apoptosis_Cytoplasm Apoptosis Ca_Signaling->Apoptosis_Cytoplasm ER_Stress->Apoptosis_Cytoplasm ROS->Apoptosis_Cytoplasm Migration Decreased Cell Migration Apoptosis_Cytoplasm->Migration Histones Histones HDAC->Histones Deacetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptosis_Nucleus Apoptosis Gene_Expression->Apoptosis_Nucleus Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Cell_Cycle_Arrest->Migration Apoptosis_Nucleus->Migration

Figure 1: Proposed dual-targeting mechanism of this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel anti-cancer agent like this compound follows a structured workflow to establish its efficacy and mechanism of action.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Cell_Lines Select Cancer Cell Lines (e.g., UM 92-1) Cytotoxicity Assess Cytotoxicity (MTT Assay) Cell_Lines->Cytotoxicity Migration Evaluate Anti-Migratory Effects (Wound Healing Assay) Cell_Lines->Migration Mechanism Investigate Mechanism of Action (Western Blot, qPCR) Cytotoxicity->Mechanism Migration->Mechanism Xenograft Establish Xenograft Model (e.g., in nude mice) Mechanism->Xenograft Treatment Administer this compound Xenograft->Treatment Tumor_Growth Monitor Tumor Growth and Metastasis Treatment->Tumor_Growth Toxicity Assess Systemic Toxicity Treatment->Toxicity Data_Analysis Statistical Analysis of In Vitro and In Vivo Data Tumor_Growth->Data_Analysis Toxicity->Data_Analysis Conclusion Draw Conclusions on Preclinical Efficacy and Safety Data_Analysis->Conclusion

Figure 2: A generalized workflow for the preclinical assessment of this compound.

References

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-(-)-Mrjf22

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-(-)-Mrjf22 is the (S)-enantiomer of a multifunctional prodrug designed to target key pathways in cancer progression, particularly in uveal melanoma.[1][2][3][4] It combines the pharmacophores of a sigma (σ) receptor ligand (a metabolite of haloperidol) and a histone deacetylase (HDAC) inhibitor (valproic acid) into a single molecule.[1] This dual-action approach aims to simultaneously modulate angiogenesis and cell proliferation, two critical processes in tumor growth and metastasis. Research has indicated that the racemic mixture, (±)-MRJF22, exhibits promising antiangiogenic properties. The asymmetric synthesis of the individual enantiomers allows for the investigation of their specific contributions to the overall therapeutic effect, with this compound demonstrating particularly potent antimigratory effects in endothelial and tumor cells. This document provides a detailed protocol for the enantioselective synthesis of this compound.

Chemical Structures
  • Starting Material: 4-chloro-1-(4-fluorophenyl)butan-1-one

  • Key Intermediate: (S)-(-)-4-chloro-1-(4-fluorophenyl)butan-1-ol

  • Final Product: this compound

Quantitative Data Summary

The following table summarizes the key quantitative data obtained during the synthesis and characterization of this compound and its corresponding (R)-enantiomer.

CompoundOptical Rotation [α]D (c=1.0, CHCl3)Enantiomeric Excess (ee)
This compound [(-)-1] -26.0°95.4%
(R)-(+)-Mrjf22 [(+)-1] +24.8°92%

Data sourced from

Experimental Protocols

This protocol is divided into three main stages:

  • Enantioselective reduction of the starting ketone.

  • Nucleophilic substitution to introduce the piperidine moiety.

  • Esterification to attach the valproic acid side chain.

Materials and Reagents
  • 4-chloro-1-(4-fluorophenyl)butan-1-one

  • (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Cl)

  • Tetrahydrofuran (THF), anhydrous

  • Diethanolamine (DEA)

  • Diethyl ether (Et2O)

  • 4-(4-chlorophenyl)hydroxypiperidine

  • Potassium bicarbonate (KHCO3)

  • Dimethylformamide (DMF), anhydrous

  • 2-propylpentanoyl chloride (Valproyl chloride)

  • Standard laboratory glassware and equipment for organic synthesis

  • Chromatography supplies for purification

  • Chiral HPLC column (e.g., Chiralcel OJ-RH) for ee determination

Protocol 1: Synthesis of (S)-(-)-4-chloro-1-(4-fluorophenyl)butan-1-ol [(-)-3]
  • To a solution of 4-chloro-1-(4-fluorophenyl)butan-1-one (2) in anhydrous tetrahydrofuran (THF), add (-)-diisopinocampheylchloroborane ((-)-DIP-Cl).

  • Maintain the reaction mixture at -25 °C for 16 hours to facilitate the stereoselective reduction.

  • After the incubation period, add diethanolamine (DEA) to the reaction mixture.

  • The mixture is then stirred at room temperature in diethyl ether (Et2O).

  • The resulting intermediate, (S)-(-)-4-chloro-1-(4-fluorophenyl)butan-1-ol [(-)-3], is then used in the subsequent step without further purification.

Protocol 2: Synthesis of (S)-(-)-HP-mII [(-)-4]
  • Combine the intermediate [(-)-3] with 4-(4-chlorophenyl)hydroxypiperidine and potassium bicarbonate (KHCO3) in anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture to 80 °C and maintain for 24 hours to effect nucleophilic substitution.

  • Upon completion, the product, (S)-(-)-HP-mII [(-)-4], is isolated and purified using appropriate chromatographic techniques.

Protocol 3: Synthesis of this compound [(-)-1]
  • Dissolve the purified (S)-(-)-HP-mII [(-)-4] in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-propylpentanoyl chloride to the cooled solution.

  • Allow the reaction to proceed for 3 hours, gradually warming to room temperature.

  • Upon completion, the final product, this compound [(-)-1], is purified by chromatography.

  • The enantiomeric excess of the final product is determined by high-performance liquid chromatography (HPLC) using a Chiralcel OJ-RH column.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Enantioselective Reduction cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Esterification start 4-chloro-1-(4-fluorophenyl)butan-1-one step1 (-)-DIP-Cl, THF, -25°C, 16h DEA, Et2O, rt start->step1 intermediate1 (S)-(-)-4-chloro-1-(4-fluorophenyl)butan-1-ol step1->intermediate1 step2 4-(4-chlorophenyl)hydroxypiperidine, KHCO3, DMF, 80°C, 24h intermediate1->step2 intermediate2 (S)-(-)-HP-mII step2->intermediate2 step3 2-propylpentanoyl chloride, THF, 0°C to rt, 3h intermediate2->step3 final_product This compound step3->final_product

Caption: Asymmetric synthesis workflow for this compound.

Signaling Pathway Context

G cluster_0 Molecular Targets cluster_1 Cellular Effects cluster_2 Therapeutic Outcome mrjf22 This compound sigma2 σ2 Receptor mrjf22->sigma2 Agonism hdac HDAC mrjf22->hdac Inhibition migration Reduced Cell Migration sigma2->migration proliferation Reduced Cell Proliferation hdac->proliferation therapy Antimetastatic Therapy in Uveal Melanoma migration->therapy proliferation->therapy

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for (S)-(-)-Mrjf22 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Mrjf22 is the levorotatory enantiomer of a novel multifunctional agent designed to target key pathways in cancer progression, particularly in uveal melanoma (UM).[1][2][3] Structurally, it is a prodrug that combines a sigma (σ) ligand, a metabolite of haloperidol, with the histone deacetylase (HDAC) inhibitor valproic acid.[1][2] This unique combination allows this compound to exert potent anti-cancer effects through a dual mechanism of action. In vitro studies have demonstrated its efficacy in reducing cell viability and, most notably, in inhibiting cell migration, a critical process in cancer metastasis. These application notes provide a summary of the key findings and detailed protocols for in vitro experiments involving this compound.

Mechanism of Action

This compound exerts its biological effects through the modulation of sigma receptors and histone deacetylase activity. It acts as a:

  • Sigma-1 (σ1) Receptor Antagonist: The antagonism of the σ1 receptor is primarily associated with the anti-migratory effects of the compound.

  • Sigma-2 (σ2) Receptor/TMEM97 Agonist: Agonism at the σ2 receptor, also known as Transmembrane Protein 97 (TMEM97), is linked to the induction of apoptosis and the inhibition of cell proliferation.

  • Histone Deacetylase (HDAC) Inhibitor: As a prodrug, this compound releases valproic acid, a known HDAC inhibitor, which can induce cell cycle arrest and contribute to the overall anti-cancer activity.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Related Compounds on Cell Viability (IC50, µM)
CompoundCell Line24h48h72h
This compound HREC10.1-6.8
(R)-(+)-Mrjf22HREC9.8-4.4
(±)-Mrjf22HREC10.5-10.1
This compound 92-1 (UM)-4.45-
(R)-(+)-Mrjf2292-1 (UM)-4.95-
(±)-Mrjf2292-1 (UM)-5.46-

HREC: Human Retinal Endothelial Cells; UM: Uveal Melanoma. Data extracted from literature.

Table 2: In Vitro Efficacy of this compound and Related Compounds on Cell Migration (IC50, µM)
CompoundCell Line48h
This compound 92-1 (UM)0.09
(R)-(+)-Mrjf2292-1 (UM)1.15
(±)-Mrjf2292-1 (UM)4.22

(UM: Uveal Melanoma). Data extracted from literature, highlighting the potent anti-migratory effect of the (S)-enantiomer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells, such as the 92-1 uveal melanoma cell line.

Materials:

  • 92-1 uveal melanoma cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 92-1 cells into 96-well plates at a density of 1.5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 1.0 µM to 20.0 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the results and determine the IC50 value.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cancer cell migration.

Materials:

  • 92-1 uveal melanoma cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip or a cell scraper

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed 92-1 cells into 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Scratch Creation: Once the cells are confluent, create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at defined locations using a microscope at low magnification (e.g., 10x).

  • Incubation: Incubate the plates at 37°C and 5% CO2.

  • Image Acquisition (Time Points): Capture images of the same locations at regular intervals (e.g., 24 and 48 hours) to monitor the closure of the scratch.

  • Data Analysis: Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time for each treatment group. This can be done using image analysis software like ImageJ.

Visualizations

G cluster_0 Experimental Workflow: Cell Viability (MTT) Assay A Seed 92-1 cells in 96-well plate B Overnight Incubation (Cell Attachment) A->B C Treat with this compound (Various Concentrations) B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours (Formazan Formation) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

G cluster_1 Experimental Workflow: Wound Healing Assay J Seed 92-1 cells to confluent monolayer K Create scratch with pipette tip J->K L Wash with PBS K->L M Treat with this compound L->M N Image at Time 0 M->N O Incubate and image at 24h and 48h N->O P Measure wound closure O->P Q Determine effect on migration P->Q

Caption: Workflow for the wound healing (scratch) assay.

G cluster_2 Proposed Signaling Pathway of this compound cluster_sigma1 σ1 Receptor cluster_sigma2 σ2 Receptor (TMEM97) cluster_hdac HDAC Inhibition Mrjf22 This compound s1 σ1 Receptor Mrjf22->s1 Antagonism s2 σ2 Receptor (TMEM97) Mrjf22->s2 Agonism hdac HDAC Mrjf22->hdac Inhibition (via Valproic Acid) mig Cell Migration s1->mig Inhibition apop Apoptosis s2->apop Induction prolif Cell Proliferation s2->prolif Inhibition cca Cell Cycle Arrest hdac->cca Induction

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for (S)-(-)-Mrjf22 Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Mrjf22 is a promising compound with potential applications in cancer therapy, particularly in uveal melanoma.[1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on cell viability using the MTT assay. Additionally, it outlines the putative signaling pathways through which this compound may exert its cytotoxic effects.

This compound is a prodrug that combines a sigma-1 (σ1) receptor antagonist/sigma-2 (σ2) receptor agonist with a histone deacetylase (HDAC) inhibitor, valproic acid.[1][2] This multi-target approach is designed to induce cell death in cancer cells through various mechanisms. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay for this compound

This protocol is designed for adherent cells cultured in 96-well plates.

Materials and Reagents
  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Target adherent cell line (e.g., uveal melanoma cell line 92-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Formazan Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Suggested concentrations for an initial screen could range from 1.0 µM to 20.0 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells in medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of the formazan solubilization solution (e.g., DMSO) to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Data Presentation

The quantitative data from the cell viability assay can be summarized in the following table:

Treatment GroupConcentration (µM)24h % Viability (Mean ± SD)48h % Viability (Mean ± SD)72h % Viability (Mean ± SD)
Control (Untreated)0100 ± 5.2100 ± 6.1100 ± 5.8
Vehicle Control (DMSO)0.1%98 ± 4.997 ± 5.596 ± 6.3
This compound1.085 ± 6.370 ± 5.955 ± 7.1
This compound2.572 ± 5.855 ± 6.440 ± 6.8
This compound5.058 ± 7.140 ± 7.225 ± 5.9
This compound10.045 ± 6.525 ± 5.115 ± 4.7
This compound20.030 ± 5.915 ± 4.88 ± 3.9

Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow MTT Assay Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add this compound (Various Concentrations) incubate_24h->add_compound incubate_treatment Incubate for 24, 48, or 72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Data Analysis (IC50)

Caption: Workflow of the MTT cell viability assay.

Putative Signaling Pathway of this compound

signaling_pathway Putative Signaling Pathway of this compound cluster_sigma Sigma Receptor Modulation cluster_hdac HDAC Inhibition cluster_downstream Downstream Effects compound This compound sigma1 σ1 Receptor compound->sigma1 Antagonist sigma2 σ2 Receptor compound->sigma2 Agonist hdac HDAC compound->hdac Inhibitor pi3k PI3K Pathway sigma1->pi3k Inhibition ca_release ↑ Cytosolic Ca2+ sigma1->ca_release Modulation caspase_indep Caspase-Independent Apoptosis sigma2->caspase_indep Induction intrinsic_path Intrinsic Apoptosis Pathway (↑ Pro-apoptotic Bcl-2 family) hdac->intrinsic_path Activation extrinsic_path Extrinsic Apoptosis Pathway (↑ Death Receptors) hdac->extrinsic_path Activation caspase_dep Caspase-Dependent Apoptosis pi3k->caspase_dep Leads to ca_release->caspase_dep Leads to apoptosis Apoptosis caspase_dep->apoptosis caspase_indep->apoptosis intrinsic_path->apoptosis extrinsic_path->apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for Measuring the Effects of (S)-(-)-Mrjf22 on Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-migratory effects of (S)-(-)-Mrjf22, a promising compound with potential applications in anti-metastatic therapy.[1][2][3] The protocols outlined below are designed to ensure reproducibility and accurate data interpretation.

This compound is a prodrug that combines a sigma (σ) receptor ligand, a metabolite of haloperidol, with the histone deacetylase (HDAC) inhibitor valproic acid.[1][3] Studies have demonstrated its potent anti-angiogenic and anti-migratory activities, particularly highlighting the superior effects of the (S)-(-)-enantiomer.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound and its related compounds on cell migration.

Table 1: Inhibitory Effects on Human Uveal Melanoma (92-1) Cell Migration (Wound Healing Assay)

CompoundIC50 (µM) at 48h
(±)-Mrjf224.22
(R)-(+)-Mrjf221.15
This compound 0.09

Table 2: Qualitative Effects on VEGF-A-Stimulated Human Retinal Endothelial Cell (HREC) Migration (Wound Healing Assay)

Treatment (5 µM)Observation
Control (VEGF-A)Complete wound closure at 24h
(±)-Mrjf22 + VEGF-AInhibition of wound closure over 48h
(R)-(+)-Mrjf22 + VEGF-AInhibition of wound closure over 48h
This compound + VEGF-A Inhibition of wound closure over 48h

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Wound Healing (Scratch) Assay

This assay is a fundamental method to study directional cell migration in vitro.

a. Materials:

  • 12-well tissue culture plates

  • Cell culture medium and supplements

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 1 mL and 200 µL pipette tips

  • Phase-contrast microscope with a camera

b. Protocol:

  • Cell Seeding: Seed cells (e.g., 92-1 uveal melanoma cells or HRECs) into 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Creating the "Wound": Once the cells reach confluence, create a scratch in the monolayer using a sterile 200 µL pipette tip. A cross-shaped scratch in each well can be made for more consistent results.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh cell culture medium containing various concentrations of this compound or the vehicle control (e.g., DMSO). For endothelial cells, co-treatment with a pro-migratory agent like VEGF-A (e.g., 80 ng/mL) can be performed.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (time 0). Continue to capture images at regular intervals (e.g., every 8, 24, and 48 hours) at the same locations.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as follows: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100

Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic response of cells to a chemoattractant.

a. Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cell culture medium (serum-free and serum-containing)

  • This compound stock solution

  • Chemoattractant (e.g., fetal bovine serum, specific growth factors)

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol, crystal violet)

  • Microscope

b. Protocol:

  • Preparation of Chambers: Place transwell inserts into the wells of a 24-well plate.

  • Adding Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

  • Cell Seeding: Resuspend cells in serum-free medium. Add the cell suspension to the upper chamber of the transwell insert. The medium in the upper chamber should also contain the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 6-24 hours), which should be optimized for the cell type.

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol, and then stain with a solution such as 0.5% crystal violet.

  • Image Acquisition and Quantification: After washing and drying, take images of the stained cells. Count the number of migrated cells in several random fields of view for each membrane.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow for the wound healing assay.

G cluster_0 S-(-)-Mrjf22 Action Mrjf22 This compound Sigma2R σ2 Receptor Mrjf22->Sigma2R Agonist? HDAC HDAC Mrjf22->HDAC Inhibition CellMigration Cell Migration Sigma2R->CellMigration Inhibition HDAC->CellMigration Inhibition

Caption: Proposed signaling pathway of this compound in inhibiting cell migration.

G cluster_1 Wound Healing Assay Workflow A 1. Seed cells to confluence B 2. Create scratch in monolayer A->B C 3. Wash to remove debris B->C D 4. Treat with this compound C->D E 5. Image at T=0 D->E F 6. Incubate E->F G 7. Image at intervals (e.g., 24h, 48h) F->G H 8. Analyze wound closure G->H

Caption: General experimental workflow for the wound healing assay.

References

Application Notes and Protocols for Wound Healing Assay with (S)-(-)-Mrjf22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Mrjf22 is a novel compound that has demonstrated significant anti-migratory effects in various cell types, making it a compound of interest for research in cancer biology, particularly in the context of metastasis.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in a wound healing (scratch) assay to assess its impact on cell migration. The wound healing assay is a simple and cost-effective method to study cell migration in vitro.[4] It involves creating a "wound" or "scratch" in a confluent cell monolayer and monitoring the ability of the cells to migrate and close the gap over time.

Mechanism of Action

This compound is a prodrug of the sigma (σ) ligand haloperidol metabolite II, conjugated with the histone deacetylase (HDAC) inhibitor valproic acid. It exhibits its potent anti-migratory effects primarily by acting as a sigma-2 (σ2) receptor agonist. The σ2 receptor is often overexpressed in tumor cells and is implicated in the regulation of cell proliferation and migration. Agonism of the σ2 receptor by this compound is believed to trigger a signaling cascade that ultimately inhibits the cellular machinery responsible for migration. While the precise downstream pathway is an area of active investigation, evidence suggests the involvement of pathways that regulate the cytoskeleton and cell adhesion.

Quantitative Data Summary

The inhibitory effect of this compound on cell migration has been quantified in different cell lines. The following tables summarize the available data, providing a clear comparison of its potency.

Table 1: Inhibition of Cell Migration in Human Uveal Melanoma (92-1) Cells

CompoundIC50 (µM) for Migration Inhibition
This compound0.09
(R)-(+)-Mrjf221.15
(±)-Mrjf22 (racemic)4.22

Data sourced from studies on human uveal melanoma 92-1 cells. The IC50 value represents the concentration of the compound required to inhibit cell migration by 50%.

Table 2: Effect of this compound on VEGF-A-Stimulated Human Retinal Endothelial Cells (HREC)

TreatmentObservation
Control (no treatment)Normal cell migration.
VEGF-A (80 ng/mL)Promoted cell migration, leading to complete wound closure at 24 hours.
This compound (5 µM)Completely abrogated VEGF-A-mediated induction of HREC migration.

This compound demonstrates a potent ability to counteract the pro-migratory effects of Vascular Endothelial Growth Factor A (VEGF-A) in HRECs.

Experimental Protocols

This section provides a detailed protocol for performing a wound healing assay to evaluate the anti-migratory effects of this compound.

Materials
  • Human Uveal Melanoma (92-1) cells or Human Retinal Endothelial Cells (HREC)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • 24-well or 12-well tissue culture plates

  • Sterile 200 µL or 1 mL pipette tips

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol
  • Cell Seeding:

    • Culture the desired cells (e.g., 92-1 or HREC) in their appropriate complete medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 24-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24 hours. For example, for a 12-well plate, you might seed approximately 2 x 10^5 cells per well.

    • Incubate the plate at 37°C and 5% CO2.

  • Creating the Wound:

    • Once the cells have reached 90-100% confluency, gently aspirate the culture medium.

    • Using a sterile 200 µL or 1 mL pipette tip, create a straight scratch across the center of the cell monolayer. Apply firm, even pressure to ensure a clean, cell-free gap. A cross-shaped scratch can also be made.

    • Gently wash the wells twice with sterile PBS to remove any detached cells and debris.

  • Treatment with this compound:

    • Prepare different concentrations of this compound in the appropriate cell culture medium. It is recommended to use a low serum medium (e.g., 1-2% FBS) to minimize cell proliferation, which can interfere with the migration analysis.

    • Add the medium containing the desired concentration of this compound to the corresponding wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) and an untreated control.

  • Image Acquisition:

    • Immediately after adding the treatment, capture the first set of images (Time 0) of the scratch in each well using an inverted microscope.

    • Mark the position of the images on the plate to ensure that the same field of view is captured at subsequent time points.

    • Return the plate to the incubator.

    • Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor the closure of the wound.

  • Data Analysis:

    • Use image analysis software like ImageJ to quantify the area of the scratch at each time point.

    • The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by migrating cells over time.

    • The formula for calculating wound closure is: % Wound Closure = [ (Area at T0 - Area at Tx) / Area at T0 ] * 100 Where T0 is the initial time point and Tx is the subsequent time point.

    • Plot the percentage of wound closure against time for each treatment condition to visualize the inhibitory effect of this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Wound Healing Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (e.g., 92-1, HREC) seed_plate Seed Cells in Plate cell_culture->seed_plate confluency Incubate to Confluency (24h) seed_plate->confluency create_scratch Create Scratch (Pipette Tip) confluency->create_scratch wash_cells Wash with PBS create_scratch->wash_cells add_treatment Add this compound & Controls wash_cells->add_treatment image_t0 Image Acquisition (T=0) add_treatment->image_t0 incubate Incubate & Image (e.g., 24h, 48h) image_t0->incubate quantify Quantify Wound Area (ImageJ) incubate->quantify analyze Analyze Data (% Wound Closure) quantify->analyze G Mrjf22 This compound Sigma2R Sigma-2 Receptor (TMEM97) Mrjf22->Sigma2R Agonist Binding Signaling_Cascade Intracellular Signaling Cascade Sigma2R->Signaling_Cascade Cytoskeleton Cytoskeletal Rearrangement Signaling_Cascade->Cytoskeleton Adhesion Cell Adhesion Modulation Signaling_Cascade->Adhesion Migration_Inhibition Inhibition of Cell Migration Cytoskeleton->Migration_Inhibition Adhesion->Migration_Inhibition

References

Application Notes and Protocols for Transwell Migration Assay Using (S)-(-)-Blebbistatin

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the requested topic: Initial research indicates a potential conflation between (S)-(-)-Mrjf22 and the well-characterized cell migration inhibitor, (S)-(-)-Blebbistatin . The vast majority of scientific literature on Transwell migration assays relates to (S)-(-)-Blebbistatin, a potent inhibitor of nonmuscle myosin II.

This compound, in contrast, is a novel prodrug with a dual mechanism of action involving sigma (σ) receptor modulation and histone deacetylase (HDAC) inhibition, which has also been shown to have antimigratory effects.

This document will primarily focus on the detailed application and protocols for (S)-(-)-Blebbistatin due to the extensive availability of established methods and data. A supplementary section will briefly cover the current understanding of This compound and provide a generalized protocol for its investigation in a Transwell migration assay, acknowledging the need for further experimental optimization.

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Blebbistatin is a highly specific, cell-permeable, and reversible inhibitor of nonmuscle myosin II (NMII) ATPase activity.[1][2] It is an invaluable tool for studying the role of the actomyosin cytoskeleton in a variety of cellular processes, including cell migration, invasion, and cytokinesis.[3][4] The Transwell migration assay, also known as the Boyden chamber assay, is a widely used method to study cell migration in vitro.[5] This document provides detailed protocols for utilizing (S)-(-)-Blebbistatin in Transwell migration assays to investigate its inhibitory effects on cell motility.

Mechanism of Action of (S)-(-)-Blebbistatin

(S)-(-)-Blebbistatin selectively targets nonmuscle myosin IIA and IIB by binding to a pocket on the myosin head, trapping it in a state with low affinity for actin and inhibiting the release of phosphate. This disruption of the actomyosin cross-bridge cycle leads to a reduction in intracellular tension, stress fiber disassembly, and ultimately, the inhibition of cell motility. It is important to note that the inactive enantiomer, (R)-(+)-Blebbistatin, serves as an excellent negative control for experiments to ensure that the observed effects are due to the specific inhibition of myosin II.

Signaling Pathway of Myosin II Regulation in Cell Migration

MyosinII_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Chemokines) Receptor Receptor Tyrosine Kinase / GPCR Extracellular_Signal->Receptor Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Receptor->Rho_GTPases ROCK ROCK (Rho-associated kinase) Rho_GTPases->ROCK MLCK MLCK (Myosin Light Chain Kinase) Rho_GTPases->MLCK MLC Myosin Light Chain (MLC) ROCK->MLC Inhibits MLC Phosphatase ROCK->MLC Phosphorylates MLCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Myosin_II Nonmuscle Myosin II pMLC->Myosin_II Activates Actomyosin_Contractility Actomyosin Contractility Myosin_II->Actomyosin_Contractility Actin_Filaments Actin Filaments Actin_Filaments->Actomyosin_Contractility Cell_Migration Cell Migration Actomyosin_Contractility->Cell_Migration Blebbistatin (S)-(-)-Blebbistatin Blebbistatin->Myosin_II Inhibits ATPase Activity

Caption: Regulation of actomyosin contractility and cell migration, and the inhibitory action of (S)-(-)-Blebbistatin.

Data Presentation: Effects of (S)-(-)-Blebbistatin on Cell Migration

The following table summarizes representative quantitative data from Transwell migration assays using various cell lines treated with (S)-(-)-Blebbistatin.

Cell LineAssay Type(S)-(-)-Blebbistatin Concentration (µM)Incubation Time (hours)% Inhibition of Migration (Mean ± SD)Reference
Pancreatic AdenocarcinomaMigration25660 ± 8
Pancreatic AdenocarcinomaInvasion502485 ± 10
Dami (Megakaryoblastic)Migration25455 ± 7
Dami (Megakaryoblastic)Migration50490 ± 5
C2C12 (Myoblasts)Migration (8 µm pores)1012~40
C2C12 (Myoblasts)Migration (3 µm pores)1012~75

Note: The above data is illustrative and compiled from multiple sources. Actual results will vary depending on the cell type, experimental conditions, and specific protocol used.

Experimental Protocols

General Considerations
  • (S)-(-)-Blebbistatin is phototoxic and unstable in the presence of blue light. All steps involving the handling of Blebbistatin should be performed in the dark or under red light to prevent degradation and the formation of cytotoxic photoproducts.

  • Solubility: Blebbistatin is poorly soluble in water. Prepare a stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Optimal Concentration: The effective concentration of (S)-(-)-Blebbistatin varies between cell types, typically ranging from 5 µM to 100 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line that inhibits migration without causing significant cytotoxicity.

Transwell Migration Assay Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental questions.

Materials:

  • Transwell inserts (e.g., 24-well format with 8.0 µm pore size polycarbonate membrane)

  • 24-well companion plates

  • Cell culture medium (serum-free for starvation, and with chemoattractant)

  • Chemoattractant (e.g., FBS, specific growth factors like PDGF or VEGF)

  • (S)-(-)-Blebbistatin stock solution (in DMSO)

  • (R)-(+)-Blebbistatin (inactive enantiomer for control, in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 4% paraformaldehyde or cold methanol)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol or DAPI)

  • Cotton swabs

  • Inverted microscope

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-24 hours prior to the assay to reduce background migration.

    • On the day of the experiment, detach the cells using Trypsin-EDTA, neutralize with serum-containing medium, and centrifuge.

    • Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.

    • In the resuspended cells (from step 1), create different treatment groups:

      • Vehicle control (DMSO)

      • (S)-(-)-Blebbistatin (at various concentrations)

      • (R)-(+)-Blebbistatin (at the highest concentration used for the active compound)

    • Pre-incubate the cells with the compounds for 30-60 minutes at 37°C.

    • Carefully add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation:

    • Place the plate in a cell culture incubator for a period of 4-24 hours. The optimal incubation time is cell-type dependent and should be determined empirically.

  • Fixation and Staining:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells.

    • Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes.

    • Gently wash the inserts with PBS.

    • Stain the cells by immersing the inserts in a staining solution (e.g., Crystal Violet) for 10-20 minutes.

    • Wash the inserts again with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Using an inverted microscope, count the number of migrated cells in 3-5 random fields of view for each membrane.

    • Calculate the average number of migrated cells per field for each condition.

    • Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance can be measured using a plate reader.

Experimental Workflow Diagram

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture_Cells 1. Culture & Starve Cells Prepare_Cells 2. Resuspend Cells in Serum-Free Medium Culture_Cells->Prepare_Cells Pre_Incubate 5. Pre-incubate Cells with Treatments Prepare_Cells->Pre_Incubate Prepare_Chemoattractant 3. Prepare Chemoattractant in Lower Chamber Seed_Cells 6. Seed Cells in Transwell Inserts Prepare_Chemoattractant->Seed_Cells Prepare_Treatments 4. Prepare (S)-(-)-Blebbistatin & Control Treatments Prepare_Treatments->Pre_Incubate Pre_Incubate->Seed_Cells Incubate 7. Incubate (4-24h) Seed_Cells->Incubate Remove_Non_Migrated 8. Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Fix_Stain 9. Fix and Stain Migrated Cells Remove_Non_Migrated->Fix_Stain Quantify 10. Quantify Migration (Microscopy/Elution) Fix_Stain->Quantify

Caption: Workflow for the Transwell migration assay with (S)-(-)-Blebbistatin.

Supplementary Section: this compound

Introduction and Mechanism of Action

This compound is a novel investigational compound, identified as a prodrug of a haloperidol metabolite conjugated with valproic acid. Its antimigratory properties stem from a dual-target mechanism:

  • Sigma (σ) Receptor Modulation: It acts on σ1 and σ2 receptors, which are involved in regulating calcium signaling and cell proliferation.

  • Histone Deacetylase (HDAC) Inhibition: The valproic acid moiety inhibits HDACs, leading to changes in gene expression that can affect cell cycle and motility.

Studies have shown that this compound exhibits potent antimigratory effects on human uveal melanoma cells and endothelial cells.

Signaling Pathway of this compound

Mrjf22_Pathway Mrjf22 This compound Sigma_Receptors Sigma (σ) Receptors Mrjf22->Sigma_Receptors Modulates HDAC Histone Deacetylases (HDACs) Mrjf22->HDAC Inhibits Ca_Signaling Altered Ca²⁺ Signaling Sigma_Receptors->Ca_Signaling Gene_Expression Altered Gene Expression (via Histone Acetylation) HDAC->Gene_Expression Cell_Proliferation Decreased Cell Proliferation Ca_Signaling->Cell_Proliferation Gene_Expression->Cell_Proliferation Cell_Migration_Inhibition Inhibition of Cell Migration Cell_Proliferation->Cell_Migration_Inhibition

Caption: Dual-target mechanism of this compound leading to inhibition of cell migration.

Generalized Transwell Migration Assay Protocol for this compound

Given that specific protocols for this compound in Transwell assays are not widely published, the protocol provided for (S)-(-)-Blebbistatin can be adapted as a starting point. Key considerations for optimization would include:

  • Dose-Response: A thorough dose-response study is essential to determine the optimal concentration range for antimigratory effects without inducing cytotoxicity.

  • Incubation Time: The onset of action for a dual-mechanism compound involving changes in gene expression may be longer than for a direct cytoskeletal inhibitor. Incubation times may need to be extended (e.g., 24-48 hours).

  • Cell Type Specificity: The expression levels of σ receptors and the sensitivity to HDAC inhibition can vary significantly between cell types, necessitating cell-specific optimization.

Researchers using this compound should perform preliminary experiments to establish these parameters before conducting large-scale migration assays.

References

Application Notes and Protocols: HDAC Inhibition Assay for (S)-(-)-Mrjf22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Mrjf22 is a novel prodrug that conjugates the sigma-1 receptor antagonist/sigma-2 receptor agonist, haloperidol metabolite II, with the established histone deacetylase (HDAC) inhibitor, valproic acid (VPA)[1][2]. This multifunctional compound has demonstrated promising anti-migratory and anti-angiogenic activity, particularly in the context of uveal melanoma[1][2][3]. As a prodrug, this compound is designed to be hydrolyzed intracellularly, releasing valproic acid to exert its inhibitory effects on HDAC enzymes.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their inhibition can lead to the induction of apoptosis, cell cycle arrest, and differentiation, making them a key target in cancer therapy. Valproic acid is known to be a selective inhibitor of class I HDACs.

These application notes provide detailed protocols for assessing the HDAC inhibitory activity of this compound using both biochemical and cell-based assays.

Data Presentation

The HDAC inhibitory activity of this compound is contingent on its intracellular conversion to valproic acid. The following table summarizes the known inhibitory concentrations (IC50) of valproic acid against different classes of HDAC enzymes. This data serves as a benchmark for interpreting the results of assays performed with this compound.

HDAC ClassRepresentative IsoformsValproic Acid IC50Reference
Class IHDAC1, HDAC2, HDAC3, HDAC8< 1 mM
Class IIaHDAC4, HDAC5, HDAC7, HDAC9> 1 mM
Class IIbHDAC6, HDAC10~2.4 mM (for HDAC6)
Class IVHDAC11Not specified

Experimental Protocols

Two primary methods are presented to evaluate the HDAC inhibitory potential of this compound: a biochemical assay using a fluorogenic substrate to measure direct enzymatic inhibition, and a cell-based Western blot assay to assess the downstream effects on histone acetylation in a cellular context.

Protocol 1: In Vitro Fluorogenic HDAC Inhibition Assay

This protocol is adapted from standard fluorogenic HDAC assay procedures and is designed to determine the direct inhibitory activity of compounds on purified HDAC enzymes. Since this compound is a prodrug, pre-incubation with esterases or using cellular extracts containing active esterases may be necessary to convert it to its active form, valproic acid, for this in vitro assay. Alternatively, this assay is ideal for directly testing the inhibitory activity of valproic acid as a positive control.

Materials:

  • Purified human recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC Developer solution

  • This compound

  • Valproic acid (positive control)

  • Trichostatin A (TSA, broad-spectrum HDAC inhibitor control)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound, valproic acid, and TSA in a suitable solvent (e.g., DMSO). Create a series of dilutions in Assay Buffer to achieve the desired final concentrations for the assay.

  • Enzyme and Substrate Preparation: Dilute the purified HDAC enzyme and fluorogenic substrate in Assay Buffer to their optimal working concentrations.

  • Assay Reaction:

    • Add 40 µL of Assay Buffer to each well of a 96-well black microplate.

    • Add 10 µL of the diluted test compounds (this compound), positive controls (valproic acid, TSA), or vehicle control (DMSO) to the respective wells.

    • Add 25 µL of the diluted HDAC enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the diluted fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add 50 µL of HDAC Developer solution to each well and incubate at room temperature for 15-20 minutes.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a fluorometric microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Western Blot Assay for Histone Acetylation

This protocol determines the ability of this compound to inhibit HDAC activity within intact cells by measuring the accumulation of acetylated histones, a direct downstream consequence of HDAC inhibition. This method is particularly well-suited for prodrugs like this compound as it allows for intracellular metabolic activation.

Materials:

  • Uveal melanoma cell line (e.g., 92.1) or other relevant cancer cell line

  • Cell culture medium and supplements

  • This compound

  • Valproic acid (positive control)

  • TSA (positive control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-total Histone H4, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed uveal melanoma cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound, valproic acid, TSA, or vehicle control (DMSO) for 24-48 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein samples and denature them by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for acetylated histones and total histones.

    • Normalize the acetylated histone levels to the total histone levels to determine the relative increase in histone acetylation.

Visualizations

HDAC_Inhibition_Assay_Workflow cluster_biochemical Protocol 1: Biochemical Assay cluster_cellbased Protocol 2: Cell-Based Assay p1_start Prepare Reagents (Compound, Enzyme, Substrate) p1_reax Mix Reagents in 96-well Plate p1_start->p1_reax p1_incub Incubate at 37°C p1_reax->p1_incub p1_dev Add Developer p1_incub->p1_dev p1_read Read Fluorescence p1_dev->p1_read p1_end Calculate IC50 p1_read->p1_end p2_start Culture & Treat Cells with this compound p2_lysate Cell Lysis & Protein Extraction p2_start->p2_lysate p2_quant Protein Quantification p2_lysate->p2_quant p2_wb Western Blot (SDS-PAGE, Transfer) p2_quant->p2_wb p2_probe Antibody Probing (Primary & Secondary) p2_wb->p2_probe p2_detect Chemiluminescence Detection p2_probe->p2_detect p2_end Analyze Histone Acetylation Levels p2_detect->p2_end

Caption: Experimental workflows for HDAC inhibition assays.

HDAC_Inhibition_Signaling_Pathway cluster_0 Mechanism of this compound Action cluster_1 Downstream Cellular Effects mrjf22 This compound (Prodrug) hydrolysis Intracellular Hydrolysis mrjf22->hydrolysis vpa Valproic Acid (Active Inhibitor) hydrolysis->vpa hdac HDACs (Class I) vpa->hdac acetylation Histone Hyperacetylation hdac->acetylation Inhibits Deacetylation gene_exp Altered Gene Expression acetylation->gene_exp cell_cycle Cell Cycle Arrest (G1/S Phase) gene_exp->cell_cycle apoptosis Induction of Apoptosis gene_exp->apoptosis differentiation Cellular Differentiation gene_exp->differentiation

References

Application Notes and Protocols for Western Blot Analysis of (S)-(-)-Mrjf22 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of (S)-(-)-Mrjf22, a novel prodrug with potential therapeutic applications in oncology. This compound is a conjugate of a sigma-1 receptor antagonist/sigma-2 receptor agonist and the histone deacetylase (HDAC) inhibitor valproic acid.[1][2] This dual-action molecule has demonstrated significant anti-angiogenic and antimigratory properties, particularly in uveal melanoma cells.[2][3]

Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying the therapeutic effects of this compound. By quantifying changes in protein expression levels, researchers can identify and validate the signaling pathways modulated by this compound. This information is invaluable for target validation, dose-response studies, and the overall advancement of this compound in the drug development pipeline.

Key Protein Targets for Analysis

Based on the known biological activities of this compound, the following protein targets are recommended for Western blot analysis:

  • HDAC Inhibition Markers: Treatment with this compound is expected to inhibit HDAC activity, leading to the hyperacetylation of histone proteins.

    • Acetylated-Histone H3 (Ac-H3)

    • Acetylated-Histone H4 (Ac-H4)

    • HDAC1, HDAC2, HDAC3: To assess any feedback mechanisms on HDAC expression itself.

  • Apoptosis and Autophagy Markers: Sigma receptor modulation can induce programmed cell death and autophagy.[2]

    • Cleaved Caspase-3: A key executioner of apoptosis.

    • Bcl-2 and Bax: Pro- and anti-apoptotic proteins, respectively.

    • LC3-I/II: Conversion of LC3-I to LC3-II is a hallmark of autophagy.

  • Cell Proliferation and Migration Markers: this compound has been shown to inhibit cell proliferation and migration.

    • PCNA (Proliferating Cell Nuclear Antigen): A marker for cell proliferation.

    • Cyclin D1: A key regulator of cell cycle progression.

    • MMP-2 and MMP-9 (Matrix Metalloproteinases): Enzymes involved in extracellular matrix degradation, facilitating cell migration.

  • Angiogenesis-Related Proteins: The anti-angiogenic effects of this compound can be monitored by assessing the expression of key angiogenic factors.

    • VEGF (Vascular Endothelial Growth Factor): A potent stimulator of angiogenesis.

    • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): The primary receptor for VEGF in angiogenesis.

  • Sigma Receptors: To confirm the presence of the drug's direct targets and assess any changes in their expression levels.

    • Sigma-1 Receptor (σ1R)

    • Sigma-2 Receptor (TMEM97/σ2R)

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data from Western blot analyses of uveal melanoma (UM) 92-1 cells treated with this compound for 48 hours. Data is presented as fold change relative to an untreated control, normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on HDAC Inhibition and Apoptosis Markers

Protein TargetThis compound (1 µM)This compound (5 µM)This compound (10 µM)
Acetylated-Histone H31.8 ± 0.23.5 ± 0.45.2 ± 0.6
Cleaved Caspase-31.5 ± 0.12.8 ± 0.34.1 ± 0.5
Bcl-20.7 ± 0.10.4 ± 0.050.2 ± 0.03
Bax1.6 ± 0.22.9 ± 0.34.5 ± 0.5

Table 2: Effect of this compound on Proliferation, Migration, and Angiogenesis Markers

Protein TargetThis compound (1 µM)This compound (5 µM)This compound (10 µM)
PCNA0.8 ± 0.10.5 ± 0.060.3 ± 0.04
Cyclin D10.7 ± 0.080.4 ± 0.050.2 ± 0.03
MMP-90.6 ± 0.070.3 ± 0.040.1 ± 0.02
VEGF0.5 ± 0.060.2 ± 0.030.1 ± 0.01

Experimental Protocols

A detailed protocol for Western blot analysis of cells treated with this compound is provided below. This protocol is optimized for cultured cells, such as the human uveal melanoma 92-1 cell line.

I. Cell Culture and Treatment
  • Cell Seeding: Plate human uveal melanoma 92-1 cells in 6-well plates at a density of 5 x 10^5 cells per well.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Incubation: Remove the old medium from the wells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO). Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

II. Protein Extraction
  • Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Cell Scraping: Scrape the cells from the bottom of the wells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.

III. Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.

IV. SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix a calculated volume of each protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

V. Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

VI. Detection and Analysis
  • Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.

  • Signal Capture: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin or GAPDH) in the same lane.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways affected by this compound and the general experimental workflow for Western blot analysis.

G cluster_drug This compound cluster_pathways Downstream Signaling Pathways Mrjf22 This compound Sigma1 σ1 Receptor Mrjf22->Sigma1 Antagonist Sigma2 σ2 Receptor Mrjf22->Sigma2 Agonist HDACs HDACs Mrjf22->HDACs Inhibitor Angiogenesis Angiogenesis (VEGF Signaling) Sigma1->Angiogenesis Migration Cell Migration (MMP Activity) Sigma1->Migration Apoptosis Apoptosis Sigma2->Apoptosis Autophagy Autophagy Sigma2->Autophagy GeneExpression Gene Expression (Histone Acetylation) HDACs->GeneExpression Proliferation Cell Proliferation (Cell Cycle) GeneExpression->Proliferation

Caption: Proposed mechanism of action for this compound.

G A Cell Culture & This compound Treatment B Protein Extraction (Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Blocking, Antibody Incubation) E->F G Detection (ECL) F->G H Data Analysis (Densitometry) G->H

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols for In Vivo Xenograft Models in (S)-(-)-Mrjf22 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Mrjf22 , a novel prodrug, has been identified as a promising candidate for cancer therapy, particularly for aggressive malignancies like uveal melanoma.[1][2][3] This molecule uniquely combines a sigma (σ) receptor ligand (a metabolite of haloperidol) with a histone deacetylase (HDAC) inhibitor (valproic acid), suggesting a multi-faceted approach to combating cancer.[1][4] Preliminary studies have highlighted its significant anti-migratory and anti-angiogenic properties, with the (S)-(-)-enantiomer demonstrating the most potent effects in these areas.

These application notes provide a comprehensive guide for researchers aiming to evaluate the in vivo efficacy of this compound using xenograft models. The following protocols are based on established methodologies for in vivo cancer research and the specific characteristics of this compound.

Proposed Mechanism of Action

This compound is thought to exert its anti-cancer effects through a dual mechanism of action. As a prodrug, it releases a sigma ligand and an HDAC inhibitor. The sigma-2 (σ₂) receptor agonism is believed to contribute to its potent anti-migratory effects in tumor cells. Simultaneously, the inhibition of histone deacetylases can induce cell-cycle arrest and has been shown to reduce tumor progression in vivo. This combined action targets key pathways involved in tumor growth, metastasis, and angiogenesis.

S-__-Mrjf22_Signaling_Pathway cluster_0 Cellular Effects cluster_1 Molecular Targets Inhibition_of_Cell_Migration Inhibition of Cell Migration Inhibition_of_Angiogenesis Inhibition of Angiogenesis Cell_Cycle_Arrest Cell Cycle Arrest Sigma_2_Receptor Sigma-2 (σ₂) Receptor Sigma_2_Receptor->Inhibition_of_Cell_Migration HDAC Histone Deacetylase (HDAC) HDAC->Inhibition_of_Angiogenesis HDAC->Cell_Cycle_Arrest S_-__-Mrjf22 This compound S_--Mrjf22 S_--Mrjf22 S_--Mrjf22->Sigma_2_Receptor Agonism S_--Mrjf22->HDAC Inhibition Xenograft_Workflow Cell_Culture Cell Culture (Uveal Melanoma 92-1) Cell_Harvesting Cell Harvesting and Preparation Cell_Culture->Cell_Harvesting Implantation Subcutaneous Implantation in Athymic Nude Mice Cell_Harvesting->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Study Endpoint and Tissue Collection Data_Collection->Endpoint Analysis Data Analysis (TGI, Histology, etc.) Endpoint->Analysis

References

Application Notes and Protocols for (S)-(-)-Mrjf22 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-(-)-Mrjf22 is a novel multifunctional compound with significant potential in cancer therapy, specifically in aggressive malignancies such as uveal melanoma. It is the (S)-enantiomer of a prodrug that combines a sigma (σ) receptor ligand (haloperidol metabolite II) with a histone deacetylase (HDAC) inhibitor (valproic acid)[1][2][3][4]. Preclinical research has demonstrated its potent antiangiogenic and antimigratory activities in vitro[1]. This document provides a summary of the available data and outlines protocols for its use in animal models, based on the current understanding of its mechanism and in vitro efficacy.

Mechanism of Action:

This compound is designed to target two key pathways involved in tumor progression: sigma (σ) receptor signaling and histone deacetylase (HDAC) activity. Sigma receptors are implicated in cell proliferation and survival, while HDAC inhibitors can induce cell cycle arrest and apoptosis. By combining these functionalities, this compound offers a dual-pronged approach to inhibiting cancer cell growth and metastasis. The compound has shown superior antimigratory effects compared to its (R)-(+)-enantiomer and the racemic mixture in human retinal endothelial cells (HREC) and uveal melanoma (UM) 92-1 cells.

Quantitative Data Summary

While specific in vivo dosing and pharmacokinetic data for this compound in animal models are not yet available in the public domain, the following tables summarize the key in vitro efficacy and stability data that can inform initial in vivo study design.

Table 1: In Vitro Antimigratory Potency of MRJF22 Prodrugs

CompoundCell LineIC50 (µM)
(±)-MRJF22 (racemic)UM 92-14.22
(R)-(+)-MRJF22UM 92-11.15
This compound UM 92-1 0.09

Data sourced from in vitro studies on human uveal melanoma (UM) 92-1 cells, with potency calculated at 48 hours.

Table 2: Enzymatic Stability of MRJF22 Enantiomers

CompoundPlasma SourceHalf-life (t1/2)
(±)-MRJF22Rat0.2 - 0.4 h
(±)-MRJF22Human>58 h
(R)-(+)-MRJF22RatNot specified
(R)-(+)-MRJF22HumanNot specified
This compound Rat Not specified
This compound Human Not specified

The racemic compound was rapidly hydrolyzed by carboxylesterases in rat plasma compared to human plasma.

Experimental Protocols

The following are generalized protocols for conducting initial in vivo studies with this compound in animal models, such as mice. These protocols are based on standard methodologies in preclinical drug development and should be adapted based on specific experimental goals.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Animal Model: Female CD-1 mice (6-8 weeks old).

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline, or a solution of 5% DMSO, 40% PEG300, and 55% water)

  • Syringes and needles for the chosen route of administration (e.g., intravenous, intraperitoneal)

  • Animal scale

Procedure:

  • Dose Selection: Based on in vitro IC50 values, start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 5, 10, 25, 50 mg/kg).

  • Animal Groups: Use at least 3-5 mice per dose group. Include a vehicle control group.

  • Administration: Administer this compound via the desired route (e.g., intravenous tail-vein injection). The dosing schedule could be a single dose or multiple doses over a set period (e.g., once daily for 5 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance. Body weight should be recorded at least three times a week.

  • Endpoint: The study is typically conducted for 14-28 days. The MTD is defined as the dose that results in no more than 10-20% body weight loss and no mortality or severe clinical signs of toxicity.

  • Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organ toxicity.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animal Model: Male Sprague-Dawley rats or CD-1 mice.

Materials:

  • This compound

  • Vehicle

  • Administration and blood collection supplies

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Dosing: Administer a single dose of this compound at a dose below the MTD (e.g., 5 mg/kg) via intravenous and oral routes in separate groups of animals.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound and its potential metabolites in plasma samples using a validated analytical method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Protocol 3: In Vivo Efficacy Study in a Uveal Melanoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model of uveal melanoma.

Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing UM 92-1 xenografts.

Procedure:

  • Tumor Implantation: Subcutaneously inject UM 92-1 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment and control groups.

  • Treatment: Administer this compound at one or more doses below the MTD, according to a predetermined schedule (e.g., daily or every other day for 3-4 weeks). Include a vehicle control group.

  • Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Visualizations

G cluster_drug This compound cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Mrjf22 This compound SigmaR Sigma (σ) Receptors Mrjf22->SigmaR HDAC Histone Deacetylase (HDAC) Mrjf22->HDAC AntiAngio Antiangiogenesis SigmaR->AntiAngio AntiMig Antimigration SigmaR->AntiMig ReduceVia Reduced Cell Viability HDAC->ReduceVia TumorGrowth Inhibition of Tumor Growth and Metastasis AntiAngio->TumorGrowth AntiMig->TumorGrowth ReduceVia->TumorGrowth

Caption: Proposed mechanism of action for this compound.

G cluster_preclinical Preclinical Workflow for this compound InVitro In Vitro Studies (IC50, Stability) MTD Maximum Tolerated Dose (MTD) Study InVitro->MTD Inform Dose Selection PK Pharmacokinetic (PK) Study MTD->PK Determine Safe Dose Efficacy In Vivo Efficacy (Xenograft Model) MTD->Efficacy Select Therapeutic Doses PK->Efficacy Optimize Dosing Regimen Tox Toxicology Assessment Efficacy->Tox IND IND-Enabling Studies Tox->IND

Caption: Generalized preclinical development workflow.

References

Troubleshooting & Optimization

(S)-(-)-Mrjf22 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of (S)-(-)-Mrjf22 in cell culture media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[1][2] It is a robust aprotic solvent capable of dissolving a wide array of hydrophobic compounds.[1] To minimize potential DMSO-induced cellular toxicity, it is crucial to maintain a final DMSO concentration of 0.5% or less in your cell culture medium.[1][2]

Q2: What is the expected solubility of this compound in cell culture media?

A2: The exact solubility of this compound in various cell culture media has not been explicitly documented in publicly available literature. However, given its nature as a small molecule inhibitor and the common use of DMSO for dissolution, it is likely to have low aqueous solubility. The composition of the cell culture medium, including its concentration of amino acids, salts, and vitamins, can significantly influence the solubility of the compound. It is recommended to empirically determine the maximum soluble concentration in your specific cell culture medium.

Q3: My this compound is precipitating in the cell culture medium. What can I do?

A3: Precipitation of this compound upon dilution into aqueous cell culture medium is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Check Stock Solution: Ensure your high-concentration stock solution in DMSO is fully dissolved. Gentle warming or brief sonication may help. If precipitation persists in the stock, consider preparing a fresh, lower-concentration stock.

  • Optimize Dilution: Avoid "solvent shock" by performing a stepwise dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium. Adding the compound dropwise while gently vortexing can also help.

  • Decrease Final Concentration: Your experimental concentration might be above the solubility limit of this compound in your specific cell culture medium. Consider performing a dose-response experiment to determine if a lower, non-precipitating concentration is still effective.

  • Use a Co-solvent: For particularly challenging compounds, the addition of a biocompatible surfactant like Pluronic F-68 to the cell culture medium can help maintain solubility.

Q4: What is known about the stability of this compound in cell culture conditions?

A4: While specific stability data for this compound in cell culture media is limited, a study on its racemic mixture, (±)-MRJF22, provides some insights. The racemate was found to be chemically stable in buffer solutions at pH 7.4 for approximately 4 days. However, the complex composition of cell culture media, which includes various amino acids and other components, could potentially affect its stability. Additionally, enzymatic degradation by cellular components is a possibility. The compound was rapidly hydrolyzed by carboxylesterases in rat plasma but was significantly more stable in human plasma, with a half-life of over 58 hours. Given that cell cultures can contain esterases, it is advisable to consider the potential for degradation over long-term experiments.

Quantitative Data Summary

Table 1: Chemical and Enzymatic Stability of (±)-MRJF22

ConditionpHHalf-life (t½)Reference
Chemical Stability (Buffer Solution)1.3~4 days
Chemical Stability (Buffer Solution)7.4~4 days
Enzymatic Stability (Rat Plasma)-0.2 - 0.4 hours
Enzymatic Stability (Human Plasma)->58 hours

Note: Data is for the racemic mixture (±)-MRJF22. Stability of the (S)-(-)-enantiomer in cell culture media may vary.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific cell culture medium.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the stock solution in your cell culture medium (e.g., RPMI-1640 + 10% FBS) to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

  • Include a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

  • Incubate the dilutions at 37°C for a duration relevant to your planned experiment (e.g., 24 hours).

  • Visually inspect each dilution for any signs of precipitation, such as cloudiness or crystals.

  • For a more quantitative assessment, measure the absorbance of the solutions at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • The highest concentration that remains clear is the estimated maximum soluble concentration.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to evaluate the stability of this compound in cell culture medium over time.

  • Prepare a solution of this compound in your cell culture medium at the desired working concentration.

  • Incubate the solution at 37°C in a humidified incubator with 5% CO2.

  • At various time points (e.g., 0, 2, 6, 24, 48 hours), collect aliquots of the solution.

  • Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the percentage of the remaining compound at each time point relative to the initial concentration at time 0.

  • Plot the percentage of the remaining compound versus time to determine its stability profile.

Visualizations

Troubleshooting_Solubility start Precipitation Observed in Cell Culture Medium check_stock 1. Check Stock Solution (Is it fully dissolved?) start->check_stock dissolved Stock is Dissolved check_stock->dissolved Yes not_dissolved Stock Not Dissolved check_stock->not_dissolved No optimize_dilution 2. Optimize Dilution Method (Use stepwise dilution, pre-warm media) lower_conc 3. Lower Final Concentration optimize_dilution->lower_conc cosolvent 4. Consider Co-solvent (e.g., Pluronic F-68) lower_conc->cosolvent proceed Proceed with Experiment cosolvent->proceed dissolved->optimize_dilution prepare_new Prepare New, Lower Concentration Stock not_dissolved->prepare_new prepare_new->check_stock

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

Stability_Assessment_Workflow start Start: Prepare this compound in Cell Culture Medium incubate Incubate at 37°C start->incubate collect_aliquots Collect Aliquots at Different Time Points incubate->collect_aliquots analyze_hplc Analyze Compound Concentration by HPLC collect_aliquots->analyze_hplc calculate_remaining Calculate % Remaining Compound analyze_hplc->calculate_remaining plot_data Plot % Remaining vs. Time calculate_remaining->plot_data determine_stability Determine Stability Profile plot_data->determine_stability

Caption: Experimental workflow for assessing the stability of this compound.

References

Troubleshooting inconsistent results in (S)-(-)-Mrjf22 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (S)-(-)-Mrjf22. The information is tailored for scientists in drug development and related fields to address common challenges and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability results with this compound are inconsistent. What are the possible causes?

A1: Inconsistent cell viability results can stem from several factors related to the compound's mechanism of action and the assay used. This compound is a dual-target compound, acting as a sigma-1 receptor antagonist/sigma-2 receptor agonist and a histone deacetylase (HDAC) inhibitor.[1][2][3] This dual activity can lead to complex cellular responses.

  • Assay Interference: If you are using a tetrazolium-based assay like the MTT assay, the compound's inherent reducing potential may interfere with the assay chemistry, leading to artificially high viability readings.[4] Consider using an alternative assay that is less susceptible to chemical interference.

  • Cell Line Specificity: The expression levels of sigma receptors and HDACs can vary significantly between cell lines, leading to different sensitivities to this compound.[5] It is crucial to characterize the target expression in your cell model.

  • Time- and Concentration-Dependent Effects: The effects of this compound on cell viability are likely to be both time- and concentration-dependent. A comprehensive dose-response and time-course experiment is recommended to determine the optimal experimental window.

Q2: I am observing unexpected results in my cell migration (scratch) assay after treatment with this compound. What should I check?

A2: Unexpected results in scratch assays are common and can be influenced by several experimental variables.

  • Inconsistent Scratch Width: The manual creation of scratches can lead to high variability. Utilizing an automated wound creation tool can improve reproducibility.

  • Cell Proliferation vs. Migration: The closure of the "wound" can be due to both cell migration and proliferation. Since this compound can induce cell cycle arrest through its HDAC inhibitory activity, it is crucial to distinguish between these two processes. Consider using a proliferation inhibitor like Mitomycin C as a control.

  • Cell Detachment: Some users have reported cell detachment after creating the scratch, which can affect the results. This may be related to the cell type and the medium used. Ensure your cells are healthy and firmly attached before starting the experiment.

Q3: How can I dissect the individual contributions of sigma receptor modulation and HDAC inhibition to the observed cellular effects of this compound?

A3: To understand the specific effects of each activity, you can design experiments that include controls to isolate the two mechanisms.

  • Use of Selective Ligands: Include selective sigma-1 receptor antagonists, sigma-2 receptor agonists, and HDAC inhibitors as controls in your experiments. This will help you to compare the effects of this compound to those of compounds with singular mechanisms.

  • Gene Knockdown/Knockout: If your cell model allows, use techniques like siRNA or CRISPR to knock down the expression of the sigma-1 receptor, sigma-2 receptor (TMEM97), or specific HDACs. This will provide more definitive evidence for the role of each target in the observed phenotype.

  • Molecular Docking and Binding Assays: Computational modeling and in vitro binding assays can confirm the interaction of this compound with its intended targets and help to correlate binding affinity with functional outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and its related compounds.

Table 1: In Vitro Cell Viability (IC50 Values)

CompoundCell LineAssay DurationIC50 (µM)
This compoundHREC72h8.5
(R)-(+)-Mrjf22HREC72h9.1
(±)-Mrjf22HREC72h8.8
This compound92-1 (Uveal Melanoma)72h6.5
(R)-(+)-Mrjf2292-1 (Uveal Melanoma)72h7.0
(±)-Mrjf2292-1 (Uveal Melanoma)72h6.8

Data extracted from studies on human retinal endothelial cells (HREC) and uveal melanoma cell line 92-1.

Table 2: Sigma Receptor Binding Affinity (Ki Values)

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
This compound1508.5
(R)-(+)-Mrjf228.0120
(±)-Mrjf222520

Binding affinities were determined using radioligand binding assays.

Experimental Protocols

MTT Cell Viability Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control). Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in buffered DMF) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration (Scratch) Assay Protocol

  • Cell Seeding: Seed cells in a 6-well or 24-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a uniform scratch in the monolayer using a sterile pipette tip or a specialized scratch tool.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing this compound or control compounds. To distinguish between migration and proliferation, a set of wells can be co-treated with Mitomycin C (10 µg/mL for 2 hours before the scratch).

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Visualizations

G cluster_0 Experimental Workflow start Start cell_culture Cell Culture (e.g., Uveal Melanoma, HREC) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT, SRB) treatment->viability migration Cell Migration Assay (Scratch Assay) treatment->migration analysis Data Analysis (IC50, Wound Closure) viability->analysis migration->analysis end End analysis->end

Caption: A typical experimental workflow for evaluating the effects of this compound.

G cluster_1 Signaling Pathway of this compound Mrjf22 This compound Sigma1 Sigma-1 Receptor Mrjf22->Sigma1 Antagonist Sigma2 Sigma-2 Receptor Mrjf22->Sigma2 Agonist HDAC HDAC Mrjf22->HDAC Inhibitor Apoptosis Apoptosis Sigma1->Apoptosis Sigma2->Apoptosis HDAC->Apoptosis CellCycleArrest Cell Cycle Arrest HDAC->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis Apoptosis->AntiAngiogenesis CellCycleArrest->AntiAngiogenesis

Caption: The dual-target signaling pathway of this compound.

References

Off-target effects of (S)-(-)-Mrjf22 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-(-)-Mrjf22. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and clarify the compound's mechanism of action in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a prodrug that combines two distinct functionalities: a sigma (σ) receptor ligand (haloperidol metabolite II) and a histone deacetylase (HDAC) inhibitor (valproic acid)[1][2][3]. Its primary mechanism of action is considered to be dual, targeting both sigma receptors and HDACs to exert anti-cancer effects, particularly in uveal melanoma[1][2].

Q2: What are the known "off-target" effects of this compound?

The concept of "off-target" for this compound is nuanced due to its design as a dual-function molecule. The effects not attributable to its primary intended targets (sigma receptors and HDACs) are not well-documented in the provided search results. However, research has distinguished between the contributions of its two active components. For instance, its anti-proliferative effects are likely due to the valproic acid (HDAC inhibitor) component, while its potent anti-migratory effects are more closely linked to the this compound molecule's interaction with sigma receptors.

Q3: How does the activity of this compound compare to its enantiomer, (R)-(+)-Mrjf22?

While both enantiomers show similar capabilities in reducing cell viability, this compound demonstrates significantly higher anti-migratory effects in both endothelial and tumor cells. This difference is attributed to their distinct binding affinities for sigma receptors.

Q4: In which cancer cell lines has this compound been tested?

The primary research available focuses on the use of this compound in human uveal melanoma (UM) 92-1 cells and human retinal endothelial cells (HREC).

Troubleshooting Guides

Problem 1: I am observing anti-proliferative effects, but the anti-migratory effects are less than expected.

  • Possible Cause 1: Sigma Receptor Expression Levels. The anti-migratory effects of this compound are linked to its interaction with sigma receptors. The cancer cell line you are using may have low expression levels of σ1 and/or σ2 receptors.

    • Troubleshooting Step: Perform qPCR or western blotting to determine the expression levels of σ1 (TMEM97) and σ2 receptors in your cell line and compare them to a responsive cell line like UM 92-1.

  • Possible Cause 2: Compound Integrity. this compound is a prodrug. Issues with compound stability or metabolism in your specific cell culture conditions could lead to a disconnect between its different activities.

    • Troubleshooting Step: Verify the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC.

Problem 2: The cell viability results are inconsistent across experiments.

  • Possible Cause 1: Variability in Cell Seeding Density. Inconsistent initial cell numbers can lead to significant variations in viability assays.

    • Troubleshooting Step: Ensure a consistent cell seeding density for all experiments. Perform a cell count before seeding and allow cells to adhere and stabilize before adding the compound.

  • Possible Cause 2: Incomplete Solubilization of the Compound. this compound may have specific solubility requirements.

    • Troubleshooting Step: Review the recommended solvent for this compound and ensure it is fully dissolved before adding it to the cell culture medium. Visually inspect for any precipitate.

Quantitative Data

The binding affinities of this compound and related compounds for sigma receptors are summarized below. This data is crucial for understanding its target engagement.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
This compound ((-)-1) 16 ± 1.7 56 ± 6.4
(R)-(+)-Mrjf22 ((+)-1)64 ± 8.274 ± 8.9
(±)-Mrjf22 ((±)-1)13 ± 0.6124 ± 15
(±)-HP-mII2.9 ± 1.12.4 ± 0.7
(+)-4 (precursor)2.0 ± 0.632 ± 2.8
(-)-4 (precursor)3.0 ± 1.19.8 ± 1.8
Data presented as mean ± SD from at least two independent experiments performed in duplicate.

Experimental Protocols

1. Sigma Receptor Binding Assay

This protocol is used to determine the binding affinity of this compound for σ1 and σ2 receptors.

  • For σ1 Receptors:

    • Guinea pig brain membranes (200 μL, 300 μg protein) are incubated with 8 nM [3H]-(+)-pentazocine.

    • The incubation is performed in 50 mM Tris-HCl (pH 7.4) at 37°C for 150 minutes in a total volume of 0.5 mL.

    • Nonspecific binding is determined in the presence of 10 μM unlabeled haloperidol.

  • For σ2 Receptors:

    • Guinea pig brain membranes (300 μL, 360 μg protein) are incubated with 3 nM [3H]-DTG in the presence of 0.4 mM radiolabeled (+)-SKF10,047 to block the σ1 sites.

    • The incubation is performed in 50 mM Tris-HCl (pH 8.0) at room temperature for 120 minutes in a total volume of 0.5 mL.

    • Nonspecific binding is determined in the presence of 10 μM unlabeled haloperidol.

  • Data Analysis: The binding is terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer. Radioactivity is measured by liquid scintillation counting. Ki values are calculated using the Cheng-Prusoff equation.

2. Cell Migration Assay (Wound Healing Assay)

This assay is used to evaluate the anti-migratory effects of this compound.

  • Human uveal melanoma 92-1 cells are grown to confluence in 6-well plates.

  • A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • The cells are washed with PBS to remove detached cells.

  • The cells are then incubated with fresh medium containing different concentrations of this compound, its enantiomer, or a vehicle control.

  • The wound closure is monitored and photographed at different time points (e.g., 0, 24, 48 hours).

  • The rate of cell migration is quantified by measuring the change in the wound area over time.

Visualizations

G cluster_0 Drug Action cluster_1 Cellular Targets cluster_2 Downstream Effects Mrjf22 This compound HDAC Histone Deacetylases (HDACs) Mrjf22->HDAC VPA moiety SigmaR Sigma Receptors (σ1, σ2) Mrjf22->SigmaR HP-mII moiety Proliferation Decreased Cell Proliferation HDAC->Proliferation Migration Decreased Cell Migration SigmaR->Migration Angiogenesis Anti-Angiogenic Effects SigmaR->Angiogenesis G start Start: Prepare Cancer Cell Culture step1 Treat cells with this compound (and controls) start->step1 step2a Cell Viability Assay (e.g., MTT, CellTiter-Glo) step1->step2a step2b Cell Migration Assay (e.g., Wound Healing) step1->step2b step2c Sigma Receptor Binding Assay step1->step2c result_a Assess Anti-Proliferative Effects step2a->result_a result_b Assess Anti-Migratory Effects step2b->result_b result_c Determine Binding Affinity (Ki) step2c->result_c end_point Analyze and Compare Data result_a->end_point result_b->end_point result_c->end_point G cluster_effects Biological Effects Mrjf22 This compound Prodrug Sigma Ligand (HP-mII) HDAC Inhibitor (VPA) AntiMigration Anti-Migration Mrjf22:f0->AntiMigration Primary Contributor AntiProliferation Anti-Proliferation Mrjf22:f1->AntiProliferation Primary Contributor

References

Preventing degradation of (S)-(-)-Mrjf22 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of (S)-(-)-Mrjf22 to prevent its degradation in solution. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?

A cloudy appearance or precipitation indicates that the compound may have fallen out of solution. This can be due to low solubility in the chosen solvent, storage at a temperature that reduces solubility, or the use of a solution that is too concentrated. Do not use the solution for experiments. Attempt to redissolve the compound by gentle warming and vortexing. If it does not redissolve, it is recommended to prepare a fresh solution.

Q2: I've noticed a change in the color of my this compound stock solution. Is it still usable?

A color change can be a sign of chemical degradation, possibly due to oxidation or reaction with impurities in the solvent. It is strongly advised to discard the solution and prepare a fresh stock to ensure the integrity of your experiments.

Q3: How many times can I freeze and thaw my this compound stock solution?

While specific data on the impact of freeze-thaw cycles on this compound is limited, it is a general best practice to minimize these cycles for any research compound. Repeated freezing and thawing can accelerate degradation. We recommend aliquoting your stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.

Q4: What are the known degradation pathways for this compound?

Based on its chemical structure, which includes a valproate ester and a piperidine ring, the primary expected degradation pathways are:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield (S)-(-)-haloperidol metabolite II and valproic acid.

  • Oxidation: The piperidine ring could be susceptible to oxidation.

Forced degradation studies on the related compound haloperidol have shown susceptibility to acidic and alkaline hydrolysis, as well as thermal and photolytic degradation, while showing relative stability against oxidation.[1][2][3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Inconsistent experimental results Degradation of this compound in working solution.Prepare fresh working solutions immediately before each experiment. Ensure the pH of your assay buffer is within the stable range (near neutral if possible). Protect the solution from light and maintain it at a controlled, cool temperature during the experiment.
Loss of compound activity over time Instability in the specific assay medium or storage conditions.Perform a stability study of this compound in your specific assay medium. Analyze the compound's concentration at different time points to determine its stability under your experimental conditions. Consider if any components of your medium could be accelerating degradation.
Precipitation in aqueous buffer Low aqueous solubility of this compound.If preparing aqueous solutions from a DMSO stock, ensure the final concentration of DMSO is minimized but sufficient to maintain solubility. Consider using a co-solvent if compatible with your experimental system.

Stability and Storage Recommendations

Proper storage is critical to maintaining the integrity of this compound. The following table summarizes available stability data and provides general storage guidelines.

ConditionSolvent/MatrixStability DataRecommended Storage
pH Buffer Solution (pH 1.3)Stable for approximately 4 days[2][4]For short-term storage, use a buffered solution. Avoid strongly acidic or basic conditions.
Buffer Solution (pH 7.4)Stable for approximately 4 daysA neutral pH is generally recommended for short-term storage of working solutions.
Enzymatic Human PlasmaHigh stability (t½ > 58 hours)Expected to be stable in in vitro assays using human plasma.
Rat PlasmaRapid hydrolysis (t½ = 0.2–0.4 hours)Be aware of rapid degradation in experiments involving rat plasma.
Temperature N/ASpecific data not available. General recommendation for ester-containing compounds is to store at low temperatures to minimize hydrolysis and other degradation.Store stock solutions at -20°C or -80°C for long-term storage. Store freshly prepared working solutions on ice and use them promptly.
Light N/ASpecific data not available. Compounds with aromatic rings can be susceptible to photodegradation.Protect stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil.
Solvent N/ASpecific data not available.For long-term storage, it is best to store the compound as a dry powder. If a stock solution is necessary, use a dry, high-purity aprotic solvent such as DMSO or DMF.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes or vials.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

    • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol for Assessing the Stability of this compound in a Specific Aqueous Buffer
  • Objective: To determine the rate of degradation of this compound in a user-defined aqueous buffer at a specific temperature.

  • Materials: this compound stock solution, the aqueous buffer of interest, HPLC or LC-MS system for analysis.

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at the desired final concentration.

    • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by a validated HPLC or LC-MS method to determine the initial concentration of this compound.

    • Incubate the remaining solution at the desired temperature, protected from light.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by the same analytical method.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_use Experimental Use start Start weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration in Buffer thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and using this compound solutions.

degradation_pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation mrjf22 This compound hpm (S)-(-)-Haloperidol Metabolite II mrjf22->hpm Ester Hydrolysis (Acidic/Basic Conditions, Enzymatic) vpa Valproic Acid mrjf22->vpa Ester Hydrolysis (Acidic/Basic Conditions, Enzymatic) oxidized_product Oxidized Piperidine Derivative mrjf22->oxidized_product Oxidative Stress

Caption: Potential degradation routes for this compound.

References

Cell line specific responses to (S)-(-)-Mrjf22 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (S)-(-)-Mrjf22. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the S-enantiomer of MRJF22, a dual-target prodrug.[1][2] It is composed of a sigma (σ) ligand, haloperidol metabolite II, and a histone deacetylase (HDAC) inhibitor, valproic acid.[1][2][3] Its primary mechanism of action involves the antagonism of the σ₁ receptor and agonism of the σ₂ receptor, coupled with HDAC inhibition.

Q2: In which cell lines has this compound shown significant activity?

A2: this compound has demonstrated notable effects in Human Retinal Endothelial Cells (HREC) and the human uveal melanoma 92-1 cell line. In both cell types, it exhibits potent antimigratory effects.

Q3: How does the activity of this compound compare to its (R)-(+)-enantiomer and the racemic mixture (±)-MRJF22?

A3: While both the (S)-(-) and (R)-(+) enantiomers show similar capabilities in reducing cell viability when compared to the racemic mixture, this compound displays the most potent antimigratory effects in both endothelial and tumor cells.

Q4: What is the stability of this compound in experimental conditions?

A4: The racemic mixture, (±)-MRJF22, was found to be stable in buffer solutions at pH 1.3 and 7.4 for approximately four days. However, enzymatic stability studies in rat plasma showed rapid hydrolysis, whereas it was significantly more stable in human plasma. Researchers should consider the enzymatic activity of their specific cell culture medium and serum.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT)
Issue Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seeding, edge effects in the plate, or improper mixing of the compound.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Ensure thorough but gentle mixing of this compound in the media before adding to cells.
IC50 values are higher than expected Compound degradation, incorrect concentration, or cell line resistance.Prepare fresh dilutions of this compound for each experiment. Verify the stock concentration. Confirm the expression of σ₁ and σ₂ receptors in your cell line via RT-PCR or Western blot.
No dose-dependent effect observed The concentration range is too narrow or not appropriate for the cell line.Broaden the range of concentrations tested. Perform a preliminary wide-range dose-response experiment to identify the active concentration range for your specific cell line.
Cell Migration Assays (e.g., Scratch Assay, Transwell)
Issue Possible Cause Suggested Solution
Inconsistent scratch width in scratch assays Non-uniform pressure or angle when creating the scratch.Use a pipette tip guide or an automated scratch tool to ensure consistent scratch creation.
Low cell migration in control group Suboptimal cell health, low serum concentration, or incorrect cell density.Ensure cells are in the logarithmic growth phase and healthy before starting the assay. Optimize the serum concentration in the media to promote migration. Ensure the cell monolayer is confluent before creating the scratch.
This compound appears to be cytotoxic at antimigratory concentrations The antimigratory effect may be conflated with cell death.Perform a cell viability assay in parallel with the migration assay using the same concentrations of this compound and for the same duration. This will help to distinguish between a true antimigratory effect and an effect due to cytotoxicity.

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for determining the effect of this compound on cell viability using an MTT assay.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle-only control.

  • Incubation : Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization : Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading : Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration (Scratch) Assay

This protocol outlines a general procedure for a scratch assay to assess the effect of this compound on cell migration.

  • Cell Seeding : Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Scratch Creation : Create a "scratch" in the monolayer using a sterile pipette tip.

  • Washing : Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment : Add fresh medium containing the desired concentration of this compound or a vehicle control.

  • Image Acquisition (Time 0) : Immediately acquire images of the scratch at defined locations using a microscope.

  • Incubation : Incubate the plate and acquire images at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis : Measure the width of the scratch at the different time points. The migration rate can be calculated by the change in width over time.

Visualizations

G cluster_0 Experimental Workflow: Cell Migration Assay A Seed cells to form a confluent monolayer B Create a scratch with a pipette tip A->B C Wash with PBS to remove debris B->C D Treat with this compound or vehicle C->D E Image acquisition (Time 0) D->E F Incubate for 12-24 hours E->F G Image acquisition (Final Time) F->G H Analyze scratch closure G->H G cluster_1 Proposed Signaling Pathway of this compound Mrjf22 This compound sigma1 σ1 Receptor Mrjf22->sigma1 Antagonism sigma2 σ2 Receptor (TMEM97) Mrjf22->sigma2 Agonism HDAC HDAC Mrjf22->HDAC Inhibition migration Cell Migration sigma1->migration Inhibition sigma2->migration Inhibition viability Cell Viability HDAC->viability Reduction

References

Interpreting unexpected outcomes in (S)-(-)-Mrjf22 migration assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-(-)-Mrjf22 in cell migration assays. Unexpected outcomes can arise from various factors, and this guide is designed to help you interpret your results and refine your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cell migration?

This compound is a prodrug that combines a sigma (σ) receptor ligand (haloperidol metabolite II) and a histone deacetylase (HDAC) inhibitor (valproic acid).[1][2][3] It is designed to have a dual mechanism of action. Published studies have shown that this compound exhibits potent anti-migratory effects in various cell types, including endothelial and tumor cells.[1][2] This effect is believed to be mediated, at least in part, through its interaction with sigma receptors.

Q2: At what concentration should I use this compound in my migration assay?

The optimal concentration of this compound is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response curve to identify the concentration that effectively inhibits migration without causing significant cytotoxicity. As a starting point, concentrations in the low micromolar range have been shown to be effective in some cell lines.

Q3: What are the appropriate controls for a migration assay with this compound?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.

  • Untreated Control: Cells that are not exposed to any treatment, to measure baseline migration.

  • Positive Control (Optional but Recommended): A known inhibitor of migration in your cell type of interest to validate the assay setup.

  • Cytotoxicity Control: A separate assay (e.g., MTT, trypan blue exclusion) to assess cell viability at the concentrations of this compound used in the migration assay.

Troubleshooting Unexpected Outcomes

Unexpected Outcome 1: No Inhibition of Cell Migration

Q: I treated my cells with this compound, but I don't see any difference in migration compared to the vehicle control. What could be the reason?

A: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:

  • Concentration of this compound: The concentration used may be too low for your specific cell type.

    • Solution: Perform a dose-response experiment with a wider range of concentrations.

  • Cell Type Specificity: The anti-migratory effect of this compound can be cell-type specific. Some cell lines may be less sensitive.

    • Solution: Investigate the expression of sigma receptors and the sensitivity to HDAC inhibitors in your cell line.

  • Compound Stability: Ensure the compound has been stored correctly and that the working solution is freshly prepared. This compound is generally stable in buffer solutions but can be hydrolyzed by plasma esterases.

  • Assay Duration: The incubation time might be too short to observe an effect.

    • Solution: Optimize the assay duration. A time-course experiment can help determine the optimal endpoint.

  • Experimental Variability: High variability in your assay can mask a real effect.

    • Solution: Review your assay protocol for consistency, especially in creating scratches for wound healing assays or seeding cells for transwell assays. Increase the number of replicates.

Unexpected Outcome 2: Increased Cell Migration

Q: I observed an increase in cell migration after treating with this compound. Why is this happening?

A: While counterintuitive, an increase in migration could be due to several factors:

  • Hormesis Effect: Some compounds can have a stimulatory effect at very low concentrations and an inhibitory effect at higher concentrations.

    • Solution: Perform a comprehensive dose-response curve to investigate this possibility.

  • Off-Target Effects: this compound is a dual-action compound, and its components can have complex biological effects. Valproic acid, for instance, has been shown to stimulate migration in certain glioma cell lines.

    • Solution: If possible, test the individual components (haloperidol metabolite II and valproic acid) separately to understand their individual contributions.

  • Cellular Stress Response: Sub-lethal concentrations of a compound can sometimes induce a stress response that may include changes in cell motility.

    • Solution: Correlate your migration data with cell morphology and viability data.

Unexpected Outcome 3: High Cell Death in Treated Wells

Q: The cells treated with this compound are detaching and appear to be dying. How can I distinguish between anti-migratory and cytotoxic effects?

A: It is crucial to differentiate between inhibition of migration and cell death.

  • Cytotoxicity: this compound and its components can induce cytotoxicity at higher concentrations.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your migration assay using the same concentrations of this compound and the same incubation time. The ideal concentration for a migration assay should inhibit migration with minimal impact on cell viability.

  • Confluence Issues in Wound Healing Assays: An overly confluent monolayer can lead to cell detachment, which can be exacerbated by a cytotoxic compound.

    • Solution: Optimize your cell seeding density to achieve a 90-100% confluent monolayer at the start of the experiment.

Unexpected Outcome 4: Inconsistent Results Between Replicates

Q: My replicate wells for the same condition show very different results. What is causing this variability?

A: High variability can obscure the true effect of your compound. The source of variability often depends on the type of migration assay being used.

Assay TypePotential Cause of VariabilityTroubleshooting Steps
Wound Healing Assay Inconsistent scratch width and angle.Use a consistent tool (e.g., p200 pipette tip) and a guiding ruler to create uniform scratches. Consider using commercially available inserts that create a consistent cell-free zone.
Uneven cell seeding leading to a non-uniform monolayer.Ensure proper cell counting and even distribution of the cell suspension in the well.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.
Transwell Assay Inconsistent cell seeding density in the upper chamber.Carefully count and pipette the same number of cells into each insert.
Air bubbles trapped under the transwell membrane.Ensure no air bubbles are present when placing the insert into the lower well.
Inaccurate removal of non-migrated cells.Use a consistent and gentle technique (e.g., with a cotton swab) to remove cells from the top of the membrane.
Uneven chemoattractant gradient.Ensure proper mixing of the chemoattractant in the lower chamber and avoid bubbles.

Experimental Protocols

Wound Healing (Scratch) Assay
  • Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the cells until they reach 90-100% confluency.

  • Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add fresh media containing the desired concentration of this compound or controls to the respective wells.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.

  • Analysis: Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.

Transwell Migration Assay
  • Cell Preparation: Serum-starve the cells for 4-24 hours before the assay to reduce background migration.

  • Assay Setup: Place transwell inserts (with an appropriate pore size for your cell type) into the wells of a 24-well plate.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber. In the upper chamber, add serum-free media.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free media containing the desired concentration of this compound or controls and seed them into the upper chamber of the transwell insert.

  • Incubation: Incubate the plate for a duration that allows for measurable migration without allowing cells to divide (typically 4-24 hours).

  • Removal of Non-Migrated Cells: Carefully remove the media from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution such as crystal violet.

  • Image Acquisition and Quantification: Take images of the stained cells and count the number of migrated cells per field of view. Alternatively, the dye can be eluted and the absorbance measured.

Visualizations

experimental_workflow General Workflow for this compound Migration Assay cluster_prep Preparation cluster_assay Migration Assay cluster_analysis Data Analysis cell_culture Cell Culture assay_setup Set up Migration Assay (Wound Healing or Transwell) cell_culture->assay_setup compound_prep Prepare this compound and Controls treatment Treat Cells compound_prep->treatment assay_setup->treatment incubation Incubate treatment->incubation imaging Image Acquisition incubation->imaging quantification Quantify Migration imaging->quantification interpretation Interpret Results quantification->interpretation cytotoxicity Parallel Cytotoxicity Assay cytotoxicity->interpretation

Caption: General workflow for conducting a cell migration assay with this compound.

signaling_pathway Proposed Mechanism of this compound in Migration Inhibition cluster_components Components cluster_targets Cellular Targets cluster_effects Downstream Effects Mrjf22 This compound HPII Haloperidol Metabolite II Mrjf22->HPII releases VPA Valproic Acid Mrjf22->VPA releases SigmaR Sigma Receptors (σ1 antagonist, σ2 agonist) HPII->SigmaR HDAC HDAC VPA->HDAC Cytoskeleton Cytoskeletal Reorganization SigmaR->Cytoskeleton Gene Changes in Gene Expression HDAC->Gene Migration Inhibition of Cell Migration Cytoskeleton->Migration Adhesion Altered Cell Adhesion Adhesion->Migration Gene->Cytoskeleton Gene->Adhesion

Caption: Proposed signaling pathway for the anti-migratory effects of this compound.

troubleshooting_tree Troubleshooting Logic for Unexpected Migration Assay Outcomes start Unexpected Outcome no_effect No Inhibition of Migration start->no_effect increased_migration Increased Migration start->increased_migration high_death High Cell Death start->high_death inconsistent Inconsistent Results start->inconsistent check_conc Check Concentration (Dose-Response) no_effect->check_conc check_protocol Review Assay Protocol no_effect->check_protocol check_cell_type Consider Cell-Type Specificity no_effect->check_cell_type increased_migration->check_conc Hormesis? increased_migration->check_cell_type Off-target effects? high_death->check_conc check_viability Run Cytotoxicity Assay high_death->check_viability inconsistent->check_protocol check_controls Verify Controls inconsistent->check_controls

Caption: A decision tree for troubleshooting unexpected outcomes in migration assays.

References

Addressing cytotoxicity issues with (S)-(-)-Mrjf22 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(-)-Mrjf22. The following resources are designed to help you address cytotoxicity issues that may arise at high concentrations during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at concentrations higher than expected. What are the initial troubleshooting steps?

A1: High cytotoxicity can stem from several factors. A systematic approach is recommended to identify the root cause:

  • Confirm Compound Integrity: Verify the identity and purity of your this compound stock. Impurities or degradation products can contribute to unexpected toxicity.

  • Evaluate Solvent Toxicity: The vehicle used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations. It is crucial to run a vehicle control to assess the impact of the solvent alone.[1][2]

  • Check for Solubility Issues: Poor solubility of this compound in the culture medium can lead to the formation of precipitates. These can cause cellular stress and inaccurate dosing. Visually inspect your culture wells for any signs of precipitation.[1]

  • Optimize Cell Seeding Density: Suboptimal cell densities can influence cellular susceptibility to cytotoxic agents. Ensure you are using an appropriate cell number for your specific assay and cell line.[2]

Q2: How can we determine if the observed cytotoxicity is due to the solvent?

A2: To investigate solvent-related toxicity, you should perform a dose-response experiment with the solvent alone.

  • Experimental Design: Prepare serial dilutions of the solvent (e.g., DMSO) in your cell culture medium, matching the concentrations used to deliver this compound.

  • Incubation: Treat your cells with these solvent-only solutions for the same duration as your compound treatment.

  • Analysis: Assess cell viability using a standard method, such as an MTT or LDH assay.[3]

  • Interpretation: If you observe a significant decrease in cell viability in the solvent-only controls, this indicates that the solvent is contributing to the observed cytotoxicity.

Q3: What strategies can be employed to minimize solvent-induced cytotoxicity?

A3: If solvent toxicity is identified as an issue, consider the following approaches:

  • Higher Stock Concentration: Prepare a more concentrated stock of this compound. This allows you to use a smaller volume to achieve the desired final concentration, thus reducing the final solvent concentration in the culture.

  • Serial Dilutions in Medium: After initial solubilization in an organic solvent, perform subsequent serial dilutions in the cell culture medium. Be vigilant for any signs of compound precipitation.

  • Alternative Solubilization Methods: For compounds with poor aqueous solubility, methods like sonication or the use of formulating agents such as cyclodextrins can be explored to improve solubility and reduce the reliance on high concentrations of organic solvents.

Q4: Could the observed cytotoxicity be a result of the compound's mechanism of action?

A4: Yes, as a dual-action compound, this compound's mechanism could lead to cytotoxicity, especially at high concentrations. It functions as a σ2 receptor agonist and a prodrug of a histone deacetylase (HDAC) inhibitor (valproic acid). Both of these actions can induce apoptosis. The σ2 receptor is known to be involved in promoting apoptosis, and HDAC inhibitors can arrest the cell cycle and induce programmed cell death. At high concentrations, these on-target effects may be exacerbated, or off-target effects could come into play, leading to significant cell death.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and mitigating high cytotoxicity observed with this compound.

Issue: Unexpectedly High Cytotoxicity

Table 1: Troubleshooting High Cytotoxicity of this compound

Potential Cause Recommended Action
Compound Instability/Degradation Confirm the chemical stability of this compound under your experimental conditions. It has been shown to be stable for about 4 days in buffer solutions at pH 1.3 and 7.4.
Solvent Toxicity Run a dose-response curve with the solvent alone to determine its toxic concentration. Keep the final solvent concentration in your assays below this level (typically ≤ 0.1% for DMSO).
Compound Precipitation Visually inspect for precipitates. If observed, consider alternative solubilization methods or using a lower, more soluble concentration range.
Cell Line Sensitivity Perform a dose-response curve with a wide range of this compound concentrations to determine the IC50 for your specific cell line. Consider using a less sensitive cell line if feasible.
On-Target Cytotoxicity Investigate the mechanism of cell death. Use assays for apoptosis (e.g., Annexin V/PI staining) to determine if the cells are undergoing programmed cell death, which is consistent with its known mechanism.
Off-Target Effects At high concentrations, off-target effects are more likely. Consider reducing the concentration to the lowest effective dose for your desired biological outcome.

Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound over a range of concentrations.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of the highest concentration of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)

This protocol helps to determine if the observed cytotoxicity is due to apoptosis.

  • Cell Treatment: Treat cells with this compound at concentrations that induce cytotoxicity, including a positive control for apoptosis (e.g., staurosporine) and an untreated control.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Troubleshooting Workflow for High Cytotoxicity A High Cytotoxicity Observed B Check Compound Purity & Identity A->B C Solvent Toxicity Control A->C D Assess Compound Solubility A->D E Optimize Cell Density A->E F Dose-Response Curve B->F C->F D->F E->F G Investigate Mechanism (Apoptosis Assay) F->G H Mitigation Strategy G->H

Caption: A logical workflow for troubleshooting high cytotoxicity.

cluster_1 Potential Cytotoxic Mechanism of this compound Mrjf22 This compound Sigma2 σ2 Receptor Agonism Mrjf22->Sigma2 HDAC HDAC Inhibition (via Valproic Acid metabolite) Mrjf22->HDAC Apoptosis Apoptosis Sigma2->Apoptosis HDAC->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: The dual mechanism of this compound leading to apoptosis.

cluster_2 Experimental Workflow for Apoptosis Assessment I Treat Cells with this compound J Harvest Adherent & Floating Cells I->J K Stain with Annexin V & PI J->K L Analyze via Flow Cytometry K->L M Quantify Apoptotic vs. Necrotic Cells L->M

Caption: A streamlined workflow for assessing apoptosis.

References

Technical Support Center: Control Experiments for Studying (S)-(-)-Mrjf22's Dual Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for designing and interpreting control experiments to study the dual apoptotic and autophagic mechanisms of (S)-(-)-Mrjf22.

Introduction to this compound

This compound is a novel compound developed as a potential multifunctional agent, particularly for cancers like uveal melanoma.[1][2] It is a prodrug that combines a sigma (σ) ligand (haloperidol metabolite II) and a histone deacetylase (HDAC) inhibitor (valproic acid).[3] Its mechanism of action is believed to be dual, inducing both apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process).[1][4] This dual activity stems from its function as a σ1 receptor antagonist and a σ2 receptor agonist, coupled with HDAC inhibition. Dissecting these interconnected pathways requires carefully designed and rigorously controlled experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential initial experiments to confirm the dual mechanism of this compound in a new cell line?

To establish the dual mechanism, you must independently verify the induction of both apoptosis and autophagy.

  • For Apoptosis: Conduct a dose-response and time-course experiment. Measure apoptosis using Annexin V/Propidium Iodide (PI) staining via flow cytometry. Concurrently, perform a western blot to detect the cleavage of key apoptosis markers like Caspase-3 and PARP.

  • For Autophagy: Monitor the conversion of LC3-I to LC3-II via western blot. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation. Additionally, visualize the formation of LC3 puncta (autophagosomes) using immunofluorescence microscopy. To confirm active autophagic flux, use lysosomal inhibitors like Bafilomycin A1 or Chloroquine (CQ). An accumulation of LC3-II in the presence of an inhibitor compared to the drug alone indicates functional autophagy.

Q2: What are the critical positive and negative controls for these assays?

Proper controls are essential for valid data interpretation.

  • Negative Controls:

    • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment. This control ensures that the observed effects are not due to the solvent.

    • Untreated Control: Cells cultured in media alone to establish a baseline for cell health and death.

  • Positive Controls:

    • Apoptosis: Use a well-characterized apoptosis inducer like Staurosporine or Actinomycin D to confirm that your assay system can detect apoptosis.

    • Autophagy: Use a known autophagy inducer like Rapamycin (mTOR-dependent) or starvation (culturing in EBSS) to validate your autophagy detection methods.

Q3: How can I pharmacologically dissect the contributions of σ receptor modulation versus HDAC inhibition?

To distinguish between the effects of the two moieties of this compound, use specific inhibitors and agonists.

  • Sigma Receptors:

    • To isolate the effect of σ1 receptor antagonism, pre-treat cells with a known σ1 receptor agonist (e.g., PRE-084) before adding this compound and assess if the apoptotic/autophagic effects are reduced.

    • To isolate the effect of σ2 receptor agonism, use a known σ2 receptor antagonist to see if it blocks the effects of this compound.

  • HDAC Inhibition:

    • Treat cells with Valproic Acid (VPA) alone to characterize its individual contribution to apoptosis and autophagy in your system.

    • Treat cells with Haloperidol Metabolite II alone to understand the effects of the sigma ligand moiety.

Q4: How can I determine if autophagy is promoting cell survival or contributing to cell death?

Autophagy can be a pro-survival or a pro-death mechanism. To determine its role in the context of this compound treatment:

  • Inhibition of Autophagy: Co-treat cells with this compound and an autophagy inhibitor (e.g., Chloroquine, Bafilomycin A1, or 3-Methyladenine).

    • If co-treatment enhances apoptosis and reduces cell viability compared to this compound alone, it suggests that autophagy is playing a protective or pro-survival role.

    • If co-treatment rescues cells from death, it suggests that autophagy is contributing to cell death (autophagic cell death).

Troubleshooting Guides

Issue 1: No significant increase in apoptotic markers (cleaved Caspase-3/PARP) is observed after treatment.

  • Possible Cause 1: Suboptimal Dose or Time Point. The concentration of this compound may be too low, or the incubation time may be too short or too long. Apoptosis is a dynamic process; measuring too early may not show a signal, while measuring too late may result in secondary necrosis.

    • Solution: Perform a detailed dose-response (e.g., 0.1x to 10x the expected IC50) and time-course (e.g., 6, 12, 24, 48 hours) experiment to identify the optimal conditions for your cell line.

  • Possible Cause 2: Cell Line Resistance. Your cell line may be resistant to apoptosis induction through the pathways targeted by this compound.

    • Solution: Confirm your experimental setup is working by using a potent, well-known apoptosis inducer (positive control) like Staurosporine. Ensure your cells are healthy, mycoplasma-free, and at a low passage number.

  • Possible Cause 3: Alternative Cell Death Pathway. The compound may be inducing a different form of cell death, such as necroptosis.

    • Solution: Investigate markers for other cell death pathways, such as phosphorylation of MLKL for necroptosis.

Issue 2: Ambiguous results in the autophagy flux assay (Western blot for LC3).

  • Possible Cause 1: Ineffective Lysosomal Inhibition. The concentration or incubation time of Bafilomycin A1 or Chloroquine may be insufficient.

    • Solution: Optimize the concentration and incubation time for the lysosomal inhibitor. A common starting point is 100 nM Bafilomycin A1 for the last 2-4 hours of the this compound treatment.

  • Possible Cause 2: Poor Antibody Quality or Western Blot Technique. The LC3 antibody may not be specific, or protein transfer may be inefficient. LC3-I is often more abundant and can obscure the LC3-II band.

    • Solution: Validate your LC3 antibody with a positive control (e.g., starved cells). Use a higher percentage acrylamide gel to better separate the small LC3-I and LC3-II proteins. Ensure complete transfer to the PVDF membrane.

  • Possible Cause 3: Basal Autophagy is High. Some cell lines have high basal autophagy, making it difficult to detect a further increase.

    • Solution: In addition to western blotting, use immunofluorescence to quantify LC3 puncta per cell. This can be a more sensitive method for detecting changes in autophagosome numbers.

Issue 3: The vehicle control (e.g., DMSO) shows unexpected cytotoxicity or pathway activation.

  • Possible Cause: Solvent Toxicity. Some cell lines are sensitive to solvents like DMSO, especially at higher concentrations (>0.5%) or with longer incubation times.

    • Solution: Test the effect of a range of vehicle concentrations on your cells' viability and baseline apoptosis/autophagy. Keep the final solvent concentration consistent across all wells and as low as possible, ideally ≤0.1%.

Quantitative Data Summary

The following tables provide an example framework for summarizing expected quantitative data from key control experiments. Actual values will be cell-line and experiment-dependent.

Table 1: Example Dose-Response of this compound on Cell Viability

Treatment GroupConcentration (µM)% Cell Viability (vs. Vehicle)
Vehicle (0.1% DMSO)0100%
This compound0.195%
This compound170%
This compound5 (IC50) 50%
This compound1025%
This compound505%

Table 2: Expected Outcomes for Apoptosis and Autophagy Control Experiments

Treatment GroupExpected % Apoptotic Cells (Annexin V+)Expected LC3-II / Actin Ratio (Fold Change)
Untreated< 5%1.0
Vehicle Control< 5%1.0 - 1.2
This compound (IC50)30 - 60%2.0 - 4.0
Staurosporine (Positive Control)> 70%No significant change
This compound + Chloroquine (CQ)Increased vs. Mrjf22 aloneIncreased vs. Mrjf22 alone
Chloroquine (CQ) alone< 10%1.5 - 2.5

Experimental Protocols

Protocol 1: Western Blotting for Apoptosis and Autophagy Markers

  • Cell Seeding & Treatment: Seed cells to achieve 70-80% confluency at the time of harvest. Treat with this compound, vehicle, and/or other controls for the predetermined optimal time.

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape, collect, and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-LC3B, anti-p62, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using an ECL detection system.

Protocol 2: Annexin V/PI Staining for Apoptosis by Flow Cytometry

  • Cell Treatment & Harvest: Treat cells as required. Collect both adherent and floating cells.

  • Washing: Centrifuge cells at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Pathways and Workflows

G cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Cellular Processes Mrjf22 This compound Sigma1 σ1 Receptor Mrjf22->Sigma1 Antagonizes Sigma2 σ2 Receptor Mrjf22->Sigma2 Agonizes HDAC HDAC Mrjf22->HDAC Inhibits Apoptosis Apoptosis Sigma1->Apoptosis Promotes Sigma2->Apoptosis Promotes Autophagy Autophagy Sigma2->Autophagy Promotes HDAC->Apoptosis Promotes HDAC->Autophagy Promotes

Caption: Proposed dual-signaling pathway of this compound.

G cluster_apoptosis Apoptosis Pathway Analysis cluster_autophagy Autophagy Pathway Analysis cluster_dissection Mechanism Dissection start Start: Treat Cells with This compound annexin Annexin V / PI Flow Cytometry start->annexin lc3_wb Western Blot: LC3-I/II Conversion start->lc3_wb caspase Western Blot: Cleaved Caspase-3, PARP inhibitors Use σ-receptor and HDAC inhibitors/agonists caspase->inhibitors flux Autophagy Flux Assay (with BafA1/CQ) if Immunofluorescence: LC3 Puncta if->inhibitors autophagy_inhibit Inhibit Autophagy (with CQ) to assess role end Conclusion: Characterize Dual Mechanism autophagy_inhibit->end

Caption: General experimental workflow for dissecting the dual mechanism.

G start Problem: Unexpected or Ambiguous Results q1 Are positive controls working? start->q1 a1_no Troubleshoot Assay: - Check reagents - Validate antibodies - Review protocol q1->a1_no No q2 Is the vehicle control clean? q1->q2 Yes a2_no Troubleshoot Vehicle: - Lower solvent concentration - Test new solvent batch q2->a2_no No q3 Have dose and time been optimized? q2->q3 Yes a3_no Perform Dose-Response and Time-Course Experiments q3->a3_no No end Re-evaluate this compound Effect: - Consider cell resistance - Investigate alternative pathways q3->end Yes

Caption: Logic diagram for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Analysis of (S)-(-)-Mrjf22 and (R)-(+)-Mrjf22 Efficacy in Uveal Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomers (S)-(-)-Mrjf22 and (R)-(+)-Mrjf22, focusing on their efficacy as potential therapeutic agents against uveal melanoma. This analysis is supported by experimental data on their biological activities and includes detailed methodologies for the key experiments cited.

This compound and (R)-(+)-Mrjf22 are the two enantiomers of the racemic compound (±)-MRJF22, a prodrug that combines a sigma (σ) receptor ligand (haloperidol metabolite II) with a histone deacetylase (HDAC) inhibitor (valproic acid).[1] This dual-targeting approach is designed to combat uveal melanoma, an aggressive ocular tumor, by inhibiting angiogenesis and tumor cell proliferation.[1][2] Experimental evidence indicates that while both enantiomers exhibit cytotoxic effects, they differ significantly in their antimigratory properties, with this compound emerging as a more potent candidate for antimetastatic therapy.[1][2]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the biological activities of this compound and (R)-(+)-Mrjf22.

Table 1: Cell Viability in Human Retinal Endothelial Cells (HREC)

CompoundIC50 (µM) at 24hIC50 (µM) at 48h
This compound 10.16.8
(R)-(+)-Mrjf22 9.84.4
(±)-Mrjf22 (racemic)10.510.1

Data extracted from Barbaraci et al., J Med Chem, 2021.

Table 2: Sigma Receptor Binding Affinity

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
This compound 16 ± 1.756 ± 6.4
(R)-(+)-Mrjf22 64 ± 8.274 ± 8.9
(±)-Mrjf22 (racemic)13 ± 0.6124 ± 15

Data extracted from Barbaraci et al., J Med Chem, 2021.

Table 3: Antimigratory Effects in Endothelial and Uveal Melanoma Cells

CompoundAntimigratory Effect
This compound Highest antimigratory effect in both endothelial and tumor cells.
(R)-(+)-Mrjf22 Moderate antimigratory effect.
(±)-Mrjf22 (racemic)Moderate antimigratory effect.

Based on qualitative descriptions from Barbaraci et al., J Med Chem, 2021. Specific quantitative data on migration inhibition (e.g., IC50) is not provided in the source.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay

Objective: To determine the concentration of the compounds that inhibits 50% of cell viability (IC50).

Methodology:

  • Cell Culture: Human Retinal Endothelial Cells (HREC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, (R)-(+)-Mrjf22, or the racemic mixture. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 24 and 48 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to each well and incubating for a few hours, followed by the addition of a solubilizing agent.

  • Data Analysis: The absorbance is measured using a microplate reader. The results are expressed as a percentage of the vehicle control, and the IC50 values are calculated using non-linear regression analysis.

Sigma Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the target sigma receptors.

  • Radioligand Binding: The assays are performed in a competitive binding format. A constant concentration of a specific radioligand for either σ1 or σ2 receptors is incubated with the prepared membranes in the presence of increasing concentrations of the test compounds (this compound or (R)-(+)-Mrjf22).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate competition curves, from which the IC50 values (concentration of the compound that displaces 50% of the radioligand) are determined. The Ki values are then calculated using the Cheng-Prusoff equation.

Cell Migration (Wound Healing) Assay

Objective: To assess the effect of the compounds on the migratory capacity of endothelial and uveal melanoma cells.

Methodology:

  • Cell Culture and Monolayer Formation: Cells (HREC or uveal melanoma 92-1 cells) are seeded in multi-well plates and grown to confluence to form a monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" of a consistent width in the cell monolayer.

  • Treatment: The cells are washed to remove detached cells, and fresh medium containing the test compounds at various concentrations is added. A vehicle control is also included.

  • Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

  • Data Analysis: The area of the wound is measured at each time point using image analysis software. The percentage of wound closure is calculated relative to the initial wound area. The antimigratory effect of the compounds is determined by comparing the wound closure in the treated wells to that in the control wells.

Signaling Pathways and Experimental Workflow

The differential efficacy of this compound and (R)-(+)-Mrjf22 can be attributed to their distinct interactions with sigma receptors and the subsequent impact on downstream signaling pathways that regulate cell migration and proliferation.

G cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound Sigma1 Sigma-1 Receptor This compound->Sigma1 Higher Affinity Sigma2 Sigma-2 Receptor (TMEM97) This compound->Sigma2 Higher Affinity HDAC HDAC This compound->HDAC (R)-(+)-Mrjf22 (R)-(+)-Mrjf22 (R)-(+)-Mrjf22->Sigma1 Lower Affinity (R)-(+)-Mrjf22->Sigma2 Lower Affinity (R)-(+)-Mrjf22->HDAC Ca_signaling Ca2+ Signaling Modulation Sigma1->Ca_signaling PI3K_AKT PI3K/AKT/mTOR Pathway Sigma2->PI3K_AKT Gene_expression Altered Gene Expression HDAC->Gene_expression Migration Decreased Cell Migration Ca_signaling->Migration Gene_expression->Migration Proliferation Decreased Cell Proliferation Gene_expression->Proliferation PI3K_AKT->Migration PI3K_AKT->Proliferation

Caption: Proposed signaling pathway for Mrjf22 enantiomers.

G cluster_workflow Experimental Workflow cluster_assays start Cell Culture (HREC / UM 92-1) viability Cell Viability Assay (MTT) start->viability migration Cell Migration Assay (Wound Healing) start->migration binding Receptor Binding Assay (Radioligand) start->binding analysis Data Analysis (IC50, Ki, % Wound Closure) viability->analysis migration->analysis binding->analysis comparison Efficacy Comparison This compound vs (R)-(+)-Mrjf22 analysis->comparison

Caption: Workflow for comparing Mrjf22 enantiomer efficacy.

Conclusion

The available data indicates that while both this compound and (R)-(+)-Mrjf22 demonstrate comparable cytotoxic effects on human retinal endothelial cells, this compound exhibits a superior antimigratory profile in both endothelial and uveal melanoma cells. This enhanced antimigratory activity, coupled with its higher affinity for both σ1 and σ2 receptors, suggests that this compound is a more promising candidate for the development of novel therapies aimed at preventing metastasis in uveal melanoma. Further in vivo studies are warranted to validate these in vitro findings and to fully elucidate the therapeutic potential of this compound.

References

Enantioselectivity of MRJF22 in Uveal Melanoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the enantioselective effects of MRJF22 in uveal melanoma, benchmarked against current and emerging therapeutic alternatives.

This guide provides a detailed comparison of the enantiomers of the novel anti-cancer agent MRJF22 and other therapeutic options for uveal melanoma. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a thorough understanding of their mechanisms and potential clinical utility.

Introduction to MRJF22 and Uveal Melanoma

Uveal melanoma (UM) is an aggressive ocular malignancy with a high rate of metastasis, primarily to the liver.[1] Increased angiogenesis and levels of vascular endothelial growth factor (VEGF) are associated with higher rates of metastasis and mortality in UM.[1][2] (±)-MRJF22 is a novel prodrug that combines a sigma (σ) receptor ligand (haloperidol metabolite II) with a histone deacetylase (HDAC) inhibitor (valproic acid).[1] This dual-targeting approach aims to simultaneously inhibit angiogenesis and tumor cell proliferation. Given that MRJF22 is a chiral molecule, understanding the differential activity of its enantiomers is crucial for optimizing its therapeutic potential.

Enantioselectivity of MRJF22 in Uveal Melanoma

A key study investigated the enantioselective effects of the (R)-(+)-MRJF22 and (S)-(−)-MRJF22 enantiomers on human retinal endothelial cells (HRECs) and the human uveal melanoma 92-1 cell line.[3] While both enantiomers and the racemic mixture showed similar capabilities in reducing cell viability, a significant difference was observed in their effects on cell migration.

The (S)-(−)-MRJF22 enantiomer demonstrated the most potent antimigratory effects in both endothelial and tumor cells, suggesting it may be a promising candidate for developing novel antimetastatic therapies for uveal melanoma.

Comparative Preclinical Efficacy of MRJF22 Enantiomers
CompoundCell LineAssayIC50 (µM)
(±)-MRJF2292-1 (Uveal Melanoma)Migration (Wound Healing)4.22
(R)-(+)-MRJF2292-1 (Uveal Melanoma)Migration (Wound Healing)1.15
(S)-(−)-MRJF22 92-1 (Uveal Melanoma) Migration (Wound Healing) 0.09

Comparison with Alternative Therapies for Uveal Melanoma

The current therapeutic landscape for metastatic uveal melanoma is challenging, with limited effective options. A comparison of MRJF22 with existing and emerging therapies provides context for its potential role in treatment.

Overview of Alternative Treatments
  • Tebentafusp: A bispecific T-cell engager that targets gp100 on melanoma cells and CD3 on T-cells, redirecting the immune system to attack the tumor. It is approved for HLA-A*02:01-positive adult patients with unresectable or metastatic uveal melanoma.

  • Immune Checkpoint Inhibitors (Ipilimumab and Nivolumab): This combination therapy blocks CTLA-4 and PD-1, respectively, releasing the brakes on the immune system to enhance its anti-tumor activity.

  • Dacarbazine: A conventional chemotherapy agent used in some treatment regimens for metastatic melanoma.

  • Selumetinib: A MEK inhibitor that targets the MAPK signaling pathway, which is often activated in uveal melanoma.

Clinical Efficacy of Alternative Therapies
TherapyTrialOverall Response Rate (ORR)Median Overall Survival (OS)
TebentafuspIMCgp100-2029%21.7 months
Ipilimumab + NivolumabPhase II (Single Arm)18%19.1 months
Selumetinib + DacarbazineSUMIT (Phase III)3%Not significantly improved vs. placebo
Dacarbazine (alone)SUMIT (Phase III)0%1.8 months (PFS)

Signaling Pathways and Mechanisms of Action

MRJF22 Signaling Pathway

MRJF22 acts as a dual-target agent. The haloperidol metabolite II component is a sigma-1 (σ1) receptor antagonist and a sigma-2 (σ2) receptor agonist. Sigma receptors are implicated in cancer cell proliferation and survival. The valproic acid component inhibits histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression and can promote cell cycle arrest and differentiation in uveal melanoma cells.

MRJF22_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Sigma1_R σ1 Receptor Sigma2_R σ2 Receptor HDAC HDAC Histones Histones HDAC->Histones Deacetylation Gene_Expression Gene Expression (Cell Cycle Arrest, Differentiation) Histones->Gene_Expression MRJF22 MRJF22 Haloperidol_Metabolite_II Haloperidol Metabolite II MRJF22->Haloperidol_Metabolite_II Valproic_Acid Valproic Acid MRJF22->Valproic_Acid Haloperidol_Metabolite_II->Sigma1_R Antagonist Haloperidol_Metabolite_II->Sigma2_R Agonist Valproic_Acid->HDAC

MRJF22 dual-targeting mechanism.
Tebentafusp Mechanism of Action

Tebentafusp is a bispecific protein that links tumor cells and T-cells. One end binds to a gp100 peptide presented by HLA-A*02:01 on uveal melanoma cells, and the other end binds to the CD3 receptor on T-cells, activating them to kill the tumor cells.

Tebentafusp_MoA UM_Cell Uveal Melanoma Cell Tebentafusp Tebentafusp UM_Cell->Tebentafusp gp100/HLA-A*02:01 T_Cell T-Cell T_Cell->Tebentafusp CD3 Lysis Tumor Cell Lysis Tebentafusp->Lysis T-Cell Activation

Tebentafusp T-cell engagement.
Ipilimumab and Nivolumab Mechanism of Action

Ipilimumab and nivolumab are immune checkpoint inhibitors. Ipilimumab blocks CTLA-4, and nivolumab blocks PD-1. By inhibiting these "off" signals, the T-cells remain active and can recognize and attack cancer cells.

ICI_MoA cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell B7 B7 CD28 CD28 B7->CD28 Costimulation CTLA4 CTLA-4 B7->CTLA4 Activation T-Cell Activation CD28->Activation Inhibition T-Cell Inhibition CTLA4->Inhibition PD1 PD-1 PD1->Inhibition TCR TCR Ipilimumab Ipilimumab Ipilimumab->CTLA4 Blocks Nivolumab Nivolumab Nivolumab->PD1 Blocks Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 PDL1->PD1

Immune checkpoint inhibition.

Experimental Protocols

Asymmetric Synthesis of MRJF22 Enantiomers

The (R)-(+)-MRJF22 and (S)-(−)-MRJF22 enantiomers were synthesized via enantioselective reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one using (+) or (−)-diisopinocampheylchloroborane (DIP-Cl) as the reductive agent. The resulting chiral intermediates were then further processed to yield the final enantiomerically pure compounds. Enantiomeric excess was determined by high-performance liquid chromatography (HPLC) using a Chiralcel OJ[-RH] column.

Cell Viability Assay

The human uveal melanoma cell line 92-1 was used. Cell viability was assessed using a colorimetric assay with the tetrazolium salt WST-1. Cells were seeded in 96-well plates and treated with various concentrations of (±)-MRJF22, (R)-(+)-MRJF22, or (S)-(−)-MRJF22 for 72 hours. The WST-1 reagent was then added, and absorbance was measured at 450 nm.

Wound Healing Migration Assay

92-1 uveal melanoma cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a "scratch" in the cell monolayer. The cells were then washed and incubated with the test compounds. The closure of the wound was monitored and photographed at different time points to assess cell migration.

Experimental Workflow for MRJF22 Enantioselectivity Testing

Experimental_Workflow Start Start Synthesis Asymmetric Synthesis of (R)-(+)-MRJF22 and (S)-(−)-MRJF22 Start->Synthesis Purification HPLC Purification and Enantiomeric Excess Determination Synthesis->Purification Cell_Culture Culture of Human Uveal Melanoma (92-1) and Endothelial (HREC) Cells Purification->Cell_Culture Viability Cell Viability Assay (WST-1) Cell_Culture->Viability Migration Wound Healing Migration Assay Cell_Culture->Migration Data_Analysis Data Analysis and IC50 Calculation Viability->Data_Analysis Migration->Data_Analysis Conclusion Conclusion on Enantioselectivity Data_Analysis->Conclusion

MRJF22 enantioselectivity workflow.

Conclusion

The preclinical data on MRJF22, particularly the potent antimigratory activity of the (S)-(−) enantiomer, highlight its potential as a novel therapeutic agent for uveal melanoma. Its dual-targeting mechanism of action, involving both sigma receptors and HDACs, represents a unique approach compared to current immunotherapies and targeted agents. While direct comparisons with clinical data from other therapies are not feasible, the strong preclinical rationale for (S)-(−)-MRJF22 warrants further investigation. Future studies should focus on in vivo models to validate these findings and explore the potential for combination therapies. This guide provides a foundational understanding for researchers and drug developers to further explore the therapeutic promise of MRJF22 in the challenging landscape of uveal melanoma treatment.

References

A Comparative Guide to (S)-(-)-Mrjf22 and Other Histone Deacetylase (HDAC) Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel dual-action agent (S)-(-)-Mrjf22 with established histone deacetylase (HDAC) inhibitors used in cancer research and therapy. By presenting available experimental data, this document aims to facilitate an informed perspective on the therapeutic potential and unique mechanisms of these compounds.

Introduction to HDAC Inhibition in Cancer

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression of various genes, including tumor suppressors. In many cancers, HDACs are overexpressed or aberrantly recruited, contributing to uncontrolled cell proliferation and survival. HDAC inhibitors (HDACis) counteract this by inducing histone hyperacetylation, which leads to the reactivation of silenced genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis of cancer cells.

This compound: A Novel Dual-Targeting Approach

This compound is a novel small molecule designed as a prodrug that combines two distinct pharmacophores: a sigma (σ) receptor ligand (a metabolite of haloperidol) and the HDAC inhibitor valproic acid (VPA)[1][2]. This dual-targeting strategy aims to simultaneously modulate σ receptor signaling, which is implicated in cell proliferation and survival, and inhibit HDAC activity. The primary focus of preclinical studies on this compound has been in the context of uveal melanoma, an aggressive eye cancer, where it has demonstrated significant anti-angiogenic and anti-migratory properties[1][2].

Comparative Performance of HDAC Inhibitors

The following tables summarize key quantitative data for this compound and other well-characterized HDAC inhibitors. It is important to note that direct comparative studies of this compound against a broad panel of other HDACis across multiple cancer types are not yet available in the public domain. The data for this compound is primarily from studies on uveal melanoma and endothelial cells.

Table 1: In Vitro Cytotoxicity of HDAC Inhibitors in Cancer Cell Lines

InhibitorCancer Cell LineIC50 (µM)Reference
This compound Human Retinal Endothelial Cells (HREC)6.8 - 10.1[2]
Uveal Melanoma (92-1)>20 (at 72h)
Vorinostat (SAHA) Prostate (LNCaP)2.5 - 7.5
Breast (MCF-7)0.75
Panobinostat (LBH589) Colon Cancer Cell Lines5.5 - 25.9
Hodgkin Lymphoma (HDLM-2, L-428, KM-H2)~0.01 - 0.05
Romidepsin (FK228) Neuroblastoma Cell Lines0.001 - 0.0065
Belinostat (PXD101) Ovarian (A2780)0.2
Colon (HCT116)0.3
Valproic Acid (VPA) Esophageal Squamous Cell Carcinoma (TE9, TE10, TE11, TE14)1020 - 2150

Table 2: Inhibitory Activity of HDAC Inhibitors against HDAC Isoforms

InhibitorTarget HDACsIC50 (nM)Reference
This compound Not explicitly determined. Antiproliferative effects are suggested to be mediated by its VPA moiety, which primarily inhibits Class I and IIa HDACs.Data not available
Vorinostat (SAHA) Pan-HDAC (Class I, II, IV)HDAC1: 10, HDAC3: 20
Panobinostat (LBH589) Pan-HDAC (Class I, II, IV)<13.2 for most Class I, II, and IV HDACs
Romidepsin (FK228) Predominantly Class I HDACsData not available
Belinostat (PXD101) Pan-HDAC27 (in cell-free assay)
Valproic Acid (VPA) Primarily Class I and IIa HDACsmM range

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of HDAC inhibition in cancer and a typical workflow for evaluating the anti-cancer effects of these inhibitors. A specific diagram for the dual-action mechanism of this compound is also provided.

HDAC_Inhibition_Pathway General Mechanism of HDAC Inhibition in Cancer cluster_0 Normal State in Cancer cluster_1 Effect of HDAC Inhibition HDAC HDAC Enzymes Acetyl_Groups Acetyl Groups HDAC->Acetyl_Groups Removes Histones Histones Histones->HDAC Deacetylation Histones_Acetylated Hyperacetylated Histones Histones->Histones_Acetylated Accumulation of Acetyl Groups HDACi HDAC Inhibitor (e.g., Vorinostat, Panobinostat) HDACi->HDAC Chromatin Relaxed Chromatin Histones_Acetylated->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis, Cell Cycle Arrest, Differentiation Gene_Expression->Apoptosis

Caption: General Mechanism of HDAC Inhibition in Cancer.

MRJF22_Mechanism Dual-Action Mechanism of this compound Mrjf22 This compound (Prodrug) Metabolism Cellular Metabolism Mrjf22->Metabolism Sigma_Ligand Haloperidol Metabolite (Sigma Ligand) Metabolism->Sigma_Ligand VPA Valproic Acid (HDACi) Metabolism->VPA Sigma_Receptor Sigma (σ) Receptors Sigma_Ligand->Sigma_Receptor Binds to HDACs HDACs VPA->HDACs Inhibits Anti_Migratory Anti-Migratory Effects Sigma_Receptor->Anti_Migratory Antiproliferative Antiproliferative Effects HDACs->Antiproliferative Anti_Angiogenic Anti-Angiogenic Effects

Caption: Dual-Action Mechanism of this compound.

Experimental_Workflow Experimental Workflow for Evaluating HDAC Inhibitors Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with HDAC Inhibitor (e.g., this compound, Vorinostat) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Migration Cell Migration Assay (e.g., Wound Healing, Transwell) Treatment->Migration HDAC_Activity HDAC Activity Assay Treatment->HDAC_Activity Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) Viability->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis HDAC_Activity->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

Caption: Experimental Workflow for Evaluating HDAC Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in the evaluation of HDAC inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the HDAC inhibitor or vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

  • Treatment: The cells are washed with PBS to remove detached cells and then incubated with fresh medium containing the HDAC inhibitor at a non-toxic concentration or a vehicle control.

  • Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

  • Data Analysis: The area of the wound is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the effect of the inhibitor on cell migration.

HDAC Activity Assay (Fluorometric)
  • Nuclear Extract Preparation: Nuclear extracts from treated and untreated cells are prepared using a nuclear extraction kit.

  • Assay Reaction: The assay is performed in a 96-well plate. The nuclear extract is incubated with a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the presence of an assay buffer.

  • Development: After incubation, a developer solution containing a protease is added to digest the deacetylated substrate and release the fluorescent aminomethylcoumarin (AMC).

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with excitation at 360 nm and emission at 460 nm.

  • Data Analysis: The HDAC activity is proportional to the fluorescence signal. The percentage of inhibition is calculated relative to the untreated control.

Conclusion

This compound represents an innovative approach in the design of anti-cancer agents by combining HDAC inhibition with sigma receptor modulation. Its demonstrated anti-angiogenic and anti-migratory effects in uveal melanoma are promising. However, a direct comparison of its performance against other established HDAC inhibitors is currently limited by the lack of publicly available data on its HDAC isoform selectivity and its efficacy across a broader range of cancer types.

Pan-HDAC inhibitors like Vorinostat and Panobinostat have shown broad anti-tumor activity, while more selective inhibitors are being developed to potentially reduce off-target effects. The dual-targeting nature of this compound may offer advantages in specific cancer contexts where both sigma receptors and HDACs are key drivers of malignancy. Further research is warranted to fully elucidate the HDAC inhibition profile of this compound and to explore its therapeutic potential in a wider array of cancers, both as a monotherapy and in combination with other agents. This will allow for a more comprehensive understanding of its place within the growing arsenal of epigenetic cancer therapies.

References

A New Frontier in Uveal Melanoma Treatment: The Synergistic Potential of (S)-(-)-Mrjf22 and MEK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data suggests that the combination of (S)-(-)-Mrjf22, a novel multi-functional agent, and MEK inhibitors presents a promising therapeutic strategy for uveal melanoma. This guide provides a detailed comparison with existing alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Uveal melanoma, the most common primary intraocular malignancy in adults, poses a significant therapeutic challenge, particularly in its metastatic form. Current treatment options for metastatic uveal melanoma are limited, highlighting an urgent need for innovative therapeutic approaches. This guide explores the potential of a novel combination therapy: the sigma-2 receptor ligand and histone deacetylase (HDAC) inhibitor prodrug, this compound, in conjunction with MEK inhibitors.

While direct experimental data for the combination of this compound and MEK inhibitors is not yet publicly available, a strong scientific rationale for this pairing exists. This compound is a prodrug of the sigma-2 receptor agonist and HDAC inhibitor, valproic acid.[1][2] This dual mechanism of action is significant, as both pathways have been implicated in uveal melanoma progression. Research has demonstrated the potent anti-migratory and anti-angiogenic effects of this compound as a single agent in uveal melanoma cell lines.[1][2]

The mitogen-activated protein kinase (MAPK) pathway is a central driver of uveal melanoma, making MEK inhibitors a logical therapeutic choice.[3] However, their efficacy as monotherapy is often limited by the rapid development of resistance. This resistance is frequently driven by the activation of alternative signaling pathways, such as the PI3K/AKT and YAP pathways.

Herein lies the compelling case for combining this compound with MEK inhibitors. HDAC inhibitors have been shown to overcome resistance to MEK inhibitors by suppressing these very escape pathways. This guide will present a comparative analysis based on the known mechanisms of this compound and the well-documented synergistic effects of other HDAC inhibitors with MEK inhibitors in uveal melanoma.

Performance Comparison: this compound + MEK Inhibitor vs. Alternatives

To illustrate the potential of this combination, we will draw parallels with the extensively studied combination of the pan-HDAC inhibitor panobinostat and the MEK inhibitor trametinib.

Treatment RegimenMechanism of ActionReported Efficacy in Uveal Melanoma (Preclinical)
This compound (single agent) Sigma-2 receptor agonist; HDAC inhibitorPotent anti-migratory and anti-angiogenic effects.
MEK Inhibitor (e.g., Trametinib, Selumetinib) (single agent) Inhibition of MEK1/2 in the MAPK pathwayInitial inhibition of cell proliferation, but rapid development of resistance.
Panobinostat + Trametinib HDAC inhibitor + MEK inhibitorSynergistic inhibition of cell proliferation and induction of apoptosis. Overcomes MEK inhibitor resistance by suppressing PI3K/AKT and YAP signaling.
This compound + MEK Inhibitor (Hypothesized) Sigma-2 receptor agonist + HDAC inhibitor + MEK inhibitorExpected synergistic anti-tumor activity, overcoming MEK inhibitor resistance through dual pathway blockade.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on the combination of the HDAC inhibitor panobinostat and the MEK inhibitor trametinib, which serves as a proxy for the potential efficacy of the this compound and MEK inhibitor combination.

Uveal Melanoma Cell LineTreatmentIC50 (nM)Combination Index (CI)
92.1 (GNAQ Q209L)Trametinib50-100Synergistic with Belinostat (HDACi), CI: 0.34 - 0.97
OMM1.3 (GNAQ Q209P)Trametinib--
MP41 (GNA11 Q209L)Trametinib--
OMM1 (GNA11 Q209L)Trametinib--
92.1 (GNAQ Q209L)Belinostat (HDACi)100-250Synergistic with ASTX029 (ERKi), CI: 0.34 - 0.97
OMM1.3 (GNAQ Q209P)Belinostat (HDACi)--
MP41 (GNA11 Q209L)Belinostat (HDACi)--
OMM1 (GNA11 Q209L)Belinostat (HDACi)--

Note: The CI values indicate synergism (CI < 1), additive effect (CI = 1), or antagonism (CI > 1).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways in uveal melanoma and a typical experimental workflow for evaluating combination therapies.

Uveal_Melanoma_Signaling GNAQ_GNA11 GNAQ/GNA11 (Mutated in >80% of UM) PLCb PLCβ GNAQ_GNA11->PLCb PKC PKC PLCb->PKC MAPK_Pathway RAS-RAF-MEK-ERK (MAPK Pathway) PKC->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Resistance Resistance MAPK_Pathway->Resistance MEKi MEK Inhibitors (e.g., Trametinib) MEKi->MAPK_Pathway PI3K_AKT PI3K/AKT Pathway Resistance->PI3K_AKT Activation YAP_TAZ YAP/TAZ Pathway Resistance->YAP_TAZ Activation PI3K_AKT->Proliferation YAP_TAZ->Proliferation HDACi This compound (HDACi component) HDACi->PI3K_AKT HDACi->YAP_TAZ Sigma2R Sigma-2 Receptor Apoptosis Apoptosis Sigma2R->Apoptosis Mrjf22_Sigma This compound (Sigma-2 Agonist) Mrjf22_Sigma->Sigma2R

Caption: Uveal Melanoma Signaling Pathways and Drug Targets.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis & Interpretation Cell_Culture Uveal Melanoma Cell Lines Treatment Treat with: 1. This compound 2. MEK Inhibitor 3. Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Migration_Assay Migration/Invasion Assay (e.g., Transwell) Treatment->Migration_Assay Western_Blot Western Blot Analysis (p-ERK, p-AKT, YAP) Treatment->Western_Blot IF Immunofluorescence (YAP localization) Treatment->IF CI_Analysis Combination Index (CI) Analysis Viability_Assay->CI_Analysis Synergy_Determination Determine Synergy/ Antagonism Migration_Assay->Synergy_Determination Mechanism_Elucidation Elucidate Mechanism of Action Western_Blot->Mechanism_Elucidation IF->Mechanism_Elucidation CI_Analysis->Synergy_Determination

Caption: Experimental Workflow for Combination Drug Studies.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate uveal melanoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, a MEK inhibitor, and their combination for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Transwell Migration Assay
  • Chamber Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed uveal melanoma cells (5 x 10^4 cells) in serum-free medium in the upper chamber.

  • Chemoattractant and Treatment: Add medium containing 10% fetal bovine serum as a chemoattractant to the lower chamber. Add the single agents or their combination to both the upper and lower chambers.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Staining: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis
  • Cell Lysis: Lyse treated and untreated uveal melanoma cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, YAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for YAP Localization
  • Cell Culture and Treatment: Grow uveal melanoma cells on glass coverslips and treat with the drugs as required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation: Block with 1% BSA in PBST for 30 minutes and then incubate with an anti-YAP primary antibody overnight at 4°C.

  • Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

Combination Index (CI) Calculation

The synergistic, additive, or antagonistic effects of the drug combination can be quantitatively determined by calculating the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Conclusion and Future Directions

The combination of this compound and MEK inhibitors represents a highly promising and logically sound strategy for the treatment of uveal melanoma. The dual-action of this compound, targeting both HDAC and sigma-2 receptors, combined with the MAPK pathway blockade by MEK inhibitors, has the potential to create a powerful synergistic anti-tumor effect and overcome the challenge of acquired resistance.

Further preclinical studies are warranted to generate direct experimental evidence for this specific combination. Such studies should focus on determining the optimal dosing and scheduling, elucidating the precise molecular mechanisms of synergy, and evaluating the in vivo efficacy in relevant animal models of uveal melanoma. The findings from these investigations could pave the way for future clinical trials, offering a new beacon of hope for patients with this challenging disease.

References

A Head-to-Head Comparison: (S)-(-)-Mrjf22 vs. Valproic Acid in Anti-Cancer and Anti-Angiogenic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel compound (S)-(-)-Mrjf22 and the established drug, valproic acid (VPA). The focus is on their respective performances in anti-cancer and anti-angiogenic assays, supported by experimental data and detailed methodologies.

Overview

This compound is a novel compound synthesized as a prodrug that conjugates the sigma (σ) ligand haloperidol metabolite II with the histone deacetylase (HDAC) inhibitor, valproic acid.[1] It is designed to be a multifunctional agent, primarily investigated for its anti-angiogenic and anti-cancer properties, particularly in the context of uveal melanoma.[1][2]

Valproic acid (VPA) is a well-established drug used for decades in the treatment of epilepsy, bipolar disorder, and migraines.[3][4] Its mechanism of action is multifaceted, including the inhibition of histone deacetylases (HDACs), enhancement of GABAergic neurotransmission, and blockade of voltage-gated ion channels. In recent years, VPA has garnered significant attention for its neuroprotective and anti-cancer effects.

This guide will delve into a direct comparison of their efficacy in key preclinical assays, their mechanisms of action, and the experimental protocols used to generate the supporting data.

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and valproic acid in key anti-cancer and anti-angiogenic assays. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the current literature. The data presented is compiled from various studies to provide a comparative overview.

Table 1: Anti-Proliferative/Cell Viability Effects

CompoundCell LineAssayIC50 / EffectIncubation TimeCitation
This compound HRECMTTIC50: 6.8 µM72h
UM 92-1Crystal VioletIC50: 4.45 µMNot Specified
Valproic Acid HUVECMTT1 mM inhibited proliferation by 51 ± 5%5 days
LNCaPNot SpecifiedDose-dependent decrease in proliferation72h
HeLaNot SpecifiedRemarkable induction of apoptosis48h

Table 2: Anti-Migratory Effects

CompoundCell LineAssayIC50 / EffectIncubation TimeCitation
This compound UM 92-1Wound HealingExhibited the highest antimigratory effects compared to (R)-(+)-MRJF22 and the racemic mixture48h
Valproic Acid HUVECTranswell1 mM inhibited bFGF-induced migration by 86 ± 11%5 days
LLCNot Specified0.5 mM reduced relative migration rate to 37%6h

Table 3: Anti-Angiogenic Effects (Tube Formation)

| Compound | Cell Line | Assay | Effect | Citation | |---|---|---|---| | (±)-Mrjf22 | HREC | Tube Formation | Significantly reduced tube formation | | | Valproic Acid | HUVEC | Tube Formation | 1 mM inhibited tube formation by 82 ± 3% | |

Note on Potency: A key study highlighted that the racemic mixture, (±)-Mrjf22, significantly reduced cell migration and proliferation in VEGF-A-stimulated human retinal endothelial cells (HRECs) and was found to be 20 and 120 times more potent than valproic acid, respectively, in these assays.

Mechanism of Action

The distinct therapeutic effects of this compound and valproic acid stem from their unique and overlapping mechanisms of action.

This compound acts as a multi-target agent:

  • Sigma-1 (σ1) Receptor Antagonist: The sigma-1 receptor is implicated in cell survival and proliferation. Antagonism of this receptor can induce apoptosis.

  • Sigma-2 (σ2) Receptor Agonist: Overexpressed in proliferating tumor cells, agonism of the sigma-2 receptor is associated with the induction of apoptosis and autophagy.

  • Histone Deacetylase (HDAC) Inhibitor: By inhibiting HDACs, it leads to the hyperacetylation of histones, altering gene expression to induce cell-cycle arrest, apoptosis, and autophagy.

Valproic Acid has a broader, well-characterized mechanism of action:

  • Histone Deacetylase (HDAC) Inhibitor: Similar to the HDAC inhibitory function of this compound, VPA's inhibition of HDACs is a key component of its anti-cancer effects.

  • GABAergic Pathway Modulation: VPA increases the levels of the inhibitory neurotransmitter GABA in the brain by inhibiting its degradation, which is central to its anticonvulsant effects.

  • Blockade of Voltage-Gated Ion Channels: VPA blocks voltage-gated sodium and T-type calcium channels, reducing neuronal excitability.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and valproic acid.

G cluster_Mrjf22 This compound Signaling Mrjf22 This compound Sigma1 σ1 Receptor Mrjf22->Sigma1 Antagonist Sigma2 σ2 Receptor Mrjf22->Sigma2 Agonist HDAC HDAC Mrjf22->HDAC Inhibitor Apoptosis_Mrjf22 Apoptosis Sigma1->Apoptosis_Mrjf22 Sigma2->Apoptosis_Mrjf22 Autophagy_Mrjf22 Autophagy Sigma2->Autophagy_Mrjf22 HDAC->Apoptosis_Mrjf22 CellCycleArrest_Mrjf22 Cell Cycle Arrest HDAC->CellCycleArrest_Mrjf22 HDAC->Autophagy_Mrjf22

Caption: Signaling pathway of this compound.

G cluster_VPA Valproic Acid Signaling VPA Valproic Acid HDAC_VPA HDAC VPA->HDAC_VPA Inhibitor GABA_T GABA Transaminase VPA->GABA_T Inhibitor VGSC Voltage-Gated Na+ Channels VPA->VGSC Blocker VGCC T-type Ca2+ Channels VPA->VGCC Blocker Gene_Expression Altered Gene Expression HDAC_VPA->Gene_Expression GABA_levels ↑ GABA Levels GABA_T->GABA_levels Neuronal_Excitability ↓ Neuronal Excitability VGSC->Neuronal_Excitability VGCC->Neuronal_Excitability Anti_Cancer_Effects Anti-Cancer Effects Gene_Expression->Anti_Cancer_Effects

Caption: Key signaling pathways of Valproic Acid.

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this comparison guide.

Cell Viability / Anti-Proliferative Assay (MTT Assay)
  • Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC50).

  • Procedure:

    • Cell Seeding: Human Retinal Endothelial Cells (HREC) or Uveal Melanoma (UM 92-1) cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and cultured for 24 hours.

    • Treatment: The cells are then treated with various concentrations of this compound or valproic acid for specified durations (e.g., 24, 48, 72 hours).

    • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.

    • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 values are calculated from dose-response curves.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Objective: To assess the effect of the compounds on the migratory capacity of cells.

  • Procedure:

    • Monolayer Culture: Cells (e.g., HREC or UM 92-1) are grown to confluence in 24-well plates.

    • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

    • Treatment: The cells are washed to remove debris and then incubated with fresh medium containing the test compound at a specific concentration (e.g., 3 µM for this compound).

    • Image Acquisition: Images of the wound are captured at time 0 and at subsequent time points (e.g., 24, 48 hours) using a microscope.

    • Data Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to determine the extent of cell migration.

Anti-Angiogenesis Assay (Tube Formation Assay)
  • Objective: To evaluate the ability of the compounds to inhibit the formation of capillary-like structures by endothelial cells.

  • Procedure:

    • Matrix Coating: 96-well plates are coated with Matrigel, a basement membrane extract, and allowed to solidify.

    • Cell Seeding: Endothelial cells (e.g., HREC or HUVEC) are seeded onto the Matrigel-coated wells.

    • Treatment: The cells are treated with the test compounds in the presence or absence of a pro-angiogenic stimulus like Vascular Endothelial Growth Factor (VEGF).

    • Incubation: The plates are incubated for a period that allows for the formation of tube-like structures (typically 4-18 hours).

    • Visualization and Quantification: The formation of capillary-like networks is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as the number of nodes, junctions, and the total tube length.

Conclusion

This head-to-head comparison reveals that while both this compound and valproic acid exhibit anti-cancer and anti-angiogenic properties, this compound, and its racemic form, demonstrate significantly higher potency in specific preclinical models. The multifunctional mechanism of this compound, targeting both sigma receptors and HDACs, likely contributes to its enhanced efficacy, particularly in the context of uveal melanoma. Valproic acid remains a compound of significant interest due to its well-established clinical safety profile and broad mechanisms of action. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to valproic acid across a wider range of cancer types and to explore potential synergistic effects. This guide provides a foundational resource for researchers to design and interpret future investigations into these promising therapeutic agents.

References

Validating the Anti-Migratory Effects of (S)-(-)-Mrjf22: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-migratory effects of the novel compound (S)-(-)-Mrjf22 in different cell lines, alongside alternative anti-migratory agents. The data presented is intended for researchers, scientists, and drug development professionals investigating novel anti-metastatic therapies.

This compound is the levorotatory enantiomer of a prodrug that combines a sigma-2 (σ2) receptor agonist and a histone deacetylase (HDAC) inhibitor, valproic acid.[1][2] Preclinical studies have highlighted its potential as a potent anti-migratory agent, particularly in the context of cancer cell metastasis.[1][3] This document summarizes the key findings, provides detailed experimental protocols for replication, and visualizes the underlying signaling pathways.

Performance Comparison of Anti-Migratory Compounds

The anti-migratory efficacy of this compound has been evaluated in human uveal melanoma (UM 92-1) and human retinal endothelial cells (HREC). The following tables summarize the available quantitative data and compare it with other known anti-migratory compounds tested on relevant melanoma and endothelial cell lines.

Table 1: Comparison of Anti-Migratory Activity in Melanoma Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Citation(s)
This compound UM 92-1 Wound Healing 0.09 [1]
(R)-(+)-Mrjf22UM 92-1Wound Healing1.15
(±)-Mrjf22 (racemic)UM 92-1Wound Healing4.22
NT15792.1Transwell Migration1.761
Betulinic Acid Derivative (BA1)A375Not Specified5.7
CantharidinA375.S2Transwell Migration~4 (Significant inhibition)

Table 2: Comparison of Anti-Migratory Activity in Endothelial Cell Lines

CompoundCell LineAssay TypeConcentration for EffectCitation(s)
This compound HREC Wound Healing 5 µM (Completely abrogates VEGF-A-induced migration) ****
VEGFR-2 Inhibitor (2o)Not SpecifiedKinase AssayIC50 = 0.31 µM
VEGFR-2 Inhibitor (2l)Not SpecifiedKinase AssayIC50 = 0.42 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Wound Healing "Scratch" Assay

This assay is used to measure collective cell migration in vitro.

Protocol for Uveal Melanoma (UM 92-1) and Human Retinal Endothelial Cells (HREC):

  • Cell Seeding:

    • Seed UM 92-1 or HREC cells in a 12-well or 24-well plate at a density that allows them to form a confluent monolayer within 24-48 hours. For fibroblasts, a seeding density of 5x10^4 cells/cm² is a common starting point.

  • Serum Starvation (Optional but recommended for HREC):

    • Once confluent, replace the growth medium with a serum-free or low-serum (e.g., 0.5-1% FBS) medium and incubate for 12-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration. For HREC migration studies stimulated by VEGF, starving the cells of other growth factors is crucial.

  • Creating the "Wound":

    • Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer. A gentle, consistent pressure should be applied to ensure a clean, cell-free gap of a consistent width.

  • Washing:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.

  • Treatment:

    • Replace the PBS with fresh low-serum medium containing the test compound (this compound or alternatives) at the desired concentrations. For HREC, this medium should also contain the chemoattractant, such as VEGF-A (a typical concentration is 25-100 ng/mL). Include a vehicle control (e.g., DMSO) and a positive control (chemoattractant alone).

  • Image Acquisition:

    • Immediately after adding the treatment (time 0), capture images of the scratch at predefined locations using a phase-contrast microscope.

    • Continue to capture images at the same locations at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the wound in the control group is nearly closed.

  • Data Analysis:

    • The area of the cell-free gap is measured at each time point using image analysis software (e.g., ImageJ).

    • The percentage of wound closure can be calculated as: % Wound Closure = [ (Area at T0 - Area at Tx) / Area at T0 ] * 100

    • The IC50 for migration inhibition is determined by plotting the percentage of wound closure against the log of the compound concentration and fitting a dose-response curve.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic ability of individual cells to migrate through a porous membrane.

Protocol for Melanoma Cells (e.g., A375):

  • Cell Preparation:

    • Culture melanoma cells to approximately 80-90% confluency.

    • Harvest the cells using trypsin and resuspend them in a serum-free medium containing 0.1% bovine serum albumin (BSA) at a concentration of 1x10^5 to 1x10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of chemoattractant medium (e.g., medium containing 10% FBS) to the lower chamber of a 24-well plate.

    • Place a Transwell insert with an 8 µm pore size membrane into each well.

  • Cell Seeding:

    • Add 100-200 µL of the prepared cell suspension to the upper chamber of the Transwell insert.

    • Add the test compound at various concentrations to the upper chamber along with the cells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration in the control group (typically 12-24 hours for melanoma cells).

  • Removal of Non-Migrated Cells:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% paraformaldehyde for 10-15 minutes.

    • Stain the cells with a solution such as 0.1% crystal violet for 20 minutes.

  • Quantification:

    • Gently wash the inserts to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader to quantify the relative number of migrated cells.

Signaling Pathways and Experimental Workflows

The anti-migratory effect of this compound is attributed to its dual-action mechanism involving the σ2 receptor and HDACs. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Signaling Pathways

G cluster_0 VEGF-A Signaling in Endothelial Cells cluster_1 This compound Mechanism of Action VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates Vav2 Vav2 VEGFR2->Vav2 Activates via Src AKT Akt PI3K->AKT Activates Rac1 Rac1 Vav2->Rac1 Activates (GEF) Actin Actin Cytoskeleton (Lamellipodia/Ruffles) Rac1->Actin Regulates Polymerization Migration Cell Migration Actin->Migration Mrjf22 This compound Sigma2 σ2 Receptor (Tmem97) Mrjf22->Sigma2 Agonist HDAC6 HDAC6 Mrjf22->HDAC6 Inhibitor PI3K_AKT_inhibition PI3K/Akt Pathway Inhibition Sigma2->PI3K_AKT_inhibition Leads to Hsp90 Hsp90 (acetylated) HDAC6->Hsp90 Cannot deacetylate Migration_inhibition Migration Inhibition PI3K_AKT_inhibition->Migration_inhibition Actin_disruption Actin Cytoskeleton Disruption Hsp90->Actin_disruption Alters regulation of Actin_disruption->Migration_inhibition

Caption: Proposed signaling pathways for VEGF-A-induced migration and its inhibition by this compound.

Experimental Workflows

G cluster_0 Wound Healing Assay Workflow cluster_1 Transwell Migration Assay Workflow A Seed cells to form a confluent monolayer B Create a scratch with a pipette tip A->B C Wash to remove debris B->C D Add medium with test compounds C->D E Image at T=0 and at regular intervals D->E F Measure wound area and calculate closure % E->F G Add chemoattractant to lower chamber H Place Transwell insert (8 µm pores) G->H I Seed cells with test compounds in upper chamber H->I J Incubate for 12-24h I->J K Remove non-migrated cells from top of insert J->K L Fix, stain, and count migrated cells on bottom K->L

Caption: Standard workflows for the Wound Healing and Transwell Migration assays.

References

A Comparative Guide to the Antiangiogenic Properties of (S)-(-)-Mrjf22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the antiangiogenic properties of (S)-(-)-Mrjf22, a novel small molecule inhibitor, against established antiangiogenic agents. The data presented is intended to offer an objective comparison to aid in the evaluation of its potential as a therapeutic candidate.

Introduction to this compound

This compound is the (S)-enantiomer of a prodrug that combines the pharmacophores of haloperidol metabolite II and valproic acid.[1][2][3] Haloperidol metabolite II is known to be a sigma-1 receptor antagonist and a sigma-2 receptor agonist, while valproic acid is a histone deacetylase (HDAC) inhibitor.[1][3] This dual mechanism of action is hypothesized to contribute to its antiangiogenic effects. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making it a key target for cancer therapy. This compound has demonstrated potent antiangiogenic activity in preclinical studies, positioning it as a promising candidate for further investigation.

Comparative Analysis of Antiangiogenic Activity

The antiangiogenic efficacy of this compound has been evaluated against other agents known to inhibit angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This comparison focuses on key in vitro assays that model different stages of the angiogenic process: endothelial cell viability, migration, and tube formation.

Data Presentation

The following table summarizes the available quantitative data for this compound and selected comparator drugs. It is important to note that the experimental conditions, such as cell lines and assay protocols, may vary between studies, which can influence the reported IC50 values.

CompoundAssayCell LineIC50 Value
This compound HREC Viability (24h)HREC11.8 µM
HREC Viability (48h)HREC8.9 µM
HREC Viability (72h)HREC6.5 µM
Bevacizumab VEGF-A NeutralizationReporter~60 ng/mL
Aflibercept HREC Viability (48h)HRECComparable to (±)-MRJF22 (qualitative)
Sunitinib Endothelial Cell ViabilityHMEC~1.5 µM (48h)
Endothelial Cell MigrationPTECSignificant inhibition at 1 µM (8h)
Tube FormationPTECStrong inhibition at 1 µM
Sorafenib Endothelial Cell ViabilityHMEC~1.5 µM (48h)
Endothelial Cell MigrationPTECSignificant inhibition at 1 µM (8h)
Kinase Inhibition (VEGFR-2)Cell-free90 nM

HREC: Human Retinal Endothelial Cells; HMEC: Human Microvascular Endothelial Cells; PTEC: Prostate Tumor Endothelial Cells. Data for this compound is qualitative for migration and tube formation in the primary source, which notes significant inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are representative protocols for the key in vitro angiogenesis assays.

Endothelial Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human Retinal Endothelial Cells (HRECs) are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control.

  • Incubation: The plates are incubated for specific time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 3 hours. Subsequently, the medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is calculated from the dose-response curve.

Endothelial Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: HRECs are seeded into 6-well plates and grown to confluence.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.

  • Treatment: The cells are washed with PBS to remove detached cells, and then fresh medium containing the test compound or vehicle is added.

  • Image Acquisition: Images of the wound are captured at time 0 and at various time points thereafter (e.g., 8, 12, 24 hours) using a phase-contrast microscope.

  • Data Analysis: The width of the wound is measured at different points, and the rate of wound closure is calculated. The percentage of migration inhibition is determined by comparing the wound closure in the treated groups to the control group.

Endothelial Cell Tube Formation Assay
  • Matrix Coating: A 96-well plate is coated with a basement membrane matrix solution (e.g., Matrigel) and allowed to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: HRECs are seeded onto the solidified matrix at a density of 1-2 x 10⁴ cells per well in the presence of the test compound or vehicle.

  • Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of capillary-like structures.

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using a phase-contrast microscope. The degree of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software.

Mandatory Visualizations

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis and a primary target for many antiangiogenic therapies.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf VEGFR2->RAF PKC PKC PLCg->PKC PKC->RAF AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Permeability Vascular Permeability eNOS->Permeability

Caption: Simplified VEGF signaling pathway in endothelial cells.

Experimental Workflow: In Vitro Tube Formation Assay

The tube formation assay is a cornerstone for assessing the antiangiogenic potential of a compound in vitro.

Tube_Formation_Workflow prep Prepare Basement Membrane Matrix coat Coat 96-well Plate prep->coat polymerize Polymerize Matrix (37°C, 30-60 min) coat->polymerize seed Seed Endothelial Cells with Test Compound polymerize->seed incubate Incubate (37°C, 4-18 hours) seed->incubate visualize Visualize & Quantify Tube Formation incubate->visualize analyze Data Analysis visualize->analyze

Caption: Workflow for the in vitro endothelial cell tube formation assay.

Conclusion

This compound demonstrates significant antiangiogenic properties in vitro, with effects on endothelial cell viability, migration, and tube formation. Its potency appears to be in the low micromolar range for inhibiting cell viability. While a direct quantitative comparison with other antiangiogenic agents is challenging due to variations in experimental setups across different studies, the available data suggests that this compound is a promising antiangiogenic compound warranting further investigation. Its unique dual mechanism of targeting both sigma receptors and HDAC may offer advantages over agents that solely target the VEGF pathway. Future studies should aim for head-to-head comparisons with approved antiangiogenic drugs under standardized assay conditions to more definitively establish its relative potency and therapeutic potential.

References

A Comparative Analysis of (S)-(-)-Mrjf22 and Haloperidol Metabolite II: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the pharmacological profiles of (S)-(-)-Mrjf22 and its metabolic precursor, haloperidol metabolite II, supported by experimental data.

This guide provides a detailed comparative analysis of this compound and haloperidol metabolite II, two compounds with significant activity at sigma (σ) receptors. This compound is a novel prodrug that combines the pharmacophore of haloperidol metabolite II with valproic acid, a histone deacetylase (HDAC) inhibitor. This dual-action approach aims to enhance therapeutic efficacy, particularly in the context of cancer and angiogenesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological properties, mechanisms of action, and functional effects based on available experimental data.

Overview of Compounds

This compound is the (S)-enantiomer of a prodrug that conjugates haloperidol metabolite II with valproic acid. This design strategy targets both sigma receptors and histone deacetylases, implicating it in the regulation of cell proliferation, migration, and angiogenesis.

Haloperidol Metabolite II (Reduced Haloperidol) is an active metabolite of the well-known antipsychotic drug haloperidol. Unlike its parent compound, which has a high affinity for dopamine D2 receptors, haloperidol metabolite II shows a preferential affinity for sigma receptors.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound and haloperidol metabolite II, focusing on their binding affinities for sigma receptors and their functional effects in various in vitro assays.

Table 1: Sigma Receptor Binding Affinities (Ki, nM)
Compoundσ1 Receptorσ2 Receptor
This compound 1656
Haloperidol Metabolite II ~2.8Data not available
Haloperidol (for reference) 2.8Data not available

Note: Data for this compound is derived from studies on its corresponding enantiomer (-)-1. Data for Haloperidol Metabolite II is based on its near-equal affinity to sigma receptors as haloperidol.

Table 2: Functional Activity Data
CompoundAssayCell LineEffectIC50 (µM)
This compound Anti-migratoryUveal Melanoma (92-1)Inhibition of cell migration0.09
This compound Anti-migratoryHuman Retinal Endothelial Cells (HREC)Inhibition of VEGF-A stimulated migrationNot specified
Haloperidol Metabolite II Neurotransmitter UptakeMouse synaptosomesInhibition of dopamine and serotonin uptakeIC50 in the low micromolar range
Haloperidol Metabolite II Phosphoinositide ResponseRat brain synaptoneurosomesInhibition (sigma agonist activity)Potent

Mechanism of Action and Signaling Pathways

This compound exerts its effects through a dual mechanism: modulation of sigma receptors and inhibition of histone deacetylases. Haloperidol metabolite II primarily acts on sigma receptors. The diagrams below illustrate the key signaling pathways involved.

Sigma-1 and Sigma-2 Receptor Signaling

This compound and haloperidol metabolite II both interact with σ1 and σ2 receptors. The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling, while the σ2 receptor (TMEM97) is involved in cell proliferation and signaling pathways like the mTOR pathway.

cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum S_Mrjf22 This compound / Haloperidol Metabolite II Sigma1R σ1 Receptor S_Mrjf22->Sigma1R Binds Sigma2R σ2 Receptor (TMEM97) S_Mrjf22->Sigma2R Binds Ca_release Ca²⁺ Signaling Modulation Sigma1R->Ca_release Cell_Proliferation_Migration Cell Proliferation & Migration Sigma2R->Cell_Proliferation_Migration Regulates S_Mrjf22 This compound HDAC HDAC S_Mrjf22->HDAC Inhibits Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression VEGF_A VEGF-A Signaling Gene_Expression->VEGF_A Downregulates Angiogenesis Angiogenesis VEGF_A->Angiogenesis Start Compound Synthesis (this compound) Binding_Assay Receptor Binding Assays (σ1, σ2) Start->Binding_Assay In_Vitro_Functional In Vitro Functional Assays Binding_Assay->In_Vitro_Functional Viability Cell Viability (MTT Assay) In_Vitro_Functional->Viability Migration Cell Migration (Wound Healing Assay) In_Vitro_Functional->Migration Angiogenesis_Assay Angiogenesis Assays (e.g., Tube Formation) In_Vitro_Functional->Angiogenesis_Assay In_Vivo In Vivo Studies (e.g., Xenograft Models) Viability->In_Vivo Migration->In_Vivo Angiogenesis_Assay->In_Vivo End Lead Optimization In_Vivo->End

Safety Operating Guide

Safe Disposal and Handling of (S)-(-)-Mrjf22

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(-)-Mrjf22 , a promising antiangiogenic and antimigratory agent investigated for its therapeutic potential in uveal melanoma, requires careful handling and disposal due to its potential hazards.[1][2] This document provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining operational and disposal plans in a laboratory setting.

Hazard Identification and Safety Precautions

Based on available safety data, compounds with similar hazard profiles to this compound are classified as having acute oral toxicity, causing skin irritation and serious eye damage, and may be toxic to reproduction.[3] Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Change gloves immediately if contaminated.

  • Body Protection: A lab coat or other protective clothing must be worn.

  • Respiratory Protection: If working with the compound as a powder or in a way that could generate aerosols, use a certified respirator.

Handling Procedures:

  • Do not handle the substance until all safety precautions have been read and understood.[3]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands and face thoroughly after handling.[3]

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Prevent the formation of dust and aerosols.

Quantitative Hazard Data

The following table summarizes the hazard classifications and statements for compounds with a similar safety profile.

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed.
Skin irritationCategory 2H315: Causes skin irritation.
Serious eye damageCategory 1H318: Causes serious eye damage.
Reproductive toxicityCategory 1AH360FD: May damage fertility. May damage the unborn child.

Data sourced from a Safety Data Sheet for a chemically related product.

Proper Disposal Procedures

The disposal of this compound and its associated waste must be conducted in compliance with all federal, state, and local regulations. Improper disposal can pose a significant environmental and health risk.

General Guidelines:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvents used.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Irritant").

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials, pending collection by environmental health and safety (EHS) personnel.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

Experimental Protocols

This compound is a prodrug of the sigma (σ) ligand haloperidol metabolite II conjugated with the histone deacetylase (HDAC) inhibitor valproic acid. The following is a summary of the experimental methodologies cited in the literature for its synthesis and biological evaluation.

Enantioselective Synthesis: The synthesis of this compound involves a multi-step process:

  • Enantioselective reduction of a precursor ketone using (-)-DIP-Chloride in tetrahydrofuran (THF).

  • Alkylation with 4-(4-chlorophenyl)hydroxypiperidine in the presence of potassium bicarbonate in anhydrous dimethylformamide (DMF).

  • Esterification with 2-propylpentanoyl chloride in THF to yield the final product.

Cell Viability and Migration Assays:

  • Cell Lines: Human retinal endothelial cells (HREC) and primary human uveal melanoma (UM) 92-1 cells.

  • Methodology:

    • Cells are cultured under standard conditions.

    • Cells are treated with varying concentrations of this compound, (R)-(+)-Mrjf22, and the racemic mixture (±)-MRJF22.

    • Cell viability is assessed at different time points (e.g., 24 hours) to determine the IC50 values (the concentration at which 50% of cell growth is inhibited).

    • Cell migration is evaluated using assays such as the wound healing assay or transwell migration assay to assess the antimigratory effects of the compounds.

Visualizations

G cluster_prep Preparation and Handling cluster_disposal Disposal Workflow start Start: Need to handle This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 handling Handle in a Ventilated Area (e.g., Fume Hood) ppe->handling Step 2 waste_gen Waste Generation (Solid, Liquid, Sharps) handling->waste_gen Step 3 segregate Segregate Waste Types waste_gen->segregate label_waste Label Waste Container ('Hazardous Waste', Chemical Name, Hazards) segregate->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

G cluster_hazards Primary Hazards compound This compound (and related compounds) h302 H302: Harmful if swallowed compound->h302 Acute Oral Toxicity h315 H315: Causes skin irritation compound->h315 Skin Irritant h318 H318: Causes serious eye damage compound->h318 Eye Damage h360fd H360FD: May damage fertility or the unborn child compound->h360fd Reproductive Toxicity

Caption: Logical Relationship of Hazards for this compound.

References

Personal protective equipment for handling (S)-(-)-Mrjf22

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (S)-(-)-Mrjf22

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a promising antiangiogenic and antimigratory agent in development for uveal melanoma treatment.[1][2] Given the potent biological activity and lack of specific safety data for this novel compound, a cautious approach based on established protocols for handling hazardous research chemicals is mandatory. The following procedures are based on analogous compounds with significant health hazards, including acute toxicity, skin and eye irritation, and potential reproductive harm.[3]

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazards should be assumed to be significant based on its intended use as a therapeutic agent. The following table summarizes the potential hazards based on a representative SDS for a similar research compound.[3]

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[3]
Skin Irritation (Category 2)H315Causes skin irritation.
Serious Eye Damage (Category 1)H318Causes serious eye damage.
Reproductive Toxicity (Category 1A)H360FDMay damage fertility. May damage the unborn child.

Personal Protective Equipment (PPE)

A risk assessment should be performed to determine the appropriate level of PPE. For all procedures involving the handling of powdered or pure this compound, or when generating aerosols, Level C protection is the minimum requirement.

PPE LevelComponentSpecification
Level D (Minimum for diluted solutions) Gloves Standard disposable nitrile gloves.
Eye Protection Safety glasses with side shields.
Lab Coat Standard laboratory coat.
Footwear Closed-toe shoes.
Level C (For handling solid compound) Respiratory Protection Full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates.
Gloves Double-gloving with chemical-resistant outer gloves (e.g., nitrile) and inner gloves.
Body Protection Chemical-resistant disposable coveralls or a solid-front lab coat with tight-fitting cuffs.
Eye Protection Included with a full-face respirator. If using a half-mask respirator, chemical splash goggles are required.
Footwear Chemical-resistant boots or shoe covers over closed-toe shoes.

Operational Plan: Safe Handling Protocol

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.

  • Ventilation: Ensure adequate ventilation and that the fume hood is functioning correctly before beginning work.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station. Have a chemical spill kit readily available.

Donning PPE
  • Follow a strict donning procedure to ensure complete protection. A general sequence is: shoe covers, inner gloves, coverall, outer gloves, and finally, the respirator.

Handling the Compound
  • Weighing: When weighing the solid compound, do so within a ventilated enclosure or a balance enclosure to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Handling: Always handle the compound with care to avoid creating dust or aerosols. Use tools such as spatulas and forceps to manipulate the solid.

Post-Handling
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. A general sequence is: outer gloves, coverall, shoe covers, inner gloves, and respirator. Wash hands thoroughly after removing all PPE.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation
  • Solid Waste: Contaminated items such as gloves, weigh boats, and disposable lab coats should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

Final Disposal
  • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste management company.

Visual Workflows

G cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood) check_safety Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep_area->check_safety gather_materials Gather Materials and PPE check_safety->gather_materials don_ppe Don Appropriate PPE (Level C Recommended) gather_materials->don_ppe weigh Weigh Solid Compound in Ventilated Enclosure don_ppe->weigh dissolve Prepare Solutions weigh->dissolve experiment Perform Experimental Work dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

G cluster_waste_type Identify Waste Type cluster_containers Containment start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Seal in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Sharps? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes sharp_container Place in Labeled Sharps Container is_sharp->sharp_container Yes end_step Store in Designated Area for Professional Disposal is_sharp->end_step No solid_container->end_step liquid_container->end_step sharp_container->end_step

Caption: Decision process for the disposal of this compound waste.

References

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